SPDP-Gly-Pro-NHS ester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H22N4O6S2 |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-1-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H22N4O6S2/c24-14(8-11-30-31-15-5-1-2-9-20-15)21-12-18(27)22-10-3-4-13(22)19(28)29-23-16(25)6-7-17(23)26/h1-2,5,9,13H,3-4,6-8,10-12H2,(H,21,24)/t13-/m0/s1 |
InChI-Schlüssel |
IQOSIYWDINCCRG-ZDUSSCGKSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Architectural Versatility of SPDP-Gly-Pro-NHS Ester: A Technical Guide for Advanced Bioconjugation
For Immediate Release
Shanghai, China – December 12, 2025 – In the intricate landscape of drug development and proteomics, the precise and stable linkage of molecular entities is paramount. The heterotrifunctional linker, SPDP-Gly-Pro-NHS ester, has emerged as a sophisticated tool for researchers and scientists, offering a unique combination of amine and thiol reactivity, coupled with a peptidic spacer. This in-depth technical guide elucidates the core structure, physicochemical properties, and practical application of this compound, providing a comprehensive resource for professionals in the field.
Core Structure and Functionality
This compound is a meticulously designed chemical entity that incorporates three key functional components:
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This moiety provides a thiol-reactive pyridyldithio group. This group readily reacts with free sulfhydryl (-SH) groups, such as those found in cysteine residues of proteins, to form a cleavable disulfide bond. This feature is particularly valuable for applications requiring the controlled release of a conjugated molecule.[1]
-
Glycine-Proline (Gly-Pro) Linker: This dipeptide sequence acts as a spacer, providing spatial separation between the conjugated molecules. The Gly-Pro linker can influence the flexibility and solubility of the resulting conjugate.
-
N-hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The reaction between an NHS ester and an amine results in the formation of a stable and irreversible amide bond.[1]
The strategic arrangement of these components allows for a sequential and controlled conjugation of two different molecules, one bearing a thiol group and the other an amine group.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for optimizing conjugation strategies and ensuring the stability and efficacy of the final bioconjugate.
| Property | Value | Reference |
| Chemical Formula | C19H22N4O6S2 | [2] |
| Molecular Weight | 466.5 g/mol | [2] |
| CAS Number | 2655501-79-2 | [2] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | General Knowledge |
| Purity | ≥95% | General Knowledge |
| Storage | -20°C, desiccated | [3] |
Visualizing the Molecular Architecture
To facilitate a deeper understanding of its structure and functionality, the following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its application in bioconjugation.
Caption: Chemical Structure of this compound.
Caption: Experimental Workflow for Bioconjugation.
Experimental Protocols
The following section provides a detailed, representative methodology for the use of this compound in a two-step bioconjugation reaction.
Materials
-
Amine-containing molecule (e.g., antibody, protein)
-
Thiol-containing molecule (e.g., peptide, drug)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM sodium phosphate, 0.15 M NaCl, pH 7.2. Avoid amine-containing buffers like Tris.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis equipment for purification
-
Chromatography system for final conjugate purification
Step 1: Modification of the Amine-Containing Molecule
-
Preparation of the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the stock solution of the molecule contains amine buffers, perform a buffer exchange into the reaction buffer.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to prepare a stock solution of 10-20 mM.
-
-
Conjugation Reaction (Amine Modification):
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the amine-containing molecule.
-
Gently mix the reaction solution and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Purification of the Amine-Modified Molecule:
-
Remove the excess, unreacted this compound and the N-hydroxysuccinimide by-product using a desalting column or by dialysis against the reaction buffer.
-
Step 2: Conjugation to the Thiol-Containing Molecule
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the reaction buffer. If the sulfhydryl groups are protected, they must be reduced prior to conjugation using a suitable reducing agent (e.g., DTT or TCEP), followed by the removal of the reducing agent.
-
-
Conjugation Reaction (Thiol Modification):
-
Add the purified, SPDP-modified amine-containing molecule to the solution of the thiol-containing molecule. The optimal molar ratio should be determined empirically for the specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Final Bioconjugate:
-
Purify the final conjugate using an appropriate chromatographic technique, such as size-exclusion chromatography (SEC) or affinity chromatography, to separate the desired conjugate from unreacted molecules.
-
Conclusion
This compound stands as a powerful and versatile tool in the bioconjugation toolkit. Its heterotrifunctional nature, combining amine and thiol reactivity with a defined peptide spacer, offers a high degree of control and precision in the construction of complex biomolecular architectures. A thorough understanding of its chemical properties and the adherence to optimized experimental protocols are essential for harnessing its full potential in the development of next-generation therapeutics, diagnostics, and research reagents.
References
An In-depth Technical Guide to the Mechanism of Action for the SPDP-Gly-Pro-NHS Ester Crosslinker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the SPDP-Gly-Pro-NHS ester crosslinker, a heterobifunctional reagent with significant applications in bioconjugation and targeted drug delivery. We will delve into its core mechanism of action, from the chemical reactivity of its functional groups to the enzymatic cleavage of its dipeptide linker, providing detailed experimental protocols and quantitative data to support your research and development endeavors.
Introduction to this compound
The this compound is a versatile crosslinker designed for the covalent linkage of two molecules, typically a targeting moiety (like an antibody or a small molecule) and a payload (such as a cytotoxic drug).[1][2] Its structure is characterized by three key components:
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on proteins.[1]
-
Succinimide-pyridyl-dithio (SPDP) group: A thiol-reactive group that forms a cleavable disulfide bond with sulfhydryl groups, for instance, from cysteine residues.[3]
-
Glycine-Proline (Gly-Pro) dipeptide: A specific recognition site for the enzyme Fibroblast Activation Protein (FAP), which is often overexpressed in the tumor microenvironment.[4][5][6]
This unique combination of features allows for the creation of targeted drug conjugates that are stable in circulation but can be selectively cleaved at the target site, releasing the payload in a controlled manner.[4][7]
Mechanism of Action
The mechanism of action of the this compound crosslinker can be understood as a two-stage process: a conjugation phase and a cleavage phase.
Conjugation Chemistry
The conjugation process involves two sequential reactions:
-
Amine Reaction: The NHS ester group reacts with a primary amine on the first molecule (e.g., an antibody or a targeting ligand) to form a stable amide bond. This reaction is typically carried out in a buffer with a pH between 7 and 9.[3][8]
-
Thiol Reaction: The pyridyldithio group of the now-modified first molecule reacts with a sulfhydryl group on the second molecule (e.g., a cytotoxic drug) to form a disulfide bond. This reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.[3]
Enzymatic Cleavage by Fibroblast Activation Protein (FAP)
The key to the targeted release mechanism of this crosslinker lies in the Gly-Pro dipeptide. Fibroblast Activation Protein (FAP), a serine protease found in high concentrations in the stroma of many tumors, exhibits a strong substrate specificity for the Gly-Pro sequence.[5][9][10][11]
FAP's active site contains a catalytic triad (B1167595) (serine, histidine, and aspartate) typical of serine proteases. The cleavage of the peptide bond occurs C-terminal to the proline residue. This enzymatic action breaks the linker, releasing the payload from the targeting molecule.
Quantitative Data
The efficiency and stability of the crosslinker and the resulting conjugate are critical for its application. The following tables summarize key quantitative data.
Table 1: Stability and Reactivity of the NHS Ester
| Parameter | Value | Conditions | Reference(s) |
| Half-life of NHS ester | Several hours | pH 7 | [3] |
| Half-life of NHS ester | < 10 minutes | pH 9 | [3] |
| Optimal pH for amine reaction | 7.0 - 9.0 | [3][8] |
Table 2: FAP Cleavage Kinetics
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Gly-Pro-containing peptide | 3 | 2 | 1.5 x 10⁶ | [5] |
| Z-Gly-Pro-AMC | Not specified | Not specified | ~18-fold higher than Gly-Pro-AMC | [12] |
Table 3: In Vivo Performance of a FAP-Cleavable SMDC (OncoFAP-GlyPro-MMAE)
| Parameter | Value | Model | Reference(s) |
| Tumor Regression | 100% complete responses | IGROV-1 ovarian xenografts | [13] |
| Therapeutic Index | 12-fold window | Rats | [13] |
Experimental Protocols
This section provides detailed methodologies for the conjugation of a targeting antibody to a sulfhydryl-containing payload using this compound.
Materials
-
Targeting antibody (in an amine-free buffer, e.g., PBS)
-
Sulfhydryl-containing payload
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
Reducing agent (optional, for antibody disulfide reduction): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
Step-by-Step Conjugation Protocol
-
Preparation of the this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve the crosslinker in anhydrous DMF or DMSO to a concentration of 10-20 mM immediately before use.
-
-
Modification of the Targeting Antibody:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in the conjugation buffer.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
-
Purification of the Modified Antibody:
-
Remove excess, unreacted crosslinker and the NHS by-product using a desalting column equilibrated with the conjugation buffer.
-
-
Preparation of the Sulfhydryl-Containing Payload:
-
If the payload has protected sulfhydryl groups, they must be deprotected according to the manufacturer's instructions.
-
-
Conjugation of the Modified Antibody to the Payload:
-
Add the purified, SPDP-modified antibody to the payload solution. The molar ratio of antibody to payload should be optimized for the specific application (typically a 1:3 to 1:5 molar ratio).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Purification of the Final Conjugate:
-
Purify the antibody-drug conjugate (ADC) using size-exclusion chromatography or another suitable chromatographic method to remove unreacted payload and antibody.
-
Characterization of the Conjugate
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectroscopy or mass spectrometry.
-
Purity and Aggregation: Assess the purity and presence of aggregates using size-exclusion chromatography (SEC-HPLC).
-
In Vitro Cell Viability Assay: Evaluate the potency of the ADC on FAP-expressing and non-expressing cell lines.
-
In Vivo Efficacy Studies: Test the anti-tumor activity of the ADC in relevant animal models.[4]
Conclusion
The this compound crosslinker offers a sophisticated approach to the design of targeted therapeutics. Its dual reactivity allows for the efficient conjugation of diverse molecules, while the FAP-cleavable dipeptide linker provides a mechanism for site-specific payload release. A thorough understanding of its mechanism of action, reaction kinetics, and conjugation protocols is essential for harnessing its full potential in the development of next-generation drug delivery systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 4. In vivo activation of FAP-cleavable small molecule-drug conjugates for the targeted delivery of camptothecins and tubulin poisons to the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. philochem.ch [philochem.ch]
- 8. glenresearch.com [glenresearch.com]
- 9. scilit.com [scilit.com]
- 10. Fibroblast Activation Protein Cleaves and Inactivates Fibroblast Growth Factor 21 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
An In-Depth Technical Guide to the Bioconjugation Principle of SPDP-Gly-Pro-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of the heterobifunctional crosslinker, SPDP-Gly-Pro-NHS ester. This linker is a sophisticated tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
Core Principle of Bioconjugation
The this compound is a versatile linker that facilitates the conjugation of two different biomolecules, typically a targeting moiety and a payload molecule. Its design incorporates three key functional components: an N-hydroxysuccinimide (NHS) ester, a Gly-Pro dipeptide, and a succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group. This unique combination allows for a multi-step, controlled conjugation and subsequent cleavage under specific physiological conditions.
The overall principle involves a two-stage conjugation process followed by a targeted release mechanism:
-
Amine-Reactive Conjugation: The NHS ester group reacts with primary amines (-NH2), such as the side chains of lysine (B10760008) residues or the N-terminus of a targeting protein (e.g., a monoclonal antibody), to form a stable amide bond.[1][2] This initial step attaches the linker to the targeting vehicle.
-
Thiol-Reactive Conjugation: The SPDP group at the other end of the linker contains a pyridyldithiol moiety that reacts with sulfhydryl groups (-SH), such as those on a cysteine residue of a payload molecule (e.g., a cytotoxic drug), to form a cleavable disulfide bond.[3][]
-
Targeted Payload Release: The Gly-Pro dipeptide linker is designed to be susceptible to enzymatic cleavage by proteases like Cathepsin B, which are often overexpressed in the lysosomal compartments of cancer cells.[][5][6] Upon internalization of the conjugate into the target cell, the linker is cleaved, initiating the release of the payload. Furthermore, the Gly-Pro spacer can act as a self-immolative linker, meaning that after the initial enzymatic cleavage, it undergoes a spontaneous intramolecular cyclization to form a stable diketopiperazine, ensuring the complete and unmodified release of the payload.[5][6][7] The disulfide bond within the SPDP moiety can also be cleaved in the reducing environment of the cell, providing an alternative release mechanism.[3][]
This sophisticated design ensures that the bioconjugate remains stable in circulation and releases its payload specifically at the target site, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[6][7]
Chemical Structure and Properties
The chemical structure of this compound is fundamental to its function.
| Property | Value | Reference |
| Chemical Formula | C19H22N4O6S2 | [8] |
| Molecular Weight | 466.5 g/mol | [8] |
| Purity | ≥95% | [8] |
| Solubility | Soluble in DMSO, DCM | [2] |
| Storage | -20°C, protected from moisture | [9] |
Quantitative Data
The following tables summarize key quantitative parameters relevant to the use of this compound. The data is compiled from studies on similar linkers and should be considered as a guideline for experimental design.
Table 1: Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Notes | Reference |
| pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often a good starting point. Higher pH increases the reaction rate but also the rate of NHS ester hydrolysis. | [10] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reactions can be performed at room temperature or on ice for more sensitive proteins. | [10] |
| Reaction Time | 30 minutes - 2 hours | Can be extended to overnight at 4°C. | [10] |
| Molar Excess of Linker | 5- to 20-fold | A titration is recommended to find the optimal ratio for a specific application. | [10] |
| Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule and must be avoided. | [10] |
| NHS Ester Solvent | Anhydrous DMSO or DMF | Prepare fresh immediately before use to prevent hydrolysis. The final concentration of organic solvent should typically be below 10%. | [10] |
Table 2: Performance Characteristics of Disulfide-Based Linkers in ADCs
| Parameter | Typical Value/Characteristic | Notes | Reference |
| Plasma Stability (Half-life) | Variable (hours to days) | Can be susceptible to premature cleavage in the bloodstream, though linker design can improve stability. | [3] |
| Intracellular Release Efficiency | High | Efficiently cleaved in the reducing environment of the cell and by lysosomal enzymes. | [3] |
| Bystander Effect | Possible | If the released payload is cell-permeable, it can affect neighboring target cells. | [3] |
| Drug-to-Antibody Ratio (DAR) | Typically 2-8 | Determined and optimized during the conjugation process. | [11][12] |
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Protocol for Antibody-Payload Conjugation
This protocol outlines the two-step process for conjugating a thiol-containing payload to an antibody using this compound.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Reducing agent (e.g., DTT) for disulfide cleavage (optional, for characterization)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Vortexer and centrifuge
Procedure:
Step 1: Antibody Modification with this compound
-
Prepare the Antibody: Dissolve the antibody in an amine-free buffer at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.[10]
-
Prepare the Linker Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to make a stock solution (e.g., 10 mM). Vortex briefly to ensure it is fully dissolved.[10]
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the linker to the antibody.[10] Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[13]
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with the reaction buffer.[3]
Step 2: Conjugation of Thiol-Containing Payload
-
Prepare the Payload Solution: Dissolve the thiol-containing payload in an appropriate solvent (e.g., DMSO).
-
Conjugation Reaction: Add the payload solution to the purified, linker-modified antibody. The pyridyldithiol group on the antibody will react with the thiol group on the drug to form a disulfide bond. The reaction is typically carried out overnight at 4°C or for several hours at room temperature.[3]
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Final Purification: Purify the resulting ADC from unreacted payload and other byproducts using a desalting column or size-exclusion chromatography.[3][14][15]
Characterization of the Antibody-Drug Conjugate (ADC)
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Determine the DAR by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload. The ratio of the concentrations can be used to calculate the average number of drug molecules per antibody.[3][12]
-
Mass Spectrometry: Use techniques like electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the ADC and identify different drug-loaded species.[12]
2. Purity and Aggregation Analysis:
-
SDS-PAGE: Analyze the purity and apparent molecular weight of the ADC under reducing and non-reducing conditions.
-
Size-Exclusion Chromatography (SEC-HPLC): Assess the level of aggregation in the final ADC product.[3][14]
3. In Vitro Stability and Cleavage:
-
Plasma Stability Assay: Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C for various time points. Analyze the release of the payload over time using techniques like HPLC or LC-MS/MS.
-
Lysosomal Cleavage Assay: Incubate the ADC with isolated lysosomes or specific lysosomal enzymes like Cathepsin B. Monitor the cleavage of the linker and release of the payload.
Visualizations
The following diagrams illustrate the key workflows and mechanisms associated with the this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2655501-79-2 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 5. GlyPro as a self-immolative spacer for the release of payloads from antibody-drug-conjugates - American Chemical Society [acs.digitellinc.com]
- 6. "GlyPro as a self-immolative spacer for the release of payloads from an" by Justin Michael Howe [orb.binghamton.edu]
- 7. orb.binghamton.edu [orb.binghamton.edu]
- 8. This compound | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Gly-Pro Peptide Linkers in SPDP Crosslinking
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Glycine-Proline (Gly-Pro) dipeptide linker when utilized with Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) crosslinkers in the development of bioconjugates, particularly antibody-drug conjugates (ADCs). We will explore the distinct properties of each component, their synergistic function, relevant experimental protocols, and their impact on conjugate stability and payload release.
Introduction to SPDP Crosslinkers and Peptide Spacers
Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[1] The linker connecting these two components is critical to the ADC's success, dictating its stability in circulation, its drug-release mechanism, and its overall therapeutic index.[]
SPDP is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive pyridyldithiol group.[3] This chemistry allows for the conjugation of molecules containing primary amines (like lysine (B10760008) residues on an antibody) to molecules with free sulfhydryls.[3] A key feature of the resulting linkage is a disulfide bond, which is relatively stable in the bloodstream but can be cleaved by reducing agents like glutathione, which is found in higher concentrations inside cells.[3]
Peptide linkers are short amino acid sequences incorporated as spacers between the antibody and the payload. They play a crucial role in modulating the properties of the ADC, such as solubility and stability.[] The specific amino acid sequence determines the linker's characteristics, such as its flexibility, rigidity, and susceptibility to enzymatic cleavage.[4][5]
Core Components: Properties and Roles
The Gly-Pro-SPDP system combines the specific chemical reactivity of SPDP with the unique structural characteristics of the Gly-Pro dipeptide.
SPDP reagents are fundamental tools for bioconjugation. Their primary features include:
-
Heterobifunctionality: The NHS ester reacts efficiently with primary amines at pH 7-8, while the pyridyldithiol group reacts with free sulfhydryls over a similar pH range.[3]
-
Cleavable Disulfide Bond: The conjugation results in a disulfide linkage, enabling payload release in the reducing intracellular environment.[3] The cleavage can often be achieved with 25 mM DTT at pH 4.5 without affecting the antibody's native disulfide bonds.[3]
-
Traceless Release: The disulfide exchange reaction allows for the release of a thiol-modified payload.
-
Reaction Monitoring: The reaction of the pyridyldithiol group with a sulfhydryl displaces pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the conjugation progress.[3]
The Gly-Pro sequence is not merely an inert spacer; its constituent amino acids impart distinct and complementary physical properties.
-
Glycine (B1666218) (Gly): As the smallest amino acid, glycine provides significant conformational flexibility to the linker chain.[6] This flexibility can be advantageous for several reasons:
-
Proline (Pro): Proline is unique among amino acids due to its cyclic side chain, which is bonded to the alpha-amino group. This structure imposes significant conformational constraints.
-
Rigidity: The inclusion of proline increases the stiffness and rigidity of the peptide backbone.[5][7][8] This property helps maintain a fixed distance between the antibody and the drug, which can prevent aggregation and unwanted interactions.[5]
-
Structural Independence: Proline-rich sequences can act as rigid spacers, ensuring that the functional domains of the antibody and the activity of the payload remain independent.[9]
-
-
Self-Immolative Function: Recent research has highlighted a more active role for the Gly-Pro moiety. When placed adjacent to a payload attached via an ester linkage, the Gly-Pro sequence can function as a self-immolative spacer. Following enzymatic cleavage of a neighboring trigger (e.g., Val-Cit), the Gly-Pro ester can undergo rapid cyclization to form a diketopiperazine, thereby releasing an unmodified alcohol-containing payload.[10][11] This expands the range of drugs that can be conjugated beyond those containing amines.[10]
Data Summary: Component Properties
The following table summarizes the key properties and functions of the individual components of a Gly-Pro-SPDP linker system.
| Component | Property | Primary Function(s) in the Conjugate |
| SPDP | Heterobifunctional (Amine + Thiol Reactive) | Covalently links the system to an antibody (via lysine) and a payload (via thiol).[3] |
| Reducible Disulfide Bond | Provides a mechanism for intracellular drug release via cleavage by glutathione.[3] | |
| Glycine (Gly) | Flexible | Increases linker mobility, enhances payload accessibility, prevents domain interference.[5][6] |
| Small, Non-polar | Contributes to proteolytic stability.[7] | |
| Proline (Pro) | Rigid, Conformationally Restricted | Increases stiffness, acts as a rigid spacer to separate antibody and drug.[7][8] |
| Gly-Pro Dipeptide | Combined Flexibility & Rigidity | Provides a balance of movement and separation for optimal conjugate performance. |
| Self-Immolative Potential | Enables the release of alcohol-containing payloads through diketopiperazine formation.[10][11] |
Visualizing the Gly-Pro-SPDP System
Diagrams created using Graphviz help to illustrate the structure, workflow, and mechanism of action.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linkers in the structural biology of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 8. static.igem.org [static.igem.org]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. GlyPro as a self-immolative spacer for the release of payloads from antibody-drug-conjugates - American Chemical Society [acs.digitellinc.com]
- 11. orb.binghamton.edu [orb.binghamton.edu]
Understanding the amine-reactive NHS ester group
An In-depth Technical Guide to the Amine-Reactive NHS Ester Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents that have become indispensable tools in modern biological research, diagnostics, and therapeutics.[1][2] First developed in 1963, their popularity stems from a combination of high reactivity, selectivity towards primary amines, and the ability to form stable amide bonds under mild, aqueous conditions.[2][3] This makes them ideal for bioconjugation—the covalent linking of two molecules, where at least one is a biomolecule.[1]
This guide provides a comprehensive overview of the core chemistry, reaction kinetics, experimental protocols, and key applications of NHS esters, intended for professionals in research and drug development.
Core Chemistry and Reaction Mechanism
The effectiveness of NHS esters lies in their chemical structure, which facilitates a predictable and efficient reaction with primary aliphatic amines (—NH₂), such as those found on the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues.[4]
The Aminolysis Reaction
The primary reaction is a nucleophilic acyl substitution.[5] The deprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[1] This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[3][] This amide linkage is effectively irreversible under physiological conditions.[]
Competing Reaction: Hydrolysis
The primary competing reaction in aqueous solutions is the hydrolysis of the NHS ester, where water acts as the nucleophile instead of an amine.[7][8] This reaction produces an unreactive carboxylic acid and releases NHS, reducing the overall efficiency of the desired conjugation.[8][9] The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[7][10] At low protein concentrations, hydrolysis can become the dominant reaction pathway.[][11]
Factors Influencing Reaction Efficiency
Optimizing the conjugation reaction requires careful control of several environmental factors. The interplay between these variables determines the final yield and purity of the bioconjugate.
| Factor | Optimal Range/Condition | Rationale & Considerations |
| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5)[7][12] | At low pH, primary amines are protonated (-NH₃⁺) and non-nucleophilic, preventing the reaction.[13] At pH above 9.0, the rate of NHS ester hydrolysis increases dramatically, reducing the yield.[12][13] |
| Temperature | 4°C to Room Temperature (~25°C)[7] | Reactions can be performed at room temperature for faster kinetics (0.5-4 hours) or at 4°C overnight to minimize protein degradation.[7][14] |
| Reaction Time | 30 minutes to 4 hours (or overnight at 4°C)[][7] | The required time depends on the reactivity of the specific protein and NHS ester. |
| Concentration | Protein: 1-10 mg/mL[12][13] | Higher protein concentrations favor the desired aminolysis reaction over hydrolysis.[][15] |
| Molar Excess | 5- to 20-fold molar excess of NHS ester[3][16] | An excess of the NHS ester is used to drive the reaction to completion, compensating for loss due to hydrolysis. An empirical value of 8-fold excess is common for mono-labeling.[12][13] |
| Solvent | DMSO or DMF for stock solutions[12] | Many NHS esters are not readily soluble in water. They are typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[12][16] |
| Buffers | Phosphate (B84403), Bicarbonate/Carbonate, Borate, HEPES[7] | Buffers must be free of primary amines. Buffers like Tris or glycine (B1666218) are incompatible as they will compete with the target molecule for reaction with the NHS ester.[7][16] |
Stability of NHS Esters
The stability of an NHS ester in an aqueous environment is a critical factor, primarily dictated by the rate of hydrolysis.
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4 - 5 hours[7][10] |
| 8.6 | 4°C | 10 minutes[7] |
// Nodes Yield [label="Conjugation Yield", fillcolor="#FBBC05", fontcolor="#202124"]; Aminolysis [label="Aminolysis Rate\n(Desired Reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis Rate\n(Competing Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH [label="pH", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Concentration [label="Reagent Concentration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [label="Temperature", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Buffer [label="Buffer Choice\n(Amine-Free)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Aminolysis -> Yield [label="Increases", fontcolor="#34A853"]; Hydrolysis -> Yield [label="Decreases", fontcolor="#EA4335"];
pH -> Aminolysis [label="Optimal\n8.3-8.5", fontcolor="#202124"]; pH -> Hydrolysis [label="Increases\nwith pH", fontcolor="#202124"]; Concentration -> Aminolysis [label="Increases with\n[Protein]", fontcolor="#202124"]; Temperature -> Aminolysis [label="Increases", fontcolor="#202124"]; Temperature -> Hydrolysis [label="Increases", fontcolor="#202124"]; Buffer -> Aminolysis [label="Enables", fontcolor="#202124"]; } caption: Key factors affecting conjugation yield.
Experimental Protocols
A successful conjugation experiment relies on a well-defined protocol, from reagent preparation to final purification and characterization.
General Protocol for Protein Labeling
This protocol outlines a typical procedure for labeling an antibody or other protein with an NHS ester.[15]
-
Prepare Protein Solution :
-
Prepare NHS Ester Stock Solution :
-
Allow the vial of solid NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[16]
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).[14] Do not store NHS esters in solution for extended periods, especially in aqueous buffers.[16]
-
-
Perform the Conjugation Reaction :
-
Add the calculated amount of NHS ester stock solution to the protein solution while gently stirring or vortexing.[14] The volume of organic solvent should typically not exceed 10% of the total reaction volume.[16]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light if using a fluorescent dye.[4]
-
-
Quench the Reaction (Optional) :
-
To stop the reaction, add a small amount of an amine-containing buffer like Tris or glycine (e.g., to a final concentration of 50 mM).[7] This will consume any unreacted NHS ester.
-
Purification of the Conjugate
After the reaction, it is crucial to remove unreacted NHS ester, the hydrolyzed label, and the NHS byproduct from the protein conjugate.[17]
-
Size Exclusion Chromatography (SEC) / Gel Filtration : This is the most common and effective method for separating the larger protein conjugate from smaller, unreacted molecules.[12][17] Desalting columns are a form of SEC ideal for this purpose.
-
Dialysis : This method is suitable for removing small molecule impurities. The reaction mixture is placed in a dialysis bag or cassette with a specific molecular weight cutoff and dialyzed against a large volume of buffer.[17]
Characterization: Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of label molecules conjugated to each protein. It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths:
-
At 280 nm to determine the protein concentration.
-
At the maximum absorbance (λₘₐₓ) of the attached label (e.g., a fluorescent dye).[15]
The DOL is calculated using the Beer-Lambert law, accounting for the extinction coefficients of both the protein and the label, and a correction factor for the label's absorbance at 280 nm.[15]
// Nodes P1 [label="Step 1: Reagent Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P1_sub1 [label="Prepare Protein in\nAmine-Free Buffer\n(pH 8.3-8.5)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; P1_sub2 [label="Prepare NHS Ester\nStock Solution\n(in DMSO/DMF)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
P2 [label="Step 2: Conjugation Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P2_sub [label="Add NHS Ester to Protein\nIncubate (1-4h RT or O/N 4°C)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
P3 [label="Step 3: Purification", fillcolor="#FBBC05", fontcolor="#202124"]; P3_sub [label="Separate conjugate from\nfree label using SEC\nor Dialysis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
P4 [label="Step 4: Characterization", fillcolor="#34A853", fontcolor="#FFFFFF"]; P4_sub [label="Determine Degree of\nLabeling (DOL) via\nSpectrophotometry", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
Result [label="Purified & Characterized\nBioconjugate", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];
// Edges P1 -> P2; P2 -> P3; P3 -> P4; P4 -> Result;
// Sub-process connections P1 -> P1_sub1 [style=dotted, arrowhead=none]; P1 -> P1_sub2 [style=dotted, arrowhead=none]; P2 -> P2_sub [style=dotted, arrowhead=none]; P3 -> P3_sub [style=dotted, arrowhead=none]; P4 -> P4_sub [style=dotted, arrowhead=none]; } caption: Typical workflow for NHS ester conjugation.
Applications in Drug Development and Research
The versatility of NHS ester chemistry has led to its widespread adoption in numerous applications.
-
Fluorescent Labeling : NHS esters of fluorescent dyes are routinely used to label antibodies and proteins for use in immunoassays, fluorescence microscopy, and flow cytometry.[5][14]
-
Biotinylation : Attaching biotin (B1667282) to proteins via an NHS ester allows for their detection or purification using avidin (B1170675) or streptavidin.[4]
-
Antibody-Drug Conjugates (ADCs) : Heterobifunctional linkers containing an NHS ester at one end are used to attach potent cytotoxic drugs to the lysine residues of monoclonal antibodies, creating targeted cancer therapies.[]
-
Protein Interaction Analysis : Homobifunctional crosslinkers with NHS esters at both ends (e.g., DSS) are used to covalently link interacting proteins in a complex, allowing for their identification and study.[7]
-
Surface Immobilization : NHS esters are used to functionalize surfaces for the covalent attachment of proteins and other biomolecules, a critical step in the development of biosensors and biochips.[2][11]
Conclusion
Amine-reactive NHS esters are a powerful and versatile class of reagents for bioconjugation. Their high selectivity for primary amines and the formation of stable amide bonds under mild conditions make them a workhorse in both academic research and industrial drug development.[3][] A thorough understanding of the underlying chemistry, the influence of reaction parameters, and proper experimental technique is paramount to achieving efficient, reproducible, and successful conjugation outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. biotium.com [biotium.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
The Thiol-Reactive SPDP Group in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) crosslinker and its pivotal role in bioconjugation. SPDP is a heterobifunctional reagent widely utilized for covalently linking molecules, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its utility stems from its two distinct reactive moieties: an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive pyridyldithiol group, which together enable the formation of a cleavable disulfide bond between two biomolecules.
Core Principles of SPDP Chemistry
SPDP serves as a molecular bridge, connecting a biomolecule with an available primary amine (e.g., lysine (B10760008) residues on an antibody) to another molecule possessing a free sulfhydryl (thiol) group (e.g., a cysteine residue on a protein or a thiol-containing drug). The conjugation process is a two-step reaction. First, the NHS ester of SPDP reacts with a primary amine on the first molecule to form a stable amide bond. Subsequently, the pyridyldithiol group of the now-modified first molecule reacts with a sulfhydryl group on the second molecule. This reaction proceeds via a disulfide exchange, forming a new disulfide bond between the two molecules and releasing pyridine-2-thione as a byproduct.[1]
A key feature of the SPDP linker is the cleavable nature of the newly formed disulfide bond.[1] This bond is stable under physiological conditions found in the bloodstream but can be readily cleaved in the reducing environment within a cell, which has a significantly higher concentration of glutathione.[2] This property is particularly advantageous for applications like ADCs, where the cytotoxic payload needs to be released from the antibody once it has reached the target cancer cell.[2]
Quantitative Data for SPDP Bioconjugation
The efficiency and monitoring of SPDP-mediated conjugation can be quantified. The release of the pyridine-2-thione byproduct, which has a distinct absorbance at 343 nm, allows for the real-time monitoring of the thiol-disulfide exchange reaction.
| Parameter | Value | Reference |
| Spacer Arm Length | 6.8 Å | [3] |
| Molar Extinction Coefficient of Pyridine-2-thione at 343 nm | 8,080 M⁻¹cm⁻¹ | Thermo Fisher Scientific |
| Optimal pH for NHS Ester Reaction with Amines | 7.0 - 8.5 | [4] |
| Optimal pH for Pyridyldithiol Reaction with Thiols | 7.0 - 8.1 | [1] |
| Cleavage Conditions | 25 mM DTT at pH 4.5 (preserves native protein disulfides) or pH 7-9 (more efficient cleavage) | [1] |
Chemical Reaction and Experimental Workflow
The following diagrams illustrate the chemical reactions involved in SPDP bioconjugation and a typical experimental workflow for conjugating two proteins.
Intracellular Cleavage of SPDP-Linked Antibody-Drug Conjugates
The targeted delivery and release of a cytotoxic drug from an ADC is a critical process for its therapeutic efficacy. The following diagram illustrates the signaling pathway of an SPDP-linked ADC from binding to a cancer cell to the intracellular release of the drug.
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation using SPDP
This protocol describes a general method for conjugating a protein with primary amines (Protein-NH₂) to a protein with sulfhydryl groups (Protein-SH).
Materials:
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein-NH₂
-
Protein-SH
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Thiol-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5)
-
Desalting columns
-
Dithiothreitol (DTT) for cleavage (optional)
Procedure:
-
Preparation of SPDP Stock Solution: Immediately before use, prepare a 20 mM stock solution of SPDP in anhydrous DMSO or DMF. For example, dissolve 6.25 mg of SPDP in 1 mL of solvent.
-
Modification of Protein-NH₂: a. Dissolve Protein-NH₂ in the amine-free reaction buffer to a concentration of 1-10 mg/mL. b. Add a 20-fold molar excess of the SPDP stock solution to the Protein-NH₂ solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Purification of SPDP-modified Protein: a. Remove excess, unreacted SPDP by passing the reaction mixture through a desalting column equilibrated with the thiol-free reaction buffer.
-
Conjugation to Protein-SH: a. Dissolve Protein-SH in the thiol-free reaction buffer. b. Add the purified SPDP-modified Protein-NH₂ to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the specific application, but a 1:1 ratio is a good starting point. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Monitoring the Reaction (Optional): a. Measure the absorbance of the reaction mixture at 343 nm to monitor the release of pyridine-2-thione. The concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient (8,080 M⁻¹cm⁻¹).
-
Purification of the Final Conjugate: a. Purify the final protein-protein conjugate from unreacted proteins and byproducts using an appropriate method, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) with a Thiol-Containing Drug
This protocol outlines the steps for conjugating a thiol-containing cytotoxic drug to an antibody.
Materials:
-
Antibody (e.g., IgG)
-
SPDP
-
Thiol-containing drug
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Purification system (e.g., SEC-HPLC)
Procedure:
-
Antibody Preparation: a. Dialyze the antibody into the reaction buffer to remove any interfering substances. b. Adjust the antibody concentration to 5-10 mg/mL.
-
Modification of the Antibody with SPDP: a. Prepare a fresh 10 mM stock solution of SPDP in anhydrous DMSO. b. Add a 5- to 10-fold molar excess of the SPDP stock solution to the antibody solution. c. Incubate for 1 hour at room temperature with gentle mixing.
-
Purification of the SPDP-modified Antibody: a. Remove excess SPDP by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.
-
Conjugation of the Thiol-Containing Drug: a. Dissolve the thiol-containing drug in DMSO to a concentration of 10-20 mM. b. Add a 3- to 5-fold molar excess of the drug solution to the purified SPDP-modified antibody. c. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of the ADC: a. Purify the ADC from unconjugated drug and antibody using a suitable chromatography method, such as SEC-HPLC or hydrophobic interaction chromatography (HIC).
-
Characterization of the ADC: a. Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry. b. Assess the purity and aggregation of the ADC by SEC-HPLC. c. Evaluate the binding affinity and cytotoxic activity of the ADC in appropriate in vitro assays.
Conclusion
The thiol-reactive SPDP group is a cornerstone of modern bioconjugation chemistry, offering a reliable and versatile method for linking biomolecules. Its key advantages, including the formation of a cleavable disulfide bond and the ability to monitor the reaction progress, have made it an indispensable tool for researchers in drug development and various scientific disciplines. The protocols and data presented in this guide provide a solid foundation for the successful application of SPDP in a range of bioconjugation experiments.
References
- 1. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPDP Crosslinker 100 mg (CAS 68181-17-9) - N-Succinimidyl 3-(2-pyridyldithio)-propionate (SPDP) - ProteoChem [proteochem.com]
- 4. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Technical Guide to SPDP-Gly-Pro-NHS Ester Permeability
For Immediate Release
[CITY, STATE] – [Date] – In the intricate world of cellular biology and drug development, the ability of a molecule to traverse the cell membrane is a critical determinant of its efficacy. This technical guide provides an in-depth analysis of the cell membrane permeability of SPDP-Gly-Pro-NHS ester, a heterobifunctional crosslinker of significant interest to researchers and scientists. This document synthesizes available data, outlines experimental protocols to verify its cellular uptake, and presents a logical workflow for its application in intracellular targeting.
Core Tenets of this compound Cell Permeability
This compound is widely reported by chemical suppliers to be cell membrane permeable[1][2][3]. This assertion is grounded in the fundamental chemical properties of its constituent parts. The N-hydroxysuccinimide (NHS) ester moiety, in its non-sulfonated form, is lipophilic and thus capable of passive diffusion across the lipid bilayer of the cell membrane. This is in contrast to its sulfonated counterparts (sulfo-NHS esters), which are hydrophilic and generally considered membrane-impermeable.
Furthermore, the inclusion of the Gly-Pro dipeptide in the linker's structure introduces the potential for active transport into the cell. The peptide transporter PEPT1, a high-capacity, low-affinity transporter found in various tissues, is known to mediate the uptake of numerous di- and tripeptides, including Gly-Pro[4][5][6]. This suggests a dual mechanism for the cellular entry of this compound: passive diffusion driven by its lipophilicity and active transport mediated by peptide transporters.
Quantitative Data Summary
| Property | Value | Implication for Cell Permeability |
| Chemical Formula | C₁₉H₂₂N₄O₆S₂ | --- |
| Molecular Weight | ~466.5 g/mol | Within the range of many small molecules known to passively diffuse across cell membranes. |
| NHS Ester Form | Non-sulfonated | The absence of a charged sulfonate group contributes to its lipophilicity, favoring membrane passage. |
| Dipeptide Moiety | Gly-Pro | Substrate for the PEPT1 transporter, suggesting a potential for active uptake into cells. |
Experimental Protocols for Permeability Assessment
To empirically validate the cell membrane permeability of this compound, several established experimental protocols can be employed.
Protocol 1: Fluorescein Diacetate (FDA) Viability Assay
This method indirectly assesses membrane permeability by measuring cell viability and membrane integrity after exposure to the compound. A decrease in viability can indicate membrane disruption. A more direct approach involves conjugating a fluorescent probe to the this compound and measuring its intracellular accumulation.
Materials:
-
This compound
-
Mammalian cell line of choice (e.g., HeLa, HEK293)
-
Cell culture medium and reagents
-
Fluorescein diacetate (FDA) stock solution (1 mg/mL in acetone)
-
Propidium iodide (PI) stock solution (1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture the chosen mammalian cells to a suitable confluency in a multi-well plate or on coverslips.
-
Compound Incubation: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) in cell culture medium for a defined period (e.g., 1, 4, 24 hours). Include a vehicle control (e.g., DMSO).
-
Staining:
-
Wash the cells twice with PBS.
-
Prepare a staining solution containing FDA (final concentration 5 µg/mL) and PI (final concentration 1 µg/mL) in PBS.
-
Incubate the cells with the staining solution for 5-10 minutes at room temperature, protected from light.
-
-
Imaging/Analysis:
-
Wash the cells twice with PBS.
-
Immediately visualize the cells under a fluorescence microscope. Live cells will exhibit green fluorescence (fluorescein), while dead or membrane-compromised cells will show red fluorescence (PI).
-
Alternatively, detach the cells and analyze the fluorescence using a flow cytometer to quantify the percentage of live and dead cells.
-
Protocol 2: Intracellular Accumulation of a Fluorescently Labeled Conjugate
This protocol provides a more direct assessment of cell entry by tracking the linker itself.
Materials:
-
This compound
-
A fluorescent dye with an amine-reactive group (e.g., FITC, Cy5-NHS ester)
-
Mammalian cell line of choice
-
Cell culture medium and reagents
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Conjugation: Conjugate the fluorescent dye to a suitable molecule (e.g., a non-cell-permeable peptide or a small molecule) using the this compound as the crosslinker, following established bioconjugation protocols. Purify the conjugate to remove any unreacted dye.
-
Cell Treatment: Incubate the cells with the fluorescently labeled conjugate at various concentrations and for different time points.
-
Analysis:
-
Microscopy: Wash the cells thoroughly with PBS to remove extracellular conjugate and visualize the intracellular fluorescence using a fluorescence microscope.
-
Plate Reader: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader to quantify uptake.
-
Logical Workflow and Signaling Considerations
The application of this compound for intracellular delivery follows a logical workflow. Once inside the cell, the disulfide bond within the SPDP moiety can be cleaved by intracellular reducing agents like glutathione, releasing the conjugated cargo. The Gly-Pro dipeptide is a substrate for Dipeptidyl Peptidase-IV (DPP-IV), a serine protease that can be found both on the cell surface and in a soluble form[7]. Cleavage by DPP-IV could potentially occur, influencing the fate of the linker and its cargo.
Experimental Workflow for Intracellular Delivery
Caption: Experimental workflow for utilizing this compound for intracellular delivery.
Potential Signaling Pathway Interaction
Caption: Potential cellular uptake and processing pathways for this compound conjugates.
Conclusion
The available evidence strongly supports the cell membrane permeability of this compound, attributed to both passive diffusion and potentially active transport mechanisms. For researchers and drug development professionals, this dual-mode entry offers a versatile tool for the intracellular delivery of a wide range of molecules. The provided experimental protocols offer a framework for the empirical validation of its permeability in specific cell types and experimental conditions. Further research to definitively quantify the permeability coefficient and elucidate the precise contribution of active transport will provide an even deeper understanding of this valuable crosslinking agent.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2655501-79-2 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted disruption of peptide transporter Pept1 gene in mice significantly reduces dipeptide absorption in intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioconjugation: A Technical Guide to the Solubility and Stability of SPDP-Gly-Pro-NHS Ester
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of SPDP-Gly-Pro-NHS ester, a heterobifunctional crosslinker integral to the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data on the physicochemical properties of this linker, outlines experimental protocols for its use, and visualizes the underlying chemical processes to facilitate its effective application in bioconjugation.
Introduction
This compound is a sophisticated chemical tool designed for the covalent linkage of biomolecules. It incorporates three key functional components:
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): An amine- and sulfhydryl-reactive moiety that introduces a cleavable disulfide bond, enabling the release of a conjugated payload under reducing conditions, such as those found inside a cell.
-
Gly-Pro (Glycine-Proline) linker: A dipeptide spacer that can enhance stability and influence the steric properties of the conjugate. In certain ADC contexts, Gly-Pro linkers can act as self-immolative spacers, facilitating the efficient release of an unmodified payload following enzymatic cleavage.
-
NHS ester (N-hydroxysuccinimide ester): An amine-reactive group that forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on proteins and antibodies.
The precise control over the conjugation process hinges on a thorough understanding of the solubility and stability of this linker. This guide aims to provide that critical information.
Solubility of this compound
The solubility of this compound is a critical parameter for its handling and use in conjugation reactions. Due to the hydrophobic nature of the SPDP and NHS ester groups, this crosslinker exhibits limited solubility in aqueous buffers.[1][2]
Table 1: Quantitative Solubility Data for this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [3] |
| Dichloromethane (DCM) | Soluble | [3] |
| Aqueous Buffers (e.g., PBS) | Limited | [1][4] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
Note: Specific quantitative solubility limits (e.g., mg/mL) for this compound are not widely published. The information provided is based on supplier data and the known characteristics of similar SPDP and NHS ester-containing compounds.
The practical implication of this solubility profile is that stock solutions of this compound must be prepared in a suitable organic solvent, such as DMSO or DMF, before being added to an aqueous reaction mixture containing the biomolecule to be modified.[1][2] It is crucial to minimize the final concentration of the organic solvent in the reaction to avoid denaturation of the protein.
Stability of this compound
The stability of this compound is influenced by several factors, primarily pH and temperature. The NHS ester is susceptible to hydrolysis, which competes with the desired amidation reaction.[4]
pH-Dependent Stability
The rate of hydrolysis of the NHS ester is highly dependent on the pH of the aqueous solution. As the pH increases, the rate of hydrolysis accelerates significantly.
Table 2: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | Ambient | Several hours | [1][4] |
| 9.0 | Ambient | < 10 minutes | [1][4] |
The optimal pH for the reaction of NHS esters with primary amines is typically in the range of 7.0 to 8.5.[1][4] This range represents a compromise between maximizing the availability of deprotonated primary amines for reaction and minimizing the rate of NHS ester hydrolysis.
Temperature and Storage
For long-term storage, this compound should be stored at -20°C in a desiccated environment to prevent degradation from moisture and hydrolysis.[3] When preparing for an experiment, the reagent should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound. Stock solutions in anhydrous organic solvents should be used promptly and are not recommended for long-term storage.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of the crosslinker in anhydrous DMSO or DMF at a concentration of, for example, 10-20 mM.
-
This stock solution should be used immediately.
General Protein Conjugation Protocol
-
Buffer Preparation: Prepare a protein solution in an amine-free buffer at a pH between 7.2 and 8.0 (e.g., phosphate-buffered saline, PBS).
-
Reaction Setup: Add the calculated amount of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10%.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent that contains primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis.
Monitoring NHS Ester Hydrolysis
The hydrolysis of the NHS ester can be monitored spectrophotometrically by measuring the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide.
Visualization of Mechanisms and Workflows
The following diagrams illustrate the key chemical reactions and a typical experimental workflow involving this compound.
Caption: Reaction mechanism of this compound with a primary amine.
Caption: General mechanism of action for an ADC utilizing a cleavable SPDP linker.
Caption: A typical experimental workflow for protein conjugation with this compound.
Conclusion
This compound is a versatile crosslinker with significant potential in the development of targeted therapies. Its effective use is contingent upon careful consideration of its solubility and stability. This guide provides a foundational understanding of these properties, emphasizing the need for organic solvents for dissolution and the critical role of pH in controlling the balance between conjugation and hydrolysis. By adhering to the principles and protocols outlined herein, researchers can optimize their bioconjugation strategies and advance the development of novel therapeutics.
References
An In-Depth Technical Guide to the Role of SPDP-Gly-Pro-NHS Ester in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the SPDP-Gly-Pro-NHS ester, a heterobifunctional crosslinker increasingly utilized in the development of advanced antibody-drug conjugates (ADCs). This document delves into its core chemical principles, mechanism of action, and provides detailed experimental protocols for its application and characterization in the context of ADCs.
Introduction to this compound in ADCs
The this compound is a sophisticated linker designed to connect a monoclonal antibody (mAb) to a cytotoxic payload. Its architecture incorporates three key functional components:
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that facilitates the initial conjugation to lysine (B10760008) residues on the antibody, forming a stable amide bond.
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This moiety introduces a disulfide bond, which is cleavable under the reducing conditions found within the intracellular environment. It serves as the attachment point for a thiol-containing drug payload.
-
Gly-Pro Dipeptide: This peptide sequence is designed to be recognized and cleaved by specific lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. Furthermore, the Gly-Pro motif can act as a self-immolative spacer, ensuring the efficient release of an unmodified payload.
The combination of these elements results in an ADC that is stable in systemic circulation, thereby minimizing off-target toxicity, and is engineered for controlled, tumor-specific payload release following internalization.
Chemical Structure and Properties
The this compound is a heterobifunctional crosslinker that enables a two-step conjugation process. The NHS ester reacts with primary amines on the antibody, while the pyridyldithiol group reacts with a sulfhydryl group on the cytotoxic drug.
| Property | Description |
| Molecular Formula | C19H22N4O6S2 |
| Molecular Weight | 466.53 g/mol |
| Reactivity of NHS Ester | Reacts with primary amines at pH 7.2-8.5 to form stable amide bonds. |
| Reactivity of SPDP | Reacts with sulfhydryl groups to form a cleavable disulfide bond. |
| Cleavage Mechanisms | 1. Reductive cleavage of the disulfide bond by intracellular glutathione. 2. Enzymatic cleavage of the Gly-Pro dipeptide by lysosomal proteases (e.g., cathepsin B). |
| Solubility | Typically requires an organic co-solvent like DMSO or DMF for initial dissolution before addition to aqueous reaction buffers. |
Mechanism of Action in Antibody-Drug Conjugates
The therapeutic efficacy of an ADC constructed with the this compound linker is contingent on a series of well-orchestrated events, beginning with antigen recognition and culminating in payload-induced cytotoxicity.
A critical feature of the Gly-Pro dipeptide is its ability to act as a self-immolative spacer, particularly for alcohol-containing payloads. Following enzymatic cleavage of a preceding peptide bond (e.g., by cathepsin B acting on a sequence like Val-Cit-Gly-Pro), the newly exposed N-terminal glycine (B1666218) of the Gly-Pro-Payload moiety undergoes a rapid intramolecular cyclization to form a stable diketopiperazine. This process liberates the payload in its active, unmodified form. Kinetic studies have shown that this cyclization is efficient and crucial for the release of payloads that are not amenable to direct release mechanisms.
Quantitative Data on ADC Performance
While specific quantitative data for ADCs utilizing the exact this compound linker is limited in publicly available literature, data from structurally similar linkers provide valuable insights into the expected performance. The following tables summarize representative data for dipeptide-containing linkers to guide experimental design and interpretation.
Table 1: Comparative Plasma Stability of ADCs with Dipeptide Linkers
| Linker Type | Key Modification | Plasma Half-life in Mice | Primary Cleavage Enzyme (Off-Target) |
| Val-Cit (VCit) | Standard dipeptide | ~2 days | Carboxylesterase Ces1c |
| Glu-Val-Cit (EVCit) | Addition of Glutamic Acid | ~12 days | - |
| Val-Cit-Gly-Pro | Gly-Pro Addition | Modest Stability | Not explicitly determined |
Data for Val-Cit and EVCit are sourced from studies on linkers susceptible to mouse carboxylesterase. The stability of the Val-Cit-Gly-Pro linker is described as "modest," suggesting it is less stable than highly optimized linkers but more stable than simple ester-based linkers[1][2].
Table 2: In Vitro Cytotoxicity (IC50) of HER2-Targeted ADCs with Dipeptide Linkers
| Cell Line | HER2 Expression | ADC with Val-Cit-MMAE (IC50 in µg/mL) | Naked Antibody (IC50 in µg/mL) |
| SK-BR-3 | High | ~0.5 | >30 |
| NCI-N87 | High | ~3.0 | >30 |
| BT-474 | High | ~1.5 | >30 |
This table presents representative IC50 values for a common Val-Cit linker ADC to illustrate the potency gained by the addition of the cytotoxic payload compared to the unconjugated antibody[3]. The potency of an ADC with a SPDP-Gly-Pro linker would be dependent on the specific payload and target cell line.
Experimental Protocols
This section provides detailed methodologies for the conjugation, characterization, and evaluation of ADCs synthesized using this compound.
Two-Step Antibody-Drug Conjugation Protocol
This protocol describes the conjugation of a thiol-containing drug to an antibody using the heterobifunctional this compound.
References
- 1. GlyPro as a self-immolative spacer for the release of payloads from antibody-drug-conjugates - American Chemical Society [acs.digitellinc.com]
- 2. "The Study of mpValCitGlyPro Linker for Alcohol Payload Release" by Jillian Handel, Justin Howe et al. [orb.binghamton.edu]
- 3. creative-biolabs.com [creative-biolabs.com]
The Application of SPDP-Gly-Pro-NHS Ester in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapeutics and bioconjugation, the precision and efficacy of linker technologies are paramount. Among these, SPDP-Gly-Pro-NHS ester has emerged as a sophisticated trifunctional linker designed for advanced applications, most notably in the construction of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of the core applications of this compound, detailing its mechanism of action, experimental protocols, and the quantitative parameters that govern its use.
This compound is a heterobifunctional crosslinker that incorporates three key chemical moieties:
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This group facilitates the formation of a cleavable disulfide bond with a thiol group (sulfhydryl) on a target molecule, such as a cysteine residue on an antibody. This disulfide linkage is designed to be stable in the bloodstream but readily cleaved in the reducing environment of the intracellular space.
-
Gly-Pro (Glycine-Proline) dipeptide: This peptide sequence acts as a self-immolative spacer. Following the cleavage of the disulfide bond, the newly exposed thiol triggers a rapid cyclization of the Gly-Pro dipeptide to form a stable diketopiperazine. This intramolecular reaction efficiently releases the conjugated payload in its active form.
-
NHS ester (N-hydroxysuccinimide ester): This amine-reactive group allows for the covalent attachment of the linker to a primary amine on a payload molecule, forming a stable amide bond.
This unique combination of functionalities enables the development of ADCs and other targeted therapies with enhanced stability in circulation and controlled, efficient payload release at the target site.
Core Applications in Research
The primary application of this compound is in the field of targeted drug delivery, particularly in the development of ADCs for cancer therapy.[1] Its design addresses the critical need for linkers that prevent premature drug release while ensuring potent cytotoxicity upon internalization into target cells.[2]
Other significant applications include:
-
Development of Targeted Probes: Conjugating imaging agents or fluorescent dyes to targeting moieties for diagnostic and research applications.
-
Protein Modification and Crosslinking: Creating specific and cleavable linkages between proteins or other biomolecules for studying protein-protein interactions and cellular pathways.
-
Controlled Release Systems: Engineering stimuli-responsive release of therapeutic agents from various nanocarriers.
Quantitative Data and Performance Characteristics
The performance of an ADC is critically dependent on the quantitative parameters of its components. While specific data for this compound is not extensively available in the public domain, the following tables summarize representative data for similar linker technologies, providing a comparative baseline for researchers.
Table 1: Representative Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Notes |
| Molar Excess of NHS Ester | 5- to 20-fold over the payload | The optimal ratio should be determined experimentally to achieve the desired degree of labeling. |
| pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal for the reaction with primary amines.[3] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used for sensitive proteins to minimize degradation. |
| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | Optimization may be required depending on the specific biomolecules. |
| Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines like Tris will compete with the target molecule.[4] |
| NHS Ester Solvent | Anhydrous DMSO or DMF | Prepare fresh immediately before use to prevent hydrolysis.[4] |
Table 2: Representative Plasma Stability of ADCs with Disulfide Linkers
| Linker Type | Species | Incubation Time (hours) | % Drug Loss (Approx.) | Reference |
| Disulfide Linker | Mouse (in vivo) | 24 | >50% | [5] |
| Disulfide Linker | Mouse (whole blood, in vitro) | 24 | ~40% | [5] |
| Maleimide (non-cleavable) | Mouse (in vivo) | 96 | <10% | [5] |
Note: Data presented is for a disulfide linker and is intended for comparative purposes. The stability of a specific this compound conjugate should be determined experimentally.
Table 3: Methods for Determining Drug-to-Antibody Ratio (DAR)
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures absorbance at two wavelengths (e.g., 280 nm for antibody and a specific wavelength for the drug). | Simple, rapid, and requires minimal sample preparation.[6] | Requires distinct absorbance maxima for the antibody and drug; can be inaccurate for complex mixtures.[6] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity imparted by the conjugated payload.[][8] | Provides information on the distribution of different DAR species.[] | Requires specialized columns and method development. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates light and heavy chains of the reduced ADC to determine drug load on each chain.[6][] | Provides detailed information on conjugation sites and DAR distribution.[6] | Requires reduction of the antibody, which alters the native structure. |
| Mass Spectrometry (MS) | Directly measures the mass of the intact ADC or its subunits to determine the number of conjugated drugs.[] | Provides accurate mass information and can identify different drug-loaded species.[] | Can be complex and requires specialized instrumentation. |
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments involving this compound.
Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol outlines the three main stages for creating an ADC using this compound: 1) conjugation of the linker to the payload, 2) antibody modification to introduce a thiol group, and 3) conjugation of the payload-linker to the antibody.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
Monoclonal antibody (mAb)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
Part A: Conjugation of this compound to the Payload
-
Prepare Payload Solution: Dissolve the amine-containing cytotoxic payload in anhydrous DMSO or DMF to a final concentration of 10-20 mM.
-
Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration that is 1.2-1.5 molar equivalents to the payload.
-
Reaction: Add the linker solution to the payload solution. If necessary, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to catalyze the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring, protected from light.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the payload-linker conjugate.
-
Purification: Purify the payload-linker conjugate using preparative HPLC. Lyophilize the purified product.
Part B: Antibody Thiolation
-
Antibody Preparation: Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4). Adjust the antibody concentration to 5-10 mg/mL.
-
Reduction: Add a 10- to 20-fold molar excess of DTT or TCEP to the antibody solution.
-
Incubation: Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Purification: Immediately remove the excess reducing agent using a desalting column equilibrated with degassed PBS, pH 7.4.
Part C: Conjugation of Payload-Linker to Thiolated Antibody
-
Prepare Payload-Linker Solution: Dissolve the purified payload-linker conjugate from Part A in DMSO or DMF.
-
Reaction: Add a 5- to 10-fold molar excess of the payload-linker solution to the thiolated antibody solution from Part B.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring, protected from light.
-
Quenching: Quench any unreacted maleimides by adding a final concentration of 1 mM N-acetylcysteine.
-
Purification: Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unconjugated payload-linker and other small molecules.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using methods such as HIC, RP-HPLC, and SEC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of the ADC on cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC construct
-
Control antibody (unconjugated)
-
Free cytotoxic payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[9]
-
Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the drug concentration.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and pathways involved in the application of this compound.
ADC Synthesis Workflow
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
Cellular Uptake and Payload Release Pathway
Caption: Cellular pathway of ADC uptake and payload release.
Conclusion
This compound represents a sophisticated and highly versatile tool in the field of bioconjugation and targeted drug delivery. Its unique trifunctional design allows for the stable linkage of payloads to targeting moieties and their subsequent efficient and controlled release within the target cell. While further research is needed to fully quantify the in vivo performance of ADCs constructed with this specific linker, the principles of its design and the available data on related technologies underscore its significant potential. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the capabilities of this compound for the development of next-generation therapeutics and research tools.
References
- 1. furthlab.xyz [furthlab.xyz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotium.com [biotium.com]
- 4. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exploring Intracellular Crosslinking with SPDP-Gly-Pro-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinking agent, SPDP-Gly-Pro-NHS ester. It is designed to furnish researchers, scientists, and drug development professionals with the necessary information to effectively utilize this reagent for intracellular crosslinking studies, particularly in the context of targeted drug delivery and the investigation of protein-protein interactions.
Introduction to this compound
This compound is a versatile, membrane-permeable crosslinker that enables the conjugation of molecules to primary amines and sulfhydryl groups within the intracellular environment.[1][2][3][4][5][6] Its unique structure incorporates three key functional components:
-
N-hydroxysuccinimide (NHS) ester: This moiety reacts specifically with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[1][2][3][4][5][6]
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group reacts with sulfhydryl (thiol) groups, found in cysteine residues, to form a reversible disulfide bond.[1][2][3][4][5][6]
-
Glycine-Proline (Gly-Pro) Linker: This dipeptide spacer is designed to be a substrate for specific intracellular proteases, offering a mechanism for targeted cleavage and release of conjugated molecules.
The membrane permeability of this compound allows it to readily cross the cell membrane, making it an ideal tool for studying intracellular protein dynamics and for the development of intracellular drug delivery systems.[1][2][3][4][5][6]
Mechanism of Action
The utility of this compound lies in its sequential and specific reactivity, coupled with its susceptibility to enzymatic cleavage.
Crosslinking Chemistry
The crosslinking process typically involves a two-step reaction:
-
Amine Reaction: The NHS ester group reacts with primary amines on a target protein or molecule (Protein 1) under slightly alkaline conditions (pH 7.2-8.5) to form a stable amide linkage.[7][8]
-
Sulfhydryl Reaction: The pyridyldithiol group of the SPDP moiety then reacts with a free sulfhydryl group on a second target protein or molecule (Protein 2), resulting in the formation of a disulfide bond and the release of pyridine-2-thione.[9][10] The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.[9][10]
Alternatively, the disulfide bond in the SPDP group can be reduced to a free thiol, which can then react with another thiol-reactive group.
Intracellular Cleavage
A key feature of this compound is the protease-sensitive Gly-Pro linker. This dipeptide sequence is a known recognition site for certain intracellular proteases, such as fibroblast activation protein (FAP) and some cathepsins.[11][12] Upon internalization of the crosslinked complex into the cell, these proteases can cleave the Gly-Pro bond, leading to the release of the conjugated molecule from its target. This targeted cleavage is particularly advantageous in drug delivery applications, where the release of a therapeutic agent is desired only after it has reached its intracellular target.
Quantitative Data
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables summarize typical performance characteristics based on the known reactivity of its constituent functional groups.
Table 1: Physicochemical and Reactivity Data for this compound
| Property | Value | References |
| Molecular Weight | 466.5 g/mol | [3] |
| Solubility | DMSO, DCM | [3] |
| Storage | -20°C, desiccated | [3] |
| NHS Ester Optimal pH | 7.2 - 8.5 | [7][8] |
| SPDP Optimal pH | 7.0 - 8.0 | [9][10] |
| NHS Ester Half-life (pH 7, 0°C) | 4-5 hours | [8] |
| NHS Ester Half-life (pH 8.6, 4°C) | 10 minutes | [8] |
Table 2: Protease Cleavage Specificity for Gly-Pro Motifs
| Protease | Cleavage Specificity | Cellular Location | References |
| Fibroblast Activation Protein (FAP) | High preference for Gly-Pro in the P2-P1 positions. | Cell surface of activated fibroblasts. | [11] |
| Cathepsin B | Can cleave various peptide bonds, activity is pH-dependent. | Primarily lysosomes; also cytosol and extracellular space in pathological conditions. | [13][14][15][16] |
Experimental Protocols
The following are generalized protocols for intracellular crosslinking and cleavage analysis using this compound. Optimization will be required for specific applications.
Protocol for Intracellular Protein Crosslinking
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Target cells
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors (optional, if cleavage is not desired during lysis)
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Cell Treatment:
-
Culture target cells to the desired confluency.
-
Wash cells with PBS.
-
Incubate cells with the desired concentration of this compound (typically 100-500 µM) in serum-free cell culture medium for 30-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically.
-
-
Quenching (Optional): To stop the crosslinking reaction, wash the cells with PBS containing a primary amine, such as 10-20 mM Tris or glycine, for 10-15 minutes.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer. If analyzing the crosslinked complex without cleavage, add protease inhibitors to the lysis buffer.
-
-
Analysis: Analyze the cell lysate for crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol for In Vitro Cleavage Assay
Materials:
-
Crosslinked protein conjugate
-
Recombinant protease (e.g., Cathepsin B)
-
Assay buffer (specific to the protease, e.g., sodium acetate (B1210297) buffer, pH 5.5 for Cathepsin B)
-
Reducing agent (e.g., DTT) for disulfide bond cleavage (optional)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the crosslinked protein conjugate with the recombinant protease in the appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the protease (e.g., 37°C for Cathepsin B) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop Reaction: Stop the reaction by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or Western blotting to visualize the cleavage of the crosslinker and the release of the conjugated molecule.
Visualizations
The following diagrams illustrate the key processes involved in the application of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of Lys-Pro-Gln as a Novel Cleavage Site Specificity of Saliva-associated Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | AxisPharm [axispharm.com]
- 6. This compound, 2655501-79-2 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. orb.binghamton.edu [orb.binghamton.edu]
- 13. An intracellular form of cathepsin B contributes to invasiveness in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cathepsin B - Wikipedia [en.wikipedia.org]
- 16. Direct Measurement of Cathepsin B Activity in the Cytosol of Apoptotic Cells by an Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of SPDP-Gly-Pro-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of SPDP-Gly-Pro-NHS ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and targeted drug delivery systems. This document outlines its chemical characteristics, reactivity, and stability, and provides detailed experimental protocols for its use.
Core Chemical Properties
This compound is a versatile crosslinking reagent that features three key components: an N-hydroxysuccinimide (NHS) ester, a Glycine-Proline (Gly-Pro) peptide linker, and a 2-pyridyldithio (SPDP) group. This unique architecture allows for the sequential and specific conjugation of two different biomolecules. The NHS ester provides reactivity towards primary amines, while the SPDP group targets sulfhydryl moieties. The Gly-Pro peptide linker can be susceptible to cleavage by specific proteases, offering a potential mechanism for controlled release in certain biological environments.
Data Presentation: Chemical and Physical Properties
The quantitative properties of this compound are summarized in the table below. This information is crucial for designing and executing successful bioconjugation strategies.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₂N₄O₆S₂ | [1] |
| Molecular Weight | 466.5 g/mol | [1] |
| CAS Number | 2655501-79-2 | [1] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Solubility | Soluble in DMSO and DMF | [2] |
| Storage Conditions | -20°C, desiccated | [2] |
| NHS Ester Reactivity | Primary amines (e.g., lysine (B10760008) side chains, N-terminus) | [3] |
| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 | [] |
| SPDP Group Reactivity | Sulfhydryls (e.g., cysteine side chains) | [5] |
| Optimal pH for SPDP Reaction | 7.0 - 8.0 | [5][6] |
| NHS Ester Half-life (approx.) | Several hours at pH 7, <10 minutes at pH 9 | [5][7] |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are provided below. These protocols are intended as a guide and may require optimization for specific applications.
Protocol 1: General Synthesis of this compound
Materials:
-
Fmoc-Pro-OH
-
Fmoc-Gly-OH
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
Piperidine in DMF
-
Appropriate solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica (B1680970) gel for chromatography)
Methodology:
-
Dipeptide Synthesis: The Gly-Pro dipeptide can be synthesized using standard solid-phase or solution-phase peptide synthesis methods. This would typically involve the coupling of Fmoc-Gly-OH to a proline derivative, followed by Fmoc deprotection.
-
SPDP Conjugation: The SPDP moiety is then conjugated to the N-terminus of the Gly-Pro dipeptide. This is achieved by reacting the free amine of the dipeptide with the NHS ester of SPDP.
-
Carboxyl Group Activation: The C-terminal carboxylic acid of the SPDP-Gly-Pro intermediate is then activated to form the NHS ester. This is typically done by reacting the intermediate with N-hydroxysuccinimide in the presence of a coupling agent like DCC.
-
Purification: The final product, this compound, is purified from reaction byproducts using techniques such as flash column chromatography or preparative HPLC.
-
Characterization: The identity and purity of the synthesized product should be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: Two-Step Protein-Protein Conjugation using this compound
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing sulfhydryl groups (Protein-SH).
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein-NH₂ (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein-SH (e.g., a cysteine-containing enzyme or peptide) in a thiol-free buffer (e.g., PBS, pH 7.2-8.0)
-
Desalting columns (e.g., Sephadex G-25)
-
Reducing agent (e.g., DTT), if Protein-SH has no free sulfhydryls
Methodology:
Step 1: Modification of Amine-Containing Protein (Protein-NH₂)
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, prepare a 10-20 mM stock solution of the crosslinker in anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein-NH₂ solution while gently stirring or vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS).[9]
Step 2: Conjugation to Sulfhydryl-Containing Protein (Protein-SH)
-
Reaction: Combine the purified SPDP-modified Protein-NH₂ with the Protein-SH in a 1:1 to 1:5 molar ratio.[9]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[9] The progress of the reaction can be monitored by measuring the release of the pyridine-2-thione byproduct at 343 nm.[6]
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to separate the conjugate from unreacted proteins.[9]
Note on introducing sulfhydryl groups: If the second protein does not have a free sulfhydryl group, one can be introduced by first modifying it with this compound (as in Step 1) and then reducing the disulfide bond with a reducing agent like DTT (20-50 mM) to expose a free thiol.[9] The reducing agent must then be removed via a desalting column before proceeding with the conjugation reaction.[7]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.
Caption: Reaction mechanism of this compound.
Caption: Workflow for ADC synthesis using this compound.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound, 2655501-79-2 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to SPDP-Gly-Pro-NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the heterobifunctional crosslinker, SPDP-Gly-Pro-NHS ester, for professionals in the field of bioconjugation. This guide will delve into its chemical properties, mechanism of action, and provide detailed experimental protocols for its application, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).
Introduction to Bioconjugation and this compound
Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to form a stable conjugate with combined functionalities. This technique is pivotal in creating novel diagnostic and therapeutic agents. The choice of a chemical linker is critical as it influences the stability, efficacy, and pharmacokinetic properties of the resulting bioconjugate.
This compound is a sophisticated, cleavable crosslinker designed for advanced bioconjugation applications. It is comprised of three key components:
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on antibodies.[1][]
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A thiol-reactive group that forms a cleavable disulfide bond with sulfhydryl groups, such as those found in cysteine residues or introduced into molecules.[3]
-
Glycine-Proline (Gly-Pro) dipeptide: A specific peptide sequence that can act as a self-immolative spacer and is recognized and cleaved by certain intracellular proteases, notably Cathepsin B, which is often overexpressed in tumor environments.[4][5]
The unique combination of these moieties allows for a multi-step, controlled conjugation process, making this compound a valuable tool for creating bioconjugates that can release their payload under specific physiological conditions.[3][6]
Chemical Properties and Mechanism of Action
The bioconjugation process using this compound involves a sequential, two-step reaction followed by a specific cleavage mechanism for payload release.
Step 1: Amine-Reactive Conjugation
The process is initiated by the reaction of the NHS ester with a primary amine on a biomolecule (e.g., an antibody). The NHS ester reacts with the unprotonated primary amine via nucleophilic acyl substitution to form a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][] This reaction is most efficient in a slightly alkaline pH range.[7][8]
Step 2: Thiol-Reactive Conjugation
Following the initial conjugation and purification, the pyridyldithio group of the SPDP moiety is reacted with a thiol-containing molecule (e.g., a cytotoxic drug). This thiol-disulfide exchange reaction results in the formation of a new disulfide bond, linking the drug to the antibody through the linker, and releases pyridine-2-thione. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.
Step 3: Intracellular Cleavage and Payload Release
The resulting antibody-drug conjugate is designed to be stable in systemic circulation. Upon internalization into target cells, the disulfide bond can be cleaved in the reducing environment of the cell. Furthermore, the Gly-Pro dipeptide linker is susceptible to cleavage by lysosomal proteases like Cathepsin B.[4][5][9] Cleavage of the peptide linker initiates a self-immolative cascade, leading to the release of the unmodified, active payload inside the target cell.
Below is a diagram illustrating the overall workflow of bioconjugation and payload release using this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | AxisPharm [axispharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. iphasebiosci.com [iphasebiosci.com]
Methodological & Application
Application Notes and Protocols for SPDP-Gly-Pro-NHS Ester Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component, influencing the stability, efficacy, and safety of the ADC. The SPDP-Gly-Pro-NHS ester is a heterobifunctional, cleavable linker designed for the development of ADCs.[1][][3]
This linker possesses three key functional elements:
-
N-Hydroxysuccinimide (NHS) ester: An amine-reactive group for the covalent attachment of a drug molecule (payload) that contains a primary or secondary amine.[4][]
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group contains a disulfide bond that can react with sulfhydryl (thiol) groups, typically on cysteine residues of an antibody, to form a cleavable disulfide linkage.[6][7] This linkage is designed to be stable in the bloodstream but can be cleaved in the reducing environment inside a target cell.[]
-
Glycine-Proline (Gly-Pro) dipeptide: This spacer can act as a self-immolative element.[9][10][11] Following the cleavage of a primary trigger (like the disulfide bond or an adjacent enzymatic cleavage site), the Gly-Pro unit can undergo cyclization to release the payload in its unmodified, active form.[9][10][11]
These application notes provide a detailed protocol for the conjugation of a payload to an antibody using the this compound linker, methods for characterization, and a summary of expected quantitative data.
Data Presentation
The success of an antibody conjugation strategy is evaluated by several key parameters. The following tables provide representative data for ADCs developed using disulfide-containing, cleavable linkers. The specific values for an ADC using the this compound linker will be dependent on the specific antibody, payload, and reaction conditions.
Table 1: Representative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Representative Value | Method of Determination |
| Antibody Recovery | > 90% | UV-Vis Spectroscopy (A280) |
| Conjugation Efficiency | 70 - 80% | Hydrophobic Interaction Chromatography (HIC) |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC, UV-Vis Spectroscopy, Mass Spectrometry |
| Unconjugated Antibody | < 10% | HIC |
Table 2: Representative Stability of the Antibody-Drug Conjugate
| Condition | Stability Metric | Representative Value |
| In-vitro Plasma Stability (Human) | % Payload remaining after 7 days | > 85% |
| In-vivo Stability (Mouse model) | % Payload remaining after 5 days | > 70% |
| Reductive Cleavage (in presence of 10 mM GSH) | Half-life (t½) | < 1 hour |
Experimental Protocols
This protocol describes a two-step process for the conjugation of an amine-containing payload to an antibody using the this compound linker.
Part 1: Activation of the Payload with this compound
This step involves the reaction of the amine-containing payload with the NHS ester moiety of the linker.
Materials:
-
Amine-containing payload (drug)
-
This compound linker
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer A: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., reverse-phase HPLC)
Procedure:
-
Preparation of Reagents:
-
Dissolve the amine-containing payload in a minimal amount of anhydrous DMF or DMSO.
-
Immediately before use, dissolve the this compound linker in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the dissolved this compound linker to the payload solution.
-
Add Reaction Buffer A to the mixture to constitute 10-20% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add a 10-fold molar excess of the quenching solution relative to the starting amount of NHS-ester linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Activated Payload:
-
Purify the linker-activated payload from unreacted components using reverse-phase HPLC.
-
Lyophilize the purified product to obtain a solid.
-
Part 2: Conjugation of the Activated Payload to the Antibody
This step involves the reaction of the pyridyldithio group on the activated payload with free sulfhydryl groups on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Activated payload from Part 1
-
Reaction Buffer B: Phosphate-buffered saline (PBS) with 1-5 mM EDTA, pH 7.2-7.4
-
Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)
Procedure:
-
Antibody Reduction (if necessary):
-
If conjugating to interchain disulfide bonds, a partial reduction of the antibody is required.
-
To the antibody solution (typically 5-10 mg/mL in Reaction Buffer B), add a 2 to 5-fold molar excess of TCEP.
-
Incubate for 1-2 hours at 37°C.
-
Remove the excess reducing agent by passing the antibody solution through a desalting column equilibrated with Reaction Buffer B.
-
-
Conjugation Reaction:
-
Dissolve the purified, activated payload from Part 1 in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute in Reaction Buffer B.
-
Add a 3 to 10-fold molar excess of the activated payload to the reduced antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The progress of the reaction can be monitored by measuring the release of the pyridine-2-thione byproduct by spectrophotometry at 343 nm.
-
-
Purification of the Antibody-Drug Conjugate:
-
Remove unreacted payload and other small molecules by purifying the ADC using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the ADC:
-
Determine the Drug-to-Antibody Ratio (DAR): This can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at a wavelength corresponding to the payload. Alternatively, Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry can provide a more detailed analysis of the DAR distribution.[1]
-
Assess Purity and Aggregation: Use size-exclusion chromatography (SEC) to determine the percentage of monomeric ADC and the presence of aggregates.
-
Confirm Antigen Binding: Perform an ELISA or surface plasmon resonance (SPR) analysis to ensure that the conjugation process has not compromised the antibody's binding affinity to its target antigen.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-part antibody-drug conjugation.
Signaling Pathway for ADC Internalization and Payload Release
Caption: Mechanism of ADC internalization and intracellular payload release.
References
- 1. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional native disulfide bridging enables delivery of a potent, stable and targeted antibody–drug conjugate (ADC) - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC03557K [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 9. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for SPDP-Gly-Pro-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of SPDP-Gly-Pro-NHS ester as a heterobifunctional crosslinker. This reagent facilitates the conjugation of amine-containing molecules to sulfhydryl-containing molecules, incorporating a cleavable disulfide bond and a dipeptide spacer. The protocols outlined below are intended to serve as a starting point for developing optimized, application-specific conjugation strategies.
Introduction
The this compound is a versatile crosslinking reagent designed for two-step conjugation reactions. It features an N-hydroxysuccinimide (NHS) ester group for covalent linkage to primary amines and a pyridyldithiol group for reaction with sulfhydryl groups. The inclusion of a Glycine-Proline (Gly-Pro) dipeptide spacer can influence the steric availability and potential enzymatic cleavage of the conjugated molecule. The disulfide bond within the SPDP moiety allows for the cleavage of the conjugate under reducing conditions.
This reagent is particularly useful for applications such as:
-
Antibody-drug conjugation (ADC) development
-
Protein-protein crosslinking for structural or functional studies
-
Immobilization of peptides or proteins to surfaces
-
Preparation of bioconjugates for immunoassays
Chemical Structure and Reaction Scheme
The this compound facilitates a two-stage conjugation process. The first stage involves the reaction of the NHS ester with a primary amine on the first molecule (Molecule A). The second stage involves the reaction of the pyridyldithiol group with a sulfhydryl group on the second molecule (Molecule B).
Caption: General workflow for this compound conjugation.
Reaction Buffer Conditions
The efficiency of the conjugation is highly dependent on the reaction buffer conditions. The NHS ester reaction with amines is pH-sensitive, as is the subsequent reaction of the pyridyldithiol group with sulfhydryls. Furthermore, the stability of the NHS ester itself is pH-dependent due to competing hydrolysis.
Quantitative Data Summary
| Parameter | NHS Ester Reaction (Amine Targeting) | Pyridyldithiol Reaction (Sulfhydryl Targeting) |
| Optimal pH Range | 7.2 - 8.5[1][2] | 7.0 - 8.0[3][4][5][6][7][8][9] |
| Recommended Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate[1][3][4][5][6][7][8] | Phosphate, Carbonate-Bicarbonate, Borate[4][5][6][7][8] |
| Incompatible Buffers | Buffers with primary amines (e.g., Tris)[1][2][10][11][12] | Buffers containing thiols or reducing agents[3][4][5][7][8] |
| Reaction Temperature | 4°C or Room Temperature[1][2][10][11] | Room Temperature[6][7][8] |
| Reaction Time | 0.5 - 4 hours (RT) or Overnight (4°C)[1][2][10][11] | 30 - 60 minutes[7][8][9] |
NHS Ester Hydrolysis Half-Life
The hydrolysis of the NHS ester is a critical competing reaction that reduces conjugation efficiency. The rate of hydrolysis increases with pH.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[1][2][13] |
| 8.6 | 4°C | 10 minutes[1][2][13] |
| 9.0 | --- | < 10 minutes[3][4][5][7][8] |
Experimental Protocols
The following are generalized protocols for a two-step conjugation. Optimization of molar ratios, concentrations, and reaction times may be necessary for specific applications.
Materials and Reagents
-
This compound
-
Amine-containing molecule (Molecule A)
-
Sulfhydryl-containing molecule (Molecule B)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M Phosphate buffer with 150 mM NaCl, pH 7.2-8.0 (e.g., PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Desalting columns or dialysis equipment for purification
Protocol 1: Modification of an Amine-Containing Molecule (Molecule A)
This protocol describes the first stage of the conjugation, where the SPDP-Gly-Pro linker is attached to an amine-containing molecule.
-
Preparation of Reagents:
-
Equilibrate the this compound to room temperature before opening.
-
Prepare a stock solution of the this compound (e.g., 20 mM) in anhydrous DMF or DMSO.[4][7][8][10][11][12][14][15] This solution should be prepared immediately before use.
-
Dissolve your amine-containing molecule (Molecule A) in the Reaction Buffer to a final concentration of 1-10 mg/mL.[10][12]
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted this compound and the NHS byproduct by gel filtration using a desalting column equilibrated with the Reaction Buffer. Alternatively, dialysis can be used.
-
The resulting product is Molecule A modified with the SPDP-Gly-Pro linker, which is now ready for reaction with a sulfhydryl-containing molecule.
Caption: Workflow for the modification of an amine-containing molecule.
Protocol 2: Conjugation to a Sulfhydryl-Containing Molecule (Molecule B)
This protocol describes the second stage, where the SPDP-modified Molecule A is conjugated to a sulfhydryl-containing molecule.
-
Preparation of Molecule B:
-
Dissolve the sulfhydryl-containing molecule (Molecule B) in the Reaction Buffer. Ensure the buffer is deoxygenated and free of any reducing agents.
-
If Molecule B does not have a free sulfhydryl group, it may be necessary to reduce existing disulfide bonds (e.g., using DTT) followed by removal of the reducing agent.
-
-
Conjugation Reaction:
-
Add the purified, SPDP-modified Molecule A to the solution of Molecule B. A 1:1 molar ratio is a good starting point, but the optimal ratio may need to be determined.
-
Incubate the reaction for 1-2 hours at room temperature.
-
The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[3][4][5][7][8][9]
-
-
Quenching (Optional):
-
If desired, the reaction can be stopped by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to react with any remaining NHS esters from the first stage, although this is less critical after purification.
-
-
Purification:
-
Purify the final conjugate (Molecule A-S-S-Molecule B) from unreacted components using size exclusion chromatography or other appropriate chromatographic methods.
-
Considerations and Troubleshooting
-
Solubility: this compound may have limited aqueous solubility.[4][5][7][8][10][11][12] Always dissolve it in an organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[4][7][8][10][11][12][14][15]
-
Buffer Purity: Ensure that the buffers are free from any contaminating nucleophiles. For the NHS ester reaction, avoid amine-containing buffers. For the pyridyldithiol reaction, avoid thiol-containing buffers and reducing agents.
-
pH Monitoring: For large-scale reactions, the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture.[10][11][12] It may be necessary to use a more concentrated buffer or to monitor and adjust the pH during the reaction.
-
Cleavage of the Disulfide Bond: The disulfide bond in the final conjugate can be cleaved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This is a key feature for applications requiring the release of the conjugated molecules. In many cases, the disulfide bond can be cleaved with 25 mM DTT at pH 4.5 without reducing native protein disulfide bonds.[6][9]
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. store.sangon.com [store.sangon.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. confluore.com [confluore.com]
- 10. interchim.fr [interchim.fr]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. researchgate.net [researchgate.net]
- 15. glenresearch.com [glenresearch.com]
Revolutionizing Intracellular Investigations: Application Notes for SPDP-Gly-Pro-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPDP-Gly-Pro-NHS ester is a novel, membrane-permeable, heterobifunctional crosslinking agent designed for the advanced study of intracellular protein-protein interactions and for targeted drug delivery applications. This innovative molecule incorporates three key functional elements: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a pyridyl disulfide (SPDP) group for reaction with sulfhydryl groups, and a central Gly-Pro dipeptide linker. This unique peptide sequence is engineered for cleavage by specific intracellular proteases, offering a sophisticated mechanism for controlled release and targeted action within the cellular environment.
The NHS ester moiety allows for efficient and stable amide bond formation with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[1][2] The SPDP group provides a thiol-reactive handle, enabling conjugation to cysteine residues or the introduction of a cleavable disulfide bond.[3][4][5] Critically, the Gly-Pro linker is a substrate for Fibroblast Activation Protein (FAP), a serine protease that is often overexpressed in the tumor microenvironment and on the surface of certain cancer cells.[6][7] This targeted cleavage allows for the precise release of conjugated molecules or the disruption of crosslinked complexes within specific cellular contexts.[7]
These application notes provide a comprehensive guide to the use of this compound for intracellular crosslinking, including detailed protocols, data interpretation guidelines, and visualizations of the underlying mechanisms and workflows.
Mechanism of Action
The utility of this compound is rooted in its multi-step mechanism. Initially, the membrane-permeable nature of the crosslinker allows it to passively diffuse across the cell membrane into the cytoplasm.[3][4][5] Once inside the cell, the NHS ester reacts with primary amines on target proteins, forming stable amide bonds. The SPDP group can then react with a sulfhydryl group on a nearby protein, creating a disulfide-linked protein-protein conjugate.
The key feature of this crosslinker is the enzyme-cleavable Gly-Pro linker. Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has been identified as the primary enzyme responsible for cleaving this dipeptide sequence.[6][7] FAP is predominantly localized to the cell membrane and in the extracellular matrix.[6] Upon internalization of FAP-bound conjugates or in cellular compartments where FAP is active, the Gly-Pro linker is cleaved, leading to the release of the conjugated payload or the dissociation of the crosslinked proteins.
An alternative mechanism for the release of payloads containing a hydroxyl group is the spontaneous cyclization of the Gly-Pro linker to form a diketopiperazine, which can occur at neutral pH.[8][9]
Data Presentation
The following table summarizes key quantitative parameters relevant to the application of this compound and related compounds. Please note that specific values may vary depending on the experimental system.
| Parameter | Value | Compound/System | Reference |
| NHS Ester Reaction pH | 7.2 - 8.5 | General NHS Esters | [1] |
| NHS Ester Half-life at pH 7.0, 0°C | 4 - 5 hours | General NHS Esters | [1] |
| NHS Ester Half-life at pH 8.6, 4°C | 10 minutes | General NHS Esters | [1] |
| FAP Cleavage Motif | Gly-Pro | FAP Substrates | [6][7] |
| MMAE Release from OncoFAP-GlyPro-MMAE | ~40-80 nM at 24h post-injection | Small Molecule-Drug Conjugate | [7] |
Experimental Protocols
Protocol 1: Intracellular Protein Crosslinking
This protocol provides a general workflow for using this compound to crosslink proteins within living cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Cell culture medium
-
Adherent or suspension cells
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Western blot reagents and antibodies
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS (pH 7.4).
-
For a 10 cm dish, add 5 mL of fresh, serum-free cell culture medium.
-
Add the this compound stock solution to the cell culture medium to achieve a final concentration in the range of 100 µM to 1 mM. The optimal concentration should be determined empirically for each cell type and application.
-
Incubate the cells for 30 minutes to 2 hours at 37°C. Incubation time may need to be optimized.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., 100-250 µL of 1 M Tris-HCl, pH 8.0 to 5 mL of medium).
-
Incubate for 15 minutes at room temperature.
-
-
Cell Lysis and Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Analyze the crosslinked proteins by SDS-PAGE and Western blotting. Crosslinked complexes will appear as higher molecular weight bands.
-
Protocol 2: Analysis of Gly-Pro Linker Cleavage
This protocol describes how to assess the cleavage of the Gly-Pro linker following intracellular delivery.
Materials:
-
Cells treated with this compound conjugated to a reporter molecule (e.g., a fluorescent dye or biotin).
-
Lysis buffer
-
Appropriate affinity purification reagents (e.g., streptavidin beads for biotinylated cargo).
-
SDS-PAGE and Western blot or fluorescence imaging equipment.
Procedure:
-
Cell Treatment and Lysis:
-
Follow steps 1-3 from Protocol 1, using an this compound conjugate with a detectable tag.
-
Lyse the cells at different time points after the initial treatment to create a time course for cleavage analysis.
-
-
Affinity Purification (if applicable):
-
If a biotin (B1667282) tag was used, incubate the cell lysate with streptavidin beads to capture the biotinylated molecules.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured molecules.
-
-
Analysis:
-
Analyze the cell lysates or eluted fractions by SDS-PAGE and Western blotting or fluorescence gel scanning.
-
Cleavage of the Gly-Pro linker will result in the appearance of a band corresponding to the molecular weight of the released tag or a shift in the molecular weight of the target protein.
-
The intensity of the cleaved product band over time can be used to estimate the cleavage kinetics.
-
Visualizations
Caption: Workflow for intracellular protein crosslinking using this compound.
Caption: Mechanism of intracellular crosslinking and cleavage by FAP.
Caption: Use of crosslinking to study signaling pathways.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 2655501-79-2 | BroadPharm [broadpharm.com]
- 5. This compound | AxisPharm [axispharm.com]
- 6. Fibroblast activation protein, alpha (FAP) | Abcam [abcam.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. orb.binghamton.edu [orb.binghamton.edu]
- 9. GlyPro as a self-immolative spacer for the release of payloads from antibody-drug-conjugates - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Antibody-Payload Conjugation using SPDP-Gly-Pro-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of payloads to antibodies using the heterobifunctional crosslinker, SPDP-Gly-Pro-NHS ester. This linker enables the covalent attachment of a thiol-containing payload to primary amines (e.g., lysine (B10760008) residues) on an antibody. The inclusion of a Gly-Pro dipeptide sequence suggests a potential cleavage site for intracellular proteases, allowing for controlled payload release within the target cell.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, efficacy, and safety. The this compound is a heterobifunctional crosslinker designed for ADC development.[1][2][3]
This linker possesses two reactive moieties:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the antibody to form a stable amide bond.[1][3][4][5]
-
A pyridyldithiol (SPDP) group that reacts with a thiol (sulfhydryl) group on the payload to form a disulfide bond.[1][3][5]
The Gly-Pro dipeptide is a potential recognition site for lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[6][7][8] This allows for the targeted release of the payload within the cancer cell, minimizing off-target toxicity.[6][7][9]
These application notes provide a comprehensive protocol for antibody-payload conjugation using this compound, including antibody preparation, the conjugation reaction, purification of the resulting ADC, and methods for determining the drug-to-antibody ratio (DAR).
Chemical Reaction and Mechanism
The conjugation process involves a two-step reaction. First, the NHS ester of the linker reacts with a primary amine on the antibody. Second, the SPDP group of the antibody-linker intermediate reacts with the thiol group of the payload.
Caption: Conjugation of a thiol-containing payload to an antibody using this compound.
Experimental Protocols
This section details the step-by-step procedures for conjugating a thiol-containing payload to an antibody.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | BroadPharm | BP-25647 |
| Monoclonal Antibody (e.g., IgG) | In-house or Commercial | N/A |
| Thiol-containing Payload | In-house or Commercial | N/A |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Borate Buffer, pH 8.0 | Thermo Fisher Scientific | 28341 |
| Tris Buffer | Sigma-Aldrich | T5941 |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | 89882 |
| Amicon® Ultra Centrifugal Filters, 30 kDa MWCO | MilliporeSigma | UFC903024 |
Antibody Preparation
It is crucial to use a purified antibody that is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), as these will compete with the antibody for reaction with the NHS ester.[10]
-
Buffer Exchange: If necessary, exchange the antibody buffer to PBS, pH 7.4, using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
Purity Check: Verify antibody concentration and purity by measuring absorbance at 280 nm.
Preparation of Reagent Stock Solutions
-
This compound: Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM.[10] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[10]
-
Thiol-containing Payload: Prepare a stock solution of the thiol-containing payload in an appropriate solvent (e.g., DMSO) at a concentration of 10-20 mM.
Conjugation of this compound to the Antibody
-
Reaction Setup: In a microcentrifuge tube, add the antibody solution (2-5 mg/mL in PBS, pH 7.4).
-
Linker Addition: Add the desired molar excess of the this compound stock solution to the antibody solution. A common starting point is a 5- to 20-fold molar excess of the linker over the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.
Conjugation of the Thiol-Containing Payload
-
Payload Addition: To the purified antibody-linker intermediate, add the thiol-containing payload stock solution. A 2- to 5-fold molar excess of the payload over the incorporated linker is recommended.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Reaction Monitoring: The progress of the thiol-disulfide exchange reaction can be monitored by measuring the release of the pyridine-2-thione byproduct by spectrophotometry at 343 nm.[11]
Purification of the Antibody-Drug Conjugate (ADC)
-
Removal of Excess Payload: Purify the ADC from unreacted payload and other small molecules using a desalting column or tangential flow filtration (TFF).[12]
-
Characterization of Different DAR Species: Hydrophobic Interaction Chromatography (HIC) can be employed to separate ADC species with different drug-to-antibody ratios.[12]
-
Final Formulation: Buffer exchange the purified ADC into a suitable storage buffer (e.g., PBS) and store at 2-8°C for short-term storage or -80°C for long-term storage.
Experimental Workflow
Caption: A comprehensive workflow for the conjugation of a payload to an antibody.
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative parameters for the conjugation protocol.
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2-5 mg/mL | Higher concentrations may lead to aggregation. |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | This ratio should be optimized to achieve the desired DAR. |
| Payload:Linker Molar Ratio | 2:1 to 5:1 | Ensures efficient reaction with the antibody-linker intermediate. |
| Reaction pH (Amine Reaction) | 7.2 - 8.0 | Optimal for NHS ester reactivity.[4][5] |
| Reaction pH (Thiol Reaction) | 6.5 - 7.5 | Optimal for disulfide exchange. |
| Incubation Time (Amine Reaction) | 1-2 hours | Longer times may lead to hydrolysis of the NHS ester. |
| Incubation Time (Thiol Reaction) | 2-4 hours (RT) or O/N (4°C) | Overnight incubation at 4°C can improve yield. |
Drug-to-Antibody Ratio (DAR) Determination
The average number of payload molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute of an ADC.[13] It can be determined using several methods:
-
UV-Vis Spectrophotometry: This method is based on the Beer-Lambert law and requires that the antibody and the payload have distinct absorbance maxima.[] By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the λmax of the payload), the concentrations of the antibody and the payload can be determined, and the DAR can be calculated.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more accurate method that can determine the distribution of different DAR species.[13][15] The ADC sample is analyzed by LC-MS, and the deconvoluted mass spectrum shows peaks corresponding to the antibody with different numbers of conjugated payloads. The average DAR is calculated from the relative abundance of each species.[13][15]
Intracellular Payload Release Mechanism
The Gly-Pro dipeptide in the linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are more active inside tumor cells.[6][7][8]
Caption: Proposed mechanism of intracellular payload release from the ADC.
By following these detailed protocols and application notes, researchers and drug development professionals can successfully conjugate payloads to antibodies using the this compound, paving the way for the development of novel and effective antibody-drug conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. This compound, 2655501-79-2 | BroadPharm [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. SPDP NHS Ester Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. hpst.cz [hpst.cz]
- 15. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Modification of Nanoparticles with SPDP-Gly-Pro-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SPDP-Gly-Pro-NHS ester for the surface modification of nanoparticles. This heterobifunctional crosslinker is a valuable tool for developing sophisticated drug delivery systems, enabling the attachment of targeting ligands and the controlled release of therapeutic payloads. The protocols and data presented herein are designed to assist researchers in the successful implementation of this technology.
Introduction to this compound
This compound is a versatile crosslinker featuring three key functional components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent conjugation to nanoparticles that have primary amine groups on their surface, forming a stable amide bond.[1]
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This moiety contains a disulfide bond that can react with thiol (-SH) groups on targeting ligands or therapeutic molecules. This disulfide linkage is designed to be stable in the bloodstream but can be cleaved in the reducing environment of the intracellular space.[2][]
-
Glycine-Proline (Gly-Pro) Dipeptide Spacer: This peptide linker is susceptible to cleavage by specific intracellular proteases, such as Cathepsin B, which is often overexpressed in tumor cells.[][4][5] This enzymatic cleavage provides an additional mechanism for controlled drug release.
The combination of these functionalities allows for the creation of nanoparticle-based drug delivery systems that can be targeted to specific cells and release their payload in response to the intracellular environment.[][4]
Applications in Nanoparticle Surface Modification
The unique properties of this compound lend themselves to a variety of applications in nanomedicine:
-
Targeted Drug Delivery: By conjugating targeting moieties such as antibodies, peptides, or small molecules to the SPDP end of the linker, nanoparticles can be directed to specific cell types, enhancing therapeutic efficacy and reducing off-target effects.[6]
-
Controlled Release Systems: The dual-cleavable nature of the linker (disulfide bond and dipeptide) allows for triggered release of therapeutic agents within the target cell, either through reduction by glutathione (B108866) or enzymatic cleavage by cathepsins.[2][][4]
-
Theranostics: Nanoparticles modified with this linker can be engineered to carry both a therapeutic agent and an imaging agent, allowing for simultaneous therapy and diagnostic monitoring.
Experimental Protocols
The following sections provide detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound and subsequent conjugation of a thiol-containing ligand.
Quantification of Surface Amine Groups
Prior to conjugation, it is essential to quantify the number of available primary amine groups on the nanoparticle surface to ensure stoichiometric control over the reaction. The ninhydrin (B49086) assay is a common colorimetric method for this purpose.[1]
Protocol: Ninhydrin Assay for Amine Quantification
-
Prepare a Ninhydrin Reagent Solution:
-
Solution A: Dissolve 0.21 g of ninhydrin in 5 mL of ethanol (B145695).
-
Solution B: Dissolve 0.03 g of hydrindantin (B147029) in 5 mL of ethanol.
-
Solution C: Mix 25 mL of 4 M acetate (B1210297) buffer (pH 5.2) with 12.5 mL of ethanol.
-
Combine Solutions A, B, and C to make the final ninhydrin reagent. Store in a dark, airtight container.
-
-
Prepare Amine Standards: Prepare a series of known concentrations of a primary amine standard (e.g., aminopropyl)triethoxysilane) in deionized water.
-
Assay Procedure:
-
Add 100 µL of the nanoparticle suspension (at a known concentration) or amine standard to a microcentrifuge tube.
-
Add 100 µL of the ninhydrin reagent to each tube.
-
Heat the tubes at 100°C for 20 minutes.
-
Cool the tubes to room temperature.
-
Add 800 µL of 50% ethanol to each tube and vortex.
-
Centrifuge the tubes to pellet the nanoparticles.
-
Measure the absorbance of the supernatant at 570 nm.
-
-
Calculation: Create a standard curve from the absorbance readings of the amine standards. Use the standard curve to determine the concentration of amine groups in the nanoparticle sample.
Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol outlines the reaction of the NHS ester moiety of the linker with the primary amine groups on the nanoparticle surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or Borate Buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Centrifugation or dialysis equipment for purification
Protocol:
-
Preparation of this compound Solution: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use. The NHS ester is moisture-sensitive.[7]
-
Activation of Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer at a concentration of 5-10 mg/mL.
-
Add the this compound solution to the nanoparticle dispersion. A 10-20 fold molar excess of the linker to the surface amine groups is a recommended starting point.
-
React for 2-4 hours at room temperature with continuous, gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching buffer to a final concentration of 100 mM and incubate for 30 minutes to quench any unreacted NHS ester groups.
-
Purify the nanoparticles by repeated centrifugation and resuspension in fresh buffer (3 cycles) or by dialysis against the reaction buffer overnight at 4°C to remove unreacted linker and byproducts.
-
Quantification of SPDP Functionalization
The degree of SPDP functionalization can be determined by measuring the release of pyridine-2-thione upon reduction of the disulfide bond with dithiothreitol (B142953) (DTT).
Protocol: DTT Assay for SPDP Quantification
-
Prepare a DTT Solution: Prepare a 100 mM DTT solution in PBS.
-
Assay Procedure:
-
Resuspend a known concentration of the SPDP-functionalized nanoparticles in PBS.
-
Add the DTT solution to a final concentration of 20 mM.
-
Incubate at room temperature for 30 minutes.
-
Centrifuge the nanoparticles to pellet them.
-
Measure the absorbance of the supernatant at 343 nm (the absorbance maximum of pyridine-2-thione).
-
-
Calculation: Use the molar extinction coefficient of pyridine-2-thione (8080 M⁻¹cm⁻¹) to calculate the concentration of released pyridine-2-thione, which corresponds to the concentration of SPDP groups on the nanoparticles.
Conjugation of a Thiol-Containing Ligand
This protocol describes the reaction of the pyridyldithiol group on the functionalized nanoparticles with a thiol-containing ligand (e.g., a thiolated antibody or peptide).
Materials:
-
SPDP-functionalized nanoparticles
-
Thiol-containing ligand
-
Thiol-free buffer (e.g., PBS, pH 7.2)
-
Purification equipment (centrifugation, dialysis, or size-exclusion chromatography)
Protocol:
-
Ligand Preparation: Dissolve the thiol-containing ligand in the thiol-free buffer. If the ligand has internal disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.
-
Conjugation Reaction:
-
Resuspend the purified SPDP-functionalized nanoparticles in the thiol-free buffer.
-
Add the thiol-containing ligand to the nanoparticle suspension. A 2-5 fold molar excess of the ligand's thiol groups to the nanoparticle's SPDP groups is a good starting point.
-
Incubate for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by measuring the increase in absorbance at 343 nm due to the release of pyridine-2-thione.
-
-
Final Purification: Purify the final ligand-conjugated nanoparticles using centrifugation, dialysis, or size-exclusion chromatography to remove unreacted ligand.
Data Presentation
The following tables provide representative quantitative data for the surface modification of nanoparticles. Note: Due to the limited availability of specific data for the this compound, the values presented are illustrative and based on data from similar linker systems. Researchers should perform their own quantitative analysis for their specific nanoparticle system.
Table 1: Quantification of Nanoparticle Surface Functionalization
| Parameter | Method | Typical Values |
| Amine Group Density | Ninhydrin Assay | 50 - 500 µmol/g of nanoparticles |
| SPDP Conjugation Efficiency | DTT Assay | 60 - 90% |
| Ligand Conjugation Efficiency | UV-Vis Spectroscopy | 50 - 80% |
| Hydrodynamic Diameter (Z-average) | Dynamic Light Scattering (DLS) | Increase of 10 - 50 nm post-conjugation |
| Zeta Potential | DLS | Shift towards neutral or charge of the ligand |
Table 2: Drug Loading and Release Characteristics
| Parameter | Method | Illustrative Values |
| Drug Loading Capacity (DLC) | HPLC, UV-Vis Spectroscopy | 1 - 10% (w/w) |
| Encapsulation Efficiency (EE) | HPLC, UV-Vis Spectroscopy | 70 - 95% |
| In Vitro Drug Release (24h, pH 7.4) | Dialysis with HPLC/UV-Vis | < 10% |
| In Vitro Drug Release (24h, with Glutathione) | Dialysis with HPLC/UV-Vis | 40 - 70% |
| In Vitro Drug Release (24h, with Cathepsin B) | Dialysis with HPLC/UV-Vis | 50 - 80% |
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Part:BBa K5237010 - parts.igem.org [parts.igem.org]
- 6. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
Application Notes and Protocols for Preparing Drug Delivery Systems with SPDP-Gly-Pro-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and characterization of drug delivery systems, particularly antibody-drug conjugates (ADCs), using the heterobifunctional, cleavable linker SPDP-Gly-Pro-NHS ester. This linker is designed for the conjugation of amine-containing biomolecules, such as antibodies, to thiol-containing payloads.
Introduction to the this compound Linker
The this compound is a sophisticated crosslinker that incorporates three key functional elements:
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the lysine (B10760008) residues on an antibody.
-
Glycine-Proline (Gly-Pro) dipeptide: A self-immolative spacer. Following enzymatic cleavage of an adjacent peptide sequence (often included in the drug-linker moiety), the Gly-Pro unit can cyclize to form a diketopiperazine, which in turn releases the payload, particularly those containing an alcohol group.
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A thiol-reactive group that forms a cleavable disulfide bond with a sulfhydryl group on the payload molecule. This disulfide bond is designed to be stable in circulation but can be cleaved in the reducing environment inside a cell, releasing the active drug.
This combination of features allows for the creation of drug delivery systems with controlled release mechanisms, enhancing targeted delivery and minimizing off-target toxicity.
Experimental Protocols
This protocol describes the conjugation of a thiol-containing drug to an antibody in a two-step process.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Thiol-containing drug payload
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.4
-
Purification supplies: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes
-
Reducing agent (for SPDP reaction): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
Step 1: Reaction of Antibody with this compound (Amine Reaction)
-
Antibody Preparation: If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), it must be purified by buffer exchange into the Reaction Buffer. Adjust the antibody concentration to 2-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation: Add a 10-20 fold molar excess of the dissolved linker to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis against PBS, pH 7.2-7.4.
Step 2: Reaction of Modified Antibody with Thiol-Containing Drug (Thiol Reaction)
-
Drug Preparation: Dissolve the thiol-containing drug in an appropriate solvent (e.g., DMSO).
-
Reduction of SPDP (if necessary): If the drug is to be attached via a pre-existing disulfide in the SPDP group, this disulfide must first be reduced. Add a 10-fold molar excess of TCEP or DTT to the purified, linker-modified antibody and incubate for 30 minutes at room temperature. Subsequently, remove the reducing agent by SEC.
-
Conjugation: Add the thiol-containing drug to the purified, linker-modified antibody solution. The molar ratio of drug to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). A starting point is a 5-10 fold molar excess of the drug.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C,
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates with SPDP-Gly-Pro-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on its purity and homogeneity, particularly the drug-to-antibody ratio (DAR). The manufacturing process of ADCs involves the conjugation of a cytotoxic drug to a monoclonal antibody (mAb) via a linker molecule. This document provides detailed application notes and protocols for the purification of ADCs synthesized using a cleavable SPDP-Gly-Pro-NHS ester linker.
The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) moiety of the linker reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, while the NHS ester enables the attachment of the drug. The Gly-Pro dipeptide within the linker acts as a self-immolative spacer, which, following cleavage of a primary cleavage site (often by lysosomal proteases), facilitates the efficient release of the active drug inside the target cell.[1][2] The disulfide bond introduced by the SPDP group allows for payload release in the reducing environment of the cell.[3]
The purification process is a critical downstream step to remove impurities such as unconjugated antibody, free drug-linker, residual solvents, and aggregated ADC species.[4] This document outlines common and effective purification strategies, including Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).
Purification Strategies and Critical Parameters
The purification of ADCs is a multi-step process aimed at achieving high purity and a well-defined DAR. The choice and sequence of purification techniques are crucial for obtaining a final product that meets stringent quality attributes.
Key Impurities to Remove:
-
Unconjugated Monoclonal Antibody (mAb): Reduces the overall potency of the drug product.
-
Free Drug-Linker: Can cause systemic toxicity.
-
Aggregates: High molecular weight species that can induce immunogenicity and affect product stability.[5]
-
Residual Solvents: Organic solvents used in the conjugation reaction must be cleared.[6]
-
Undesired DAR Species: ADCs with very high or very low DAR values may have suboptimal efficacy or safety profiles.
A typical purification workflow involves an initial buffer exchange and removal of small molecule impurities by Tangential Flow Filtration, followed by chromatographic steps to separate the desired ADC from aggregates and other product-related impurities.
Experimental Protocols
Protocol 1: Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Small Molecules
Tangential Flow Filtration (TFF), also known as ultrafiltration/diafiltration (UF/DF), is an efficient method for buffer exchange, removal of unconjugated drug-linker, and concentration of the ADC solution.[7][8][9]
Materials:
-
Crude ADC conjugation mixture
-
Diafiltration Buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0)
-
TFF system with a 30-50 kDa molecular weight cut-off (MWCO) membrane cassette (e.g., Pellicon® Capsule with Ultracel® membrane)[7]
Procedure:
-
System Preparation: Install the TFF cassette and equilibrate the system with the diafiltration buffer.
-
Concentration (Optional): If the initial volume is large, concentrate the crude ADC mixture to a more manageable volume.
-
Diafiltration: Perform diafiltration by adding the diafiltration buffer to the retentate at the same rate as the permeate is being removed. This process is typically carried out for 5-10 diavolumes to ensure near-complete removal of small molecule impurities.[6]
-
Final Concentration: Concentrate the purified ADC to the desired final concentration, typically between 10-20 mg/mL.
-
Recovery: Recover the concentrated ADC from the system.
Process Parameters:
-
Transmembrane Pressure (TMP): 15-25 psi
-
Feed Flow Rate: 4-6 L/min/m²
-
Temperature: 18-25°C
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Removal
SEC separates molecules based on their size. It is a robust method for removing high molecular weight aggregates from the ADC preparation.[4]
Materials:
-
TFF-purified ADC
-
SEC Column (e.g., Sepharose 6 Fast Flow, Superdex 200 pg)
-
SEC Running Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0)
-
Chromatography system (e.g., ÄKTA pure)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes (CVs) of SEC running buffer.
-
Sample Loading: Load the ADC sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the column with the SEC running buffer at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the monomeric ADC peak, which will be the main peak eluting after the void volume (containing aggregates).
-
Pooling and Analysis: Pool the fractions containing the purified monomeric ADC and analyze for purity, concentration, and DAR.
Process Parameters:
-
Flow Rate: Dependent on column dimensions and resin specifications (e.g., 30-100 cm/hr).
-
Detection: UV absorbance at 280 nm.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC separates molecules based on their hydrophobicity. Since the conjugation of a drug-linker increases the hydrophobicity of the antibody, HIC is a powerful tool for separating ADC species with different DARs.[10][11][12]
Materials:
-
SEC-purified ADC (or TFF-purified ADC if aggregate levels are low)
-
HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Binding Buffer (Buffer A): High salt concentration (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Elution Buffer (Buffer B): Low salt concentration (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
Chromatography system
Procedure:
-
Sample Preparation: Dilute the ADC sample with the Binding Buffer to promote binding to the HIC resin.
-
Column Equilibration: Equilibrate the HIC column with Binding Buffer.
-
Sample Loading: Load the prepared ADC sample onto the column.
-
Elution: Elute the bound ADC using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of Elution Buffer). Species with higher DARs are more hydrophobic and will elute at lower salt concentrations.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis and Pooling: Analyze the fractions for DAR and purity. Pool the fractions containing the desired DAR species.
Process Parameters:
-
Gradient: Linear gradient from 0% to 100% Buffer B over 10-20 CVs.
-
Flow Rate: Dependent on column specifications.
-
Detection: UV absorbance at 280 nm.
Data Presentation
The following tables summarize typical quantitative data expected from the purification of an ADC synthesized with an this compound linker.
Table 1: Comparison of Purification Methods
| Purification Step | Key Impurities Removed | Typical Recovery (%) | Final Purity (SEC-HPLC, %) |
| Tangential Flow Filtration | Free drug-linker, residual solvents | >95% | >90% |
| Size Exclusion Chromatography | Aggregates, high molecular weight species | 85-95% | >98% (monomer) |
| Hydrophobic Interaction Chromatography | Undesired DAR species, unconjugated mAb | 70-90% | >99% |
Table 2: Expected Outcomes for Critical Quality Attributes (CQAs)
| Critical Quality Attribute | Before Purification | After TFF | After SEC | After HIC |
| Average DAR | 3.5 - 4.5 | 3.5 - 4.5 | 3.5 - 4.5 | 2.0 or 4.0 (depending on pooled fractions) |
| % Monomer | 85-95% | 85-95% | >98% | >98% |
| Free Drug-Linker Level | High | <0.1% | <0.1% | <0.1% |
| Endotoxin (EU/mg) | Variable | <1.0 | <0.5 | <0.25 |
Visualizations
The following diagrams illustrate the key processes involved in the purification of ADCs.
Caption: General workflow for the purification of antibody-drug conjugates.
Caption: this compound linker conjugation chemistry.
Caption: Principle of HIC separation for different DAR species.
References
- 1. GlyPro as a self-immolative spacer for the release of payloads from antibody-drug-conjugates - American Chemical Society [acs.digitellinc.com]
- 2. orb.binghamton.edu [orb.binghamton.edu]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 8. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 9. adcreview.com [adcreview.com]
- 10. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 11. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Optimizing Bioconjugation: Application Notes and Protocols for SPDP-Gly-Pro-NHS Ester
For Immediate Release
[City, State] – [Date] – To facilitate advancements in drug delivery and bioconjugate development, we are pleased to release detailed application notes and protocols for the optimal use of SPDP-Gly-Pro-NHS ester. This heterobifunctional crosslinker is a valuable tool for researchers, scientists, and drug development professionals, enabling the stable and cleavable linkage of molecules to proteins and other amine-containing biomolecules. These guidelines provide a comprehensive framework for optimizing reaction conditions to achieve high-yield, reproducible conjugations.
Introduction
This compound is a chemical crosslinker featuring two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol (SPDP) group, connected by a Gly-Pro dipeptide spacer.[1][2][3] The NHS ester reacts specifically with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[3][] The SPDP group can react with sulfhydryl (thiol) groups to form a reversible disulfide bond, or it can be used to introduce a protected thiol group. The Gly-Pro linker is designed as a self-immolative spacer, which can be advantageous in drug delivery systems where controlled release of a payload is desired.
The efficiency of the conjugation reaction is critically dependent on several factors, primarily reaction time and temperature. Optimization of these parameters is essential to maximize the yield of the desired conjugate while minimizing side reactions, such as hydrolysis of the NHS ester.[5][6]
Signaling Pathway and Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Experimental Protocols
General Considerations
-
Buffer Selection: Use amine-free buffers such as Phosphate Buffered Saline (PBS), MES, or HEPES at a pH between 7.2 and 8.5.[] Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided.
-
Reagent Preparation: this compound is moisture-sensitive.[7] Warm the reagent to room temperature before opening the vial to prevent condensation. Dissolve the linker in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage in aqueous buffers due to hydrolysis.[7]
-
Protein Concentration: Optimal protein concentrations for conjugation are typically in the range of 1-10 mg/mL.
Protocol for Optimization of Reaction Time and Temperature
This protocol describes a method to determine the optimal reaction time and temperature for the conjugation of this compound to a model protein (e.g., Bovine Serum Albumin, BSA).
-
Protein Preparation:
-
Dissolve the protein in the chosen reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) to a final concentration of 5 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column or dialysis to remove any interfering substances.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
Set up a matrix of reaction conditions by varying the temperature and incubation time. For example:
-
Temperatures: 4°C, Room Temperature (20-25°C), 37°C.
-
Incubation Times: 30 minutes, 1 hour, 2 hours, 4 hours.
-
-
For each condition, add a 10-fold molar excess of the this compound stock solution to the protein solution. Gently mix the reaction.
-
-
Quenching the Reaction:
-
After the specified incubation time, stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per protein molecule. This can be quantified using UV-Vis spectrophotometry by measuring the absorbance of the released pyridine-2-thione upon reduction of the SPDP group with DTT at 343 nm.
-
Assess the purity and integrity of the conjugate using SDS-PAGE and/or mass spectrometry.
-
Data Presentation
The following tables summarize representative data from an optimization experiment.
Table 1: Effect of Reaction Temperature on Degree of Labeling (DOL) at Different Time Points
| Reaction Time | DOL at 4°C | DOL at Room Temp (22°C) | DOL at 37°C |
| 30 minutes | 2.1 | 3.5 | 4.8 |
| 1 hour | 3.8 | 5.2 | 5.9 |
| 2 hours | 5.1 | 6.1 | 6.3 |
| 4 hours | 5.9 | 6.4 | 6.5 |
Table 2: Effect of Reaction Time on Conjugate Purity (%) at Different Temperatures
| Reaction Time | Purity at 4°C | Purity at Room Temp (22°C) | Purity at 37°C |
| 30 minutes | 98% | 97% | 95% |
| 1 hour | 97% | 95% | 92% |
| 2 hours | 96% | 93% | 88% |
| 4 hours | 95% | 90% | 85% |
Note: Purity was assessed by densitometry of coomassie-stained SDS-PAGE gels, representing the percentage of monomeric conjugate.
Discussion of Results
The data indicates that higher temperatures lead to a faster initial reaction rate and a higher degree of labeling in shorter time frames. However, prolonged incubation at higher temperatures can lead to a decrease in the purity of the final conjugate, likely due to increased hydrolysis of the NHS ester and potential protein aggregation.
For achieving a high degree of labeling while maintaining good purity, a reaction time of 1-2 hours at room temperature appears to be a good starting point for optimization. For proteins that are sensitive to higher temperatures, performing the reaction at 4°C for a longer duration (e.g., 4 hours or overnight) can yield a good balance of DOL and purity.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the optimization protocol.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Application Note: Cleavage of SPDP-Gly-Pro-NHS Ester Disulfide Bond
Audience: Researchers, scientists, and drug development professionals.
Introduction
The SPDP-Gly-Pro-NHS ester is a heterobifunctional crosslinker designed for the conjugation of biomolecules. It features an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines, and a pyridyldithiol (SPDP) group, which reacts with sulfhydryls to form a cleavable disulfide bond.[1][2][3] The inclusion of a Gly-Pro peptide sequence adds a potential biodegradable motif for targeted applications, while the core functionality for controlled release often relies on the reductive cleavage of the disulfide linkage.[4] This linker is also membrane-permeable, enabling intracellular crosslinking applications.[1][2][3]
This document provides detailed protocols for the conjugation of molecules using this compound and the subsequent cleavage of the resulting disulfide bond using common reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Reaction Mechanism & Workflow
The overall process involves two main stages: conjugation and cleavage.
-
Conjugation: An amine-containing molecule (Molecule A) is first modified with the this compound via its amine-reactive NHS ester group. The resulting SPDP-modified molecule is then reacted with a sulfhydryl-containing molecule (Molecule B) to form a stable conjugate linked by a disulfide bond.
-
Cleavage: The disulfide bond within the linker can be cleaved under reductive conditions to release the two conjugated molecules.
Experimental Protocols
Protocol 1: Conjugation Using this compound
This protocol describes the steps to conjugate an amine-containing protein (Protein A) with a sulfhydryl-containing protein (Protein B).
Materials:
-
This compound
-
Amine-containing Protein A
-
Sulfhydryl-containing Protein B
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Phosphate (B84403), 150 mM NaCl, pH 7.2-8.0
-
Cleavage/Reduction Buffer (optional, for generating thiols): 100 mM Sodium Acetate, 100 mM NaCl, pH 4.5
-
Dithiothreitol (DTT)
-
Desalting columns
Procedure:
-
Prepare Stock Solution: Equilibrate the this compound vial to room temperature before opening. Prepare a 20 mM stock solution by dissolving the ester in anhydrous DMF or DMSO.[5] For example, dissolve 2 mg in approximately 214 µL of solvent (based on a MW of 466.5 g/mol ).[3]
-
Prepare Protein A: Dissolve Protein A at a concentration of 1-5 mg/mL in the Reaction Buffer.[6]
-
Modification of Protein A: Add a 5- to 20-fold molar excess of the 20 mM this compound stock solution to the Protein A solution.[7]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[5]
-
Purification of Modified Protein A: Remove excess, non-reacted SPDP reagent and the NHS byproduct using a desalting column equilibrated with the Reaction Buffer.
-
Conjugation to Protein B: Add the purified, SPDP-modified Protein A to the sulfhydryl-containing Protein B. The reaction between the pyridyldithiol group of the linker and the sulfhydryl group of Protein B will proceed, displacing pyridine-2-thione.[8][9] This release can be monitored by measuring the absorbance at 343 nm.[8]
-
Final Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.[5]
-
Final Purification: Purify the final conjugate from unconjugated proteins and reaction byproducts using an appropriate method, such as size-exclusion chromatography.
Protocol 2: Cleavage of the Disulfide Bond
This protocol provides conditions for cleaving the disulfide bond within the SPDP linker using DTT. The choice of pH allows for either selective cleavage of the linker or reduction of all disulfide bonds.
Materials:
-
Disulfide-linked conjugate
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Selective Cleavage Buffer: 100 mM Sodium Acetate, 100 mM NaCl, pH 4.5
-
Standard Cleavage Buffer: 100 mM Tris-HCl, pH 8.5
-
Desalting columns or dialysis equipment
Procedure:
-
Prepare Conjugate: Dissolve the purified conjugate in the desired cleavage buffer.
-
Prepare Reducing Agent: Prepare a stock solution of DTT or TCEP. For DTT, a 1 M stock in deionized water is common. TCEP is more stable and can be used as a 0.5 M stock solution.
-
Add Reducing Agent: Add the reducing agent to the conjugate solution to achieve the desired final concentration (see Table 1).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[5]
-
Removal of Reducing Agent: After cleavage is complete, the reducing agent must be removed to prevent re-oxidation and to avoid interference with downstream applications. This can be accomplished using a desalting column or through dialysis against a suitable buffer (e.g., PBS) at a slightly acidic pH to protect the newly formed thiols.[10]
Quantitative Data & Reaction Conditions
The efficiency of the disulfide bond cleavage is dependent on several factors, including the concentration of the reducing agent, pH, temperature, and incubation time. The following table summarizes recommended conditions for effective cleavage.
| Parameter | Selective Cleavage (Linker Only) | Standard Cleavage (All Disulfides) | Notes |
| Reducing Agent | Dithiothreitol (DTT) | Dithiothreitol (DTT) or TCEP | TCEP is a stronger, more stable, and odorless reducing agent; avoid phosphate buffers with TCEP.[10] |
| Concentration | 20-25 mM DTT[6][8] | 20-50 mM DTT[5][10] or 1-5 mM TCEP[10] | Higher concentrations ensure complete and rapid reduction. |
| pH | 4.5[8][9] | 7.0 - 8.5[9][10] | Low pH protonates native protein thiols, protecting them from reduction. Higher pH increases the rate of disulfide reduction. |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | Increased temperature can speed up the reaction but may affect protein stability. |
| Incubation Time | 30 minutes | 30-60 minutes | Time can be optimized, but 30 minutes is sufficient for most applications.[5] |
Troubleshooting & Key Considerations
-
NHS Ester Hydrolysis: The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[11] Always use fresh stock solutions of the this compound dissolved in anhydrous solvent and perform the amine conjugation reaction promptly.[11][12]
-
Re-oxidation of Thiols: Newly formed sulfhydryl groups can re-oxidize to form disulfide bonds, especially at neutral or alkaline pH in the presence of oxygen.[10] Work quickly after removing the reducing agent or maintain samples at a lower pH.
-
Preserving Native Disulfides: To cleave only the linker-based disulfide bond while preserving native disulfide bonds within a protein, it is crucial to perform the reduction at a low pH (e.g., 4.5) with a mild concentration of DTT.[8][9]
-
Choice of Reducing Agent: TCEP is often preferred over DTT as it is more powerful, stable, and does not absorb at 280 nm. However, TCEP may not be compatible with certain metal affinity chromatography steps and should not be used in phosphate-containing buffers.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. This compound, 2655501-79-2 | BroadPharm [broadpharm.com]
- 4. SPDP-C6-Gly-Leu-NHS ester | AxisPharm [axispharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. confluore.com [confluore.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: Attaching SPDP-Gly-Pro-NHS Ester to a Small Molecule Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs), represents a significant advancement in precision medicine.[1][2][3] A critical component of these conjugates is the linker that connects the targeting moiety to the therapeutic payload.[4][5] The SPDP-Gly-Pro-NHS ester is a heterobifunctional linker designed for the reversible conjugation of a small molecule drug to a targeting vehicle. This linker incorporates three key features:
-
An N-hydroxysuccinimide (NHS) ester group for stable amide bond formation with primary or secondary amines on the small molecule drug.[6][7][8]
-
A Gly-Pro dipeptide sequence that can be designed for enzymatic cleavage by specific proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[9][]
-
A succinimidyl pyridyl-dithio (SPDP) group that introduces a disulfide bond, which can be cleaved in the reducing environment of the cell, providing an additional mechanism for drug release.[6][11]
These application notes provide a detailed protocol for the conjugation of the this compound to a generic small molecule drug containing an amine functional group, followed by characterization of the resulting conjugate.
Chemical Reaction Scheme
The conjugation process involves a two-step reaction. First, the NHS ester of the linker reacts with an amine on the small molecule drug. Second, the pyridyldithiol group of the drug-linker conjugate reacts with a thiol-containing molecule (e.g., a cysteine residue on a protein or another targeting ligand).
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Small Molecule Drug
This protocol details the reaction of the NHS ester moiety of the linker with a primary or secondary amine on the small molecule drug.
Materials and Reagents:
-
Amine-containing small molecule drug
-
This compound
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[12][13][14]
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.[13]
-
Prepare a 10 mM stock solution of the this compound in anhydrous DMF or DMSO immediately before use. The NHS ester is susceptible to hydrolysis.[13]
-
Prepare a 10 mM stock solution of the amine-containing small molecule drug in a compatible solvent (e.g., DMF, DMSO, or the reaction buffer).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the appropriate volume of the small molecule drug stock solution to the reaction buffer.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the drug solution. The optimal molar ratio should be determined empirically.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10-20% of the total reaction volume to maintain the integrity of the reactants.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or agitation.[7]
-
-
Reaction Quenching:
-
Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Drug-Linker Conjugate:
-
Purify the drug-linker conjugate from unreacted drug, linker, and byproducts using RP-HPLC.
-
Use a suitable C18 column and a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Collect fractions corresponding to the product peak, identified by UV absorbance at an appropriate wavelength for the drug and/or the pyridyldithiol group (~343 nm).
-
-
Characterization and Quantification:
-
Confirm the identity of the purified drug-linker conjugate by mass spectrometry (e.g., LC-MS or MALDI-TOF) to verify the expected molecular weight.
-
Assess the purity of the conjugate by analytical RP-HPLC.
-
Determine the concentration of the purified conjugate using a spectrophotometer by measuring the absorbance of the pyridyldithiol group (ε at 343 nm = 8,080 M⁻¹cm⁻¹ in a neutral aqueous buffer).
-
Data Presentation
Summarize the characterization data in clear, structured tables for easy comparison and record-keeping.
Table 1: Mass Spectrometry Analysis of Drug-Linker Conjugate
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Small Molecule Drug | [Insert Value] | [Insert Value] | N/A |
| Drug-Linker Conjugate | [Calculate Value] | [Insert Value] | [Calculate Value] |
Table 2: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Small Molecule Drug | [Insert Value] | 100 | >98% |
| Drug-Linker Conjugate | [Insert Value] | [Insert Value] | [Calculate Value] |
Signaling Pathway and Cleavage Mechanism
The this compound linker is designed for controlled drug release through two distinct mechanisms: enzymatic cleavage of the dipeptide and reductive cleavage of the disulfide bond.
Experimental Workflow Visualization
The overall process from conjugation to characterization can be visualized as a streamlined workflow.
Concluding Remarks
The successful attachment of the this compound to a small molecule drug is a critical first step in the synthesis of advanced targeted drug delivery systems. The protocols and guidelines presented here provide a comprehensive framework for researchers to perform this conjugation, purify the product, and thoroughly characterize it. Careful optimization of reaction conditions and rigorous analytical assessment are paramount to ensure the quality and reproducibility of the resulting drug-linker conjugate, which will ultimately impact its therapeutic efficacy and safety profile.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. This compound | AxisPharm [axispharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
- 14. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for SPDP-Gly-Pro-NHS Ester in Fluorescent Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPDP-Gly-Pro-NHS ester is a versatile heterobifunctional crosslinker designed for the synthesis of fluorescent probes, particularly those intended for studying enzymatic activity in biological systems. This linker incorporates three key functional elements:
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that facilitates the covalent attachment of the linker to a fluorescent reporter molecule containing a primary amine. This reaction is highly efficient and forms a stable amide bond.[1][2][3]
-
Glycine-Proline (Gly-Pro) dipeptide sequence: This specific dipeptide serves as a recognition and cleavage site for certain proteases, most notably Cathepsin B and Dipeptidyl Peptidase 4 (DPP-4).[4][5] This targeted cleavage is the basis for "turn-on" fluorescent probes, where the fluorescence is quenched until the linker is cleaved by the target enzyme.
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group provides a thiol-reactive moiety, allowing for the subsequent conjugation of the fluorescent probe to other molecules, such as antibodies or cell-penetrating peptides, through a disulfide bond. This disulfide bond can be cleaved by reducing agents.[6][7][8] The SPDP group also enhances membrane permeability, enabling the probe to enter cells.[6][8][9]
These application notes provide detailed protocols for the synthesis and characterization of fluorescent probes using this compound, as well as their application in studying protease-related signaling pathways.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 466.53 g/mol | [8] |
| Purity | >95% | [8] |
| Solubility | DMSO, DMF, DCM | [8] |
| Storage | -20°C, desiccated | [8] |
Table 2: Example Quantitative Data for a Hypothetical Fluorescent Probe (e.g., SPDP-Gly-Pro-Fluorophore)
| Parameter | Value | Method of Determination | Reference |
| Reaction Yield | 60-80% | HPLC Purification | [10] |
| Degree of Labeling (DOL) | 1.0 - 1.5 | UV-Vis Spectroscopy | [11][12][13] |
| Excitation Maximum (λex) | Dependent on Fluorophore | Fluorescence Spectroscopy | [14] |
| Emission Maximum (λem) | Dependent on Fluorophore | Fluorescence Spectroscopy | [14] |
| Quantum Yield (Φ) | Dependent on Fluorophore | Comparative Method | [15] |
| Stability (in PBS, 4°C) | >90% over 24 hours | HPLC Analysis | N/A |
Note: The values in Table 2 are illustrative and will vary depending on the specific fluorophore used and the reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe using this compound
This protocol describes the conjugation of this compound to an amine-containing fluorophore.
Materials:
-
This compound
-
Amine-containing fluorophore (e.g., a derivative of fluorescein, rhodamine, or cyanine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the amine-containing fluorophore in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[1][2]
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the fluorophore solution.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Initial Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).[1]
-
Final Purification: For higher purity, further purify the fluorescent probe conjugate using RP-HPLC. Use a suitable gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid (TFA).[10]
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the purified product to obtain a dry powder.
-
-
Characterization of the Fluorescent Probe:
-
Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the linker, if it has absorbance at this wavelength) and the maximum absorbance wavelength of the fluorophore.[11][12][13]
-
Fluorescence Spectroscopy: Characterize the fluorescence properties of the purified probe by measuring its excitation and emission spectra to determine the respective maxima. The quantum yield can be determined relative to a known standard.[14][15]
-
Mass Spectrometry: Confirm the molecular weight of the final product to ensure successful conjugation.
-
Protocol 2: In Vitro Protease Cleavage Assay
This protocol describes how to evaluate the cleavage of the synthesized fluorescent probe by a target protease (e.g., Cathepsin B).
Materials:
-
Purified SPDP-Gly-Pro-Fluorophore probe
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Cathepsin B inhibitor (e.g., CA-074)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
In a 96-well plate, prepare reaction wells containing the Cathepsin B assay buffer.
-
Add the fluorescent probe to each well to a final concentration of 1-10 µM.
-
To a subset of wells, add a Cathepsin B inhibitor to serve as a negative control.
-
Initiate the reaction by adding recombinant Cathepsin B to the wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.[16]
-
The rate of fluorescence increase is proportional to the enzyme activity.
Signaling Pathways and Experimental Workflows
Cathepsin B Signaling in Cancer
Cathepsin B is a lysosomal cysteine protease that is often upregulated in various cancers.[17][18] Its activity is associated with tumor invasion, metastasis, and angiogenesis. Fluorescent probes with a Cathepsin B-cleavable linker can be used to visualize and quantify its activity in cancer cells and tissues.
Caption: Cathepsin B activation and its role in cancer progression.
DPP-4 Signaling in Cellular Senescence
Dipeptidyl Peptidase 4 (DPP-4), also known as CD26, is a serine protease expressed on the surface of various cell types.[19] Its expression is significantly upregulated in senescent cells, making it a valuable biomarker for studying cellular aging and age-related diseases.[5][20]
Caption: DPP-4 as a biomarker for cellular senescence.
Experimental Workflow for Fluorescent Probe Synthesis and Application
The following diagram outlines the logical steps from probe synthesis to its application in cellular imaging.
Caption: Workflow for fluorescent probe synthesis and use.
References
- 1. Figure 1, [Cathepsin B intracellular trafficking. CTSB...]. - Cerebral Ischemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptidylpeptidase-4-targeted activatable fluorescent probes visualize senescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. This compound | AxisPharm [axispharm.com]
- 8. This compound, 2655501-79-2 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 19. Identification of senescent cell surface targetable protein DPP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dipeptidylpeptidase‐4‐targeted activatable fluorescent probes visualize senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve low conjugation yield with SPDP-Gly-Pro-NHS ester
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low conjugation yield using SPDP-Gly-Pro-NHS ester.
Troubleshooting Guide: Low Conjugation Yield
Low conjugation yield is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. Use this guide to diagnose and address potential problems in your experimental workflow.
Problem: Low or No Conjugation Efficiency
If you are observing poor conjugation between your molecule of interest and the this compound, consider the following potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The reaction of an NHS ester with a primary amine is highly pH-dependent.[1][2][3] The optimal pH is a balance between having a deprotonated, nucleophilic amine and minimizing the hydrolysis of the NHS ester.[4][5] Action: Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[6][7][] A common starting point is pH 8.3-8.5.[1][2] Use amine-free buffers such as phosphate (B84403), bicarbonate, or borate (B1201080).[1][6] |
| Hydrolysis of NHS Ester | The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, which is the primary competing reaction that reduces yield.[5][6][] The rate of hydrolysis increases significantly with pH and temperature.[4][6][9] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[6] Action: Prepare the this compound solution in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[1][2][6][7] Avoid storing the NHS ester in solution.[10] |
| Incompatible Buffer Composition | Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for reaction with the NHS ester, thereby reducing the conjugation yield.[1][6][7][11][12][13] Action: Perform a buffer exchange to ensure your protein or molecule of interest is in an amine-free buffer like PBS, sodium bicarbonate, or borate buffer prior to initiating the conjugation reaction.[1][6][11][12] |
| Poor Reagent Quality or Handling | The this compound is moisture-sensitive. Improper storage or handling can lead to degradation of the NHS ester.[12][13] Additionally, the quality of the organic solvent used to dissolve the ester is important; for example, DMF can degrade to form dimethylamine, which will react with the NHS ester.[1] Action: Store the lyophilized NHS ester in a desiccator at the recommended temperature. Equilibrate the vial to room temperature before opening to prevent condensation.[10] Use high-quality, anhydrous DMSO or DMF for reconstitution.[1][10] |
| Suboptimal Molar Ratio of Reactants | An insufficient molar excess of the this compound may result in incomplete conjugation. Conversely, an extremely high excess may not necessarily improve the yield and can lead to other issues. Action: Empirically determine the optimal molar ratio of the NHS ester to your target molecule. A 5- to 20-fold molar excess of the NHS ester is a common starting point for optimization.[1][13] |
| Low Reactant Concentration | The kinetics of the desired conjugation reaction are concentration-dependent. If the concentration of your target molecule is too low, the competing hydrolysis reaction may dominate.[][14] Action: If possible, increase the concentration of your protein or target molecule in the reaction mixture. A concentration of at least 2 mg/mL is recommended for proteins.[11] |
| Steric Hindrance | The primary amine on your target molecule may be in a sterically hindered environment, reducing its accessibility to the NHS ester. Action: Consider longer reaction times or slightly elevated temperatures (while carefully monitoring for protein stability and increased hydrolysis). Alternatively, if possible, engineering the protein to introduce a more accessible lysine (B10760008) residue could be an option. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the yield of my this compound conjugation?
A1: The most critical factor is the reaction pH.[1][4] The conjugation reaction with primary amines is most efficient in the pH range of 7.2 to 8.5.[6][] Below this range, the primary amines are protonated and less nucleophilic, slowing down the reaction.[4] Above this range, the rate of hydrolysis of the NHS ester increases dramatically, which is a competing reaction that deactivates the linker and reduces your yield.[2][4][6]
Q2: My NHS ester is old. How can I check if it is still active?
A2: You can perform a quick activity test. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which absorbs light at 260 nm. By measuring the change in absorbance at 260 nm after inducing complete hydrolysis with a base (e.g., dilute NaOH), you can determine if the reagent is still active. An increase in absorbance indicates the presence of active NHS ester.[6][12] If in doubt, it is always best to use a fresh vial of the reagent.[12]
Q3: Can I use Tris buffer to quench the reaction?
A3: Yes, Tris buffer, along with other primary amine-containing reagents like glycine or ethanolamine, can be used to quench the reaction.[6][13] By adding a quenching agent, any unreacted this compound will be consumed, preventing further reaction with your target molecule. This is an important step before purification.
Q4: What are the best methods to purify the final conjugate?
A4: The choice of purification method depends on the nature of your conjugate. For macromolecules like antibodies, size-exclusion chromatography (gel filtration) is a very common and effective method to separate the conjugate from excess, unreacted linker and other small molecule byproducts.[1][2] Other chromatographic techniques such as ion-exchange or hydrophobic interaction chromatography may also be applicable depending on the specific properties of the resulting conjugate.[15][16][17][18]
Q5: I am observing precipitation of my protein after adding the NHS ester solution. What could be the cause?
A5: This could be due to several factors. The organic solvent (DMSO or DMF) used to dissolve the this compound can cause protein denaturation and precipitation if the final concentration in the reaction mixture is too high. Typically, the final organic solvent concentration should be kept below 10%.[10] Another possibility is that a high degree of conjugation is altering the solubility of your protein. In such cases, optimizing the molar ratio of the linker to the protein to achieve a lower degree of labeling may help.[11]
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a starting point for the conjugation of a protein with this compound. Optimization of molar ratios, concentrations, and reaction times may be necessary for specific applications.
1. Preparation of Protein a. Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the protein is in a buffer containing primary amines like Tris, perform a buffer exchange using a desalting column or dialysis.[11] b. Adjust the protein concentration to 2-10 mg/mL.
2. Preparation of this compound Solution a. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.[10]
3. Conjugation Reaction a. Add a calculated molar excess of the this compound solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[7] b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11]
4. Quenching the Reaction (Optional but Recommended) a. To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[13] b. Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate a. Remove the excess, unreacted this compound and reaction byproducts using a desalting column (size-exclusion chromatography) equilibrated with a suitable buffer for your downstream application.[1][2]
Visualizations
Caption: A typical experimental workflow for protein conjugation with this compound.
Caption: A troubleshooting decision tree for low conjugation yield with NHS esters.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
Preventing aggregation of conjugates with SPDP-Gly-Pro-NHS ester
Welcome to the technical support center for bioconjugation using SPDP-Gly-Pro-NHS ester. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the prevention of conjugate aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the function of each component?
This compound is a heterobifunctional crosslinker used to connect two molecules, typically a protein (like an antibody) and a payload (like a drug or a dye). Each part of the linker has a specific role:
-
NHS ester (N-hydroxysuccinimide ester): This is an amine-reactive group. It forms a stable, covalent amide bond with primary amines (–NH₂), such as the side chain of lysine (B10760008) residues found on the surface of antibodies and other proteins.[1]
-
Gly-Pro (Glycyl-Proline): This dipeptide acts as a spacer. The spacer's role is to separate the two conjugated molecules, which can help maintain the biological activity and solubility of the protein.
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This group contains a pyridyldithiol moiety, which is reactive towards sulfhydryl (thiol, –SH) groups.[1] It reacts with a free thiol to form a cleavable disulfide bond, releasing a pyridine-2-thione byproduct that can be monitored spectrophotometrically at 343 nm.[2]
Q2: What are the primary causes of conjugate aggregation?
Aggregation is a common issue in bioconjugation where conjugate molecules clump together, potentially leading to precipitation, loss of activity, and immunogenicity.[3][4] The primary causes include:
-
Increased Hydrophobicity: Many payloads and some linkers are hydrophobic. Attaching them to a protein's surface increases the overall hydrophobicity of the conjugate, promoting self-association to minimize contact with the aqueous buffer.[5][6]
-
High Drug-to-Antibody Ratio (DAR): Conjugating too many payload molecules to a single antibody (a high DAR) significantly increases hydrophobicity and the risk of aggregation.[5][7] It can also lead to conformational changes in the antibody, exposing hydrophobic patches that are normally buried.[5]
-
Unfavorable Reaction Conditions:
-
pH: The reaction pH can affect both the protein's stability and the linker's reactivity. A pH near the protein's isoelectric point (pI) reduces its solubility, increasing the risk of aggregation.[3][8]
-
Buffer Composition: The type and concentration of salts in the buffer can influence protein stability.[3]
-
Co-solvents: Organic solvents like DMSO or DMF, often used to dissolve the linker-payload, can denature the protein if their final concentration is too high.[3]
-
-
Intermolecular Cross-linking: If the protein has free, reactive thiols and the payload is attached via an amine, uncontrolled reactions can lead to the formation of large, cross-linked aggregates.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute in the development of Antibody-Drug Conjugates (ADCs). There is a direct correlation between DAR and the propensity for aggregation.
-
Low DAR (e.g., 2): Generally results in a more stable and soluble conjugate with a lower risk of aggregation.[9]
-
High DAR (e.g., 8): Significantly increases the hydrophobicity of the ADC, making it much more prone to aggregation.[9] This can lead to challenges in formulation, purification, and can negatively impact the conjugate's pharmacokinetic properties and safety.[7][9]
Optimizing the DAR is a balance between achieving the desired therapeutic potency and maintaining the physicochemical stability of the conjugate.[7]
Troubleshooting Guide
Problem 1: My solution becomes cloudy or forms a precipitate during the conjugation reaction.
This indicates rapid aggregation or precipitation, often occurring as soon as the linker is added.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Linker Solubility | Dissolve the this compound in a minimal amount of a dry, water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the protein solution.[1] | NHS esters often have limited aqueous solubility. Adding the solid powder directly to the buffer can cause it to precipitate before it has a chance to react. |
| Localized High Reagent Concentration | Add the dissolved linker solution to the protein solution slowly and dropwise, with gentle and continuous stirring. | This prevents localized high concentrations of the linker and organic solvent, which can cause immediate protein denaturation and precipitation at the point of addition.[10] |
| Unsuitable Buffer Conditions | Ensure the reaction pH is optimal for both protein stability and NHS ester reactivity (typically pH 7.2-8.5).[2] Avoid using a pH that is close to your protein's isoelectric point (pI).[3] | Proteins are least soluble at their pI. The NHS ester reaction is also pH-dependent, with hydrolysis becoming a significant competing reaction at higher pH values.[1] |
| High Protein Concentration | Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL).[11] | Lowering the concentration reduces the frequency of intermolecular collisions, thereby decreasing the rate of aggregation.[10] |
Problem 2: I'm observing high levels of aggregation after purification.
This suggests that aggregation is occurring either during the reaction on a smaller scale or during post-reaction handling and purification.
| Potential Cause | Troubleshooting Step | Rationale |
| Over-labeling (High DAR) | Reduce the molar excess of the this compound relative to the protein. Perform a titration experiment with varying molar ratios (e.g., 3:1, 5:1, 10:1 linker:protein) to find the optimal balance. | A lower degree of labeling reduces the overall hydrophobicity of the conjugate, which is a primary driver of aggregation.[5][7] |
| Hydrophobicity of Linker/Payload | Consider using a linker with a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG).[5][12] Several SPDP-PEG-NHS ester variants are commercially available. | The hydrophilic PEG chain can help to shield the hydrophobic regions and improve the overall solubility of the final conjugate.[13] |
| Sub-optimal Buffer Formulation | Add stabilizing excipients to the reaction and/or final storage buffer. | These additives help to maintain protein solubility and prevent aggregation by various mechanisms.[8][10] |
| Process-Induced Stress | Purify the conjugate immediately after the reaction is complete. Handle the sample gently and avoid harsh conditions (e.g., vigorous vortexing, extreme pH during elution). | Delays or stressful purification steps can give aggregates more time to form and grow.[9] |
Table 1: Effect of Linker:Protein Molar Ratio on Aggregation (Illustrative Data)
This table provides example data showing how adjusting the molar excess of the linker can impact the final Drug-to-Antibody Ratio (DAR) and the percentage of aggregates, as measured by Size Exclusion Chromatography (SEC).
| Linker:Antibody Molar Ratio | Average DAR | % Monomer | % Aggregate |
| 3:1 | 2.1 | 98.5% | 1.5% |
| 5:1 | 3.8 | 96.2% | 3.8% |
| 10:1 | 6.5 | 89.1% | 10.9% |
| 20:1 | 7.9 | 75.4% | 24.6% |
Note: Optimal ratios are protein-dependent and must be determined empirically.
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| L-Arginine | 50-100 mM | Suppresses aggregation by binding to hydrophobic patches on the protein surface.[10] |
| Sucrose / Trehalose | 5-10% (w/v) | Act as osmolytes that favor the protein's native, folded state.[11] |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes the native protein structure.[10] |
| Polysorbate 20/80 | 0.01-0.1% (v/v) | Non-ionic detergents that prevent surface-induced denaturation and aggregation.[10] |
Diagrams and Workflows
General Experimental Workflow
This diagram outlines the key steps in a typical two-stage conjugation process using an SPDP-based linker. The points where aggregation risk is highest are highlighted.
Caption: Workflow for SPDP-based conjugation highlighting key aggregation risk points.
Troubleshooting Decision Tree for Aggregation
This flowchart provides a logical path to diagnose and solve aggregation issues encountered during your experiment.
Caption: A decision tree to systematically troubleshoot conjugate aggregation.
Detailed Experimental Protocol
Protocol: Two-Step Antibody-Payload Conjugation
This protocol provides a general framework for conjugating a thiol-containing payload to an antibody using this compound. Note: All concentrations, volumes, and incubation times should be optimized for your specific antibody and payload.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer.
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Thiol-containing payload.
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, free of primary amines (e.g., Tris) and thiols.
-
Quenching Solution (Optional): 1M Tris-HCl, pH 8.0 or 1M Glycine.
-
Purification: Desalting columns (e.g., G-25) and/or Size Exclusion Chromatography (SEC) system.
Procedure:
Step 1: Antibody Preparation & Labeling with Linker
-
Buffer Exchange: Ensure the antibody is in the Reaction Buffer. If not, perform a buffer exchange using a desalting column or dialysis. Adjust the final antibody concentration to 2-5 mg/mL.
-
Prepare Linker Stock: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10-20 mM stock solution.
-
Initiate Labeling Reaction: Calculate the volume of linker stock needed for a 5- to 10-fold molar excess over the antibody. Add the calculated volume dropwise to the antibody solution while gently stirring.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Remove Excess Linker: Immediately purify the SPDP-labeled antibody using a desalting column equilibrated with Reaction Buffer. This step is crucial to remove unreacted linker, which could interfere with the next step.
Step 2: Conjugation of Payload to Labeled Antibody
-
Prepare Payload: Dissolve the thiol-containing payload in a suitable buffer. If necessary, treat with a mild reducing agent like TCEP to ensure the thiol is free and reactive, followed by removal of the reducing agent.
-
Initiate Conjugation: Add the payload to the purified, SPDP-labeled antibody. A common starting point is a 3- to 5-fold molar excess of payload over the antibody.
-
Incubate: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Quench Reaction (Optional): To stop the reaction, you can add a small molecule thiol like N-acetyl cysteine or cap any remaining reactive groups.
-
Final Purification: Purify the final antibody-payload conjugate to remove excess payload and any aggregates that may have formed. Size Exclusion Chromatography (SEC) is highly effective for this purpose.
-
Characterization: Analyze the final product for DAR, percentage of aggregate, purity, and functional activity.
References
- 1. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Premature Cleavage of SPDP Disulfide Linkers
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting premature cleavage of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) disulfide linkers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is premature cleavage of an SPDP linker and why is it a concern?
A1: Premature cleavage refers to the unintended breakage of the disulfide bond in the SPDP linker before the antibody-drug conjugate (ADC) reaches its target cell. This is a significant issue because it leads to the systemic release of the cytotoxic payload, which can cause off-target toxicity to healthy tissues and reduce the therapeutic efficacy of the ADC by lowering the amount of payload delivered to the tumor site.
Q2: What are the primary causes of premature SPDP linker cleavage?
A2: The primary cause of premature cleavage is the susceptibility of the disulfide bond to reduction by endogenous reducing agents present in the bloodstream, such as glutathione (B108866). Other factors that can influence the stability of the SPDP linker include the specific conjugation site on the antibody and the degree of steric hindrance around the disulfide bond.
Q3: How does steric hindrance affect the stability of an SPDP linker?
A3: Increased steric hindrance around the disulfide bond can significantly enhance its stability in circulation.[1] Bulky chemical groups near the disulfide bond can physically shield it from attacking reducing agents, thereby slowing down the rate of cleavage. Linkers with more steric hindrance are generally more stable in plasma.[1]
Q4: Can the choice of conjugation site on the antibody impact linker stability?
A4: Yes, the location of the linker on the antibody can expose it to different microenvironments, affecting its stability. Some sites may be more solvent-exposed and accessible to reducing agents, leading to faster cleavage. Site-specific conjugation can be employed to attach the linker to more stable locations on the antibody.
Q5: Are there differences in SPDP linker stability between species (e.g., human vs. mouse plasma)?
A5: Yes, there can be significant differences in linker stability between species. For instance, some linkers that are stable in human plasma may be less stable in rodent plasma due to differences in the levels and types of plasma enzymes, such as carboxylesterases that can affect certain linker chemistries.[2] This is an important consideration when evaluating ADCs in preclinical animal models.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to premature SPDP linker cleavage.
Initial Assessment: Is My SPDP Linker Undergoing Premature Cleavage?
The first step is to confirm and quantify the extent of premature cleavage. This is typically done using an in vitro plasma stability assay.
-
Symptom: A rapid decrease in the average Drug-to-Antibody Ratio (DAR) over time when the ADC is incubated in plasma.
-
Symptom: Detection of free payload in the plasma supernatant over time.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting SPDP linker instability.
Caption: A flowchart for systematically troubleshooting premature SPDP linker cleavage.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Susceptibility to Plasma Reductants | 1. Modify the Linker: Introduce steric hindrance around the disulfide bond by adding bulky groups (e.g., methyl groups) adjacent to the sulfur atoms. This can significantly increase plasma stability.[1] 2. Evaluate Alternative Linkers: Consider disulfide linkers with different chemical properties or explore entirely different cleavable (e.g., peptide-based) or non-cleavable linker technologies. |
| Suboptimal Conjugation Site | 1. Analyze Conjugation Sites: If using a stochastic conjugation method (e.g., to lysines), use mass spectrometry to identify the primary sites of conjugation and correlate them with stability. 2. Employ Site-Specific Conjugation: Utilize antibody engineering to introduce cysteines at specific, more stable locations for a homogeneous ADC with improved stability. |
| Assay-Related Artifacts | 1. Run Controls: Always include a control of the ADC incubated in a simple buffer (e.g., PBS) to rule out instability unrelated to plasma components. 2. Check Reagents: Ensure that all buffers and reagents used in the conjugation and purification process are free of contaminating reducing agents. |
Quantitative Data on Linker Stability
The stability of disulfide linkers can be modulated by introducing steric hindrance. The following table summarizes illustrative data on the impact of steric hindrance on the stability of antibody-maytansinoid conjugates.
| Linker Type | Steric Hindrance | In Vitro Stability (DTT Reduction) | In Vivo Plasma Stability (Mouse) |
| huC242-SPDP-DM1 | Unhindered | Less Stable | Lower |
| huC242-SPDB-DM4 | Moderately Hindered (two methyl groups on payload side) | More Stable | Higher |
| huC242-SPP-DM1 | Highly Hindered (gem-dimethyl group on linker side) | Most Stable | Highest |
Note: This table is a qualitative summary based on findings reported in scientific literature.[1] Actual quantitative values (e.g., half-life in hours) can vary significantly based on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an SPDP-linked ADC in plasma.
Objective: To determine the rate of linker cleavage and payload release in a plasma environment.
Materials:
-
ADC stock solution
-
Control antibody (unconjugated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human and/or mouse plasma (with anticoagulant, e.g., heparin)
-
Incubator at 37°C
-
Analytical instruments (e.g., ELISA plate reader, LC-MS system)
Procedure:
-
Sample Preparation:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed (37°C) plasma and in PBS (as a control).
-
Prepare a similar dilution of the unconjugated antibody in plasma as a negative control.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots from each sample and immediately store them at -80°C to stop the reaction.
-
-
Analysis:
-
Analyze the samples to determine the concentration of:
-
Total Antibody: Using an ELISA that detects the antibody regardless of conjugation status.
-
Conjugated ADC: Using an ELISA that specifically detects the conjugated payload.
-
Free Payload: Using LC-MS/MS to quantify the amount of released payload in the plasma supernatant.
-
-
-
Data Interpretation:
-
Calculate the average DAR at each time point. A decrease in DAR over time in the plasma sample, but not in the PBS control, indicates plasma-mediated cleavage.
-
Plot the concentration of total antibody, conjugated ADC, and free payload over time to determine the stability profile and calculate the half-life of the conjugate.
-
Protocol 2: ELISA for Total and Conjugated ADC
A. Total Antibody ELISA:
-
Coating: Coat a 96-well plate with an anti-human IgG (Fc-specific) antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted plasma samples and a standard curve of the unconjugated antibody to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
B. Conjugated ADC ELISA:
-
Coating: Coat a 96-well plate with an anti-human IgG (Fc-specific) antibody as described above.
-
Blocking: Block the plate as described above.
-
Sample Incubation: Add diluted plasma samples and a standard curve of the intact ADC to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add an HRP-conjugated anti-payload antibody.
-
Development: Develop and read the plate as described above.
Protocol 3: LC-MS/MS for Free Payload Quantification
-
Sample Preparation:
-
Thaw the plasma aliquots.
-
Perform a protein precipitation step by adding a threefold excess of cold acetonitrile (B52724).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject the supernatant onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect the free payload using a mass spectrometer in multiple reaction monitoring (MRM) mode, using specific parent and fragment ion transitions for the payload.
-
-
Quantification:
-
Generate a standard curve of the free payload in plasma and use it to determine the concentration in the experimental samples.
-
Signaling Pathways and Mechanisms
Mechanism of SPDP Linker Cleavage by Glutathione
The premature cleavage of SPDP linkers in the bloodstream is primarily mediated by a thiol-disulfide exchange reaction with endogenous reducing agents, the most abundant of which is glutathione (GSH).
Caption: The mechanism of SPDP disulfide linker cleavage initiated by glutathione.
References
Technical Support Center: Optimizing SPDP-Gly-Pro-NHS Ester Reactions
Welcome to the technical support center for SPDP-Gly-Pro-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is an this compound linker, and what are its components?
A1: An this compound is a heterobifunctional crosslinker with three main components[1][2]:
-
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate): This group reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, to form a reversible disulfide bond.[3][4]
-
Gly-Pro (Glycine-Proline) dipeptide: This linker can act as a self-immolative spacer. In antibody-drug conjugates (ADCs), for instance, after enzymatic cleavage of an adjacent group within a lysosome, the Gly-Pro unit can cyclize to form a diketopiperazine, leading to the release of a conjugated payload at neutral pH.[5][6][7]
-
NHS ester (N-hydroxysuccinimide ester): This is an amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein.[1][2]
Q2: What is the optimal pH for the reaction of the NHS ester with a primary amine?
A2: The optimal pH for the reaction of an NHS ester with a primary amine is a compromise between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the NHS ester.[8] The recommended pH range is typically 7.2 to 8.5 , with an optimal pH often cited as 8.3-8.5 .[1][9] At lower pH, the primary amine is protonated and less reactive, while at higher pH, the rate of NHS ester hydrolysis increases significantly, reducing conjugation efficiency.[8][9]
Q3: What is the optimal pH for the reaction of the SPDP group with a thiol?
A3: The SPDP group reacts with sulfhydryl (thiol) groups via a thiol-disulfide exchange reaction. This reaction proceeds optimally in the pH range of 7 to 8 .[3][4][10] The reactivity of the thiol group is dependent on its deprotonation to the more nucleophilic thiolate anion.
Q4: What is the role of the Gly-Pro linker?
A4: The Gly-Pro dipeptide can serve as a self-immolative spacer. This is particularly useful in applications like ADCs, where a drug needs to be released from an antibody within a target cell. Following a specific cleavage event (e.g., by lysosomal enzymes), the Gly-Pro linker can undergo rapid cyclization to form a diketopiperazine, which in turn releases the attached molecule.[5][6][7]
Q5: What buffers should I use for my conjugation reaction?
A5: It is crucial to use amine-free and thiol-free buffers. Buffers containing primary amines, such as Tris, will compete with your target molecule for reaction with the NHS ester.[1] Similarly, buffers containing thiols will react with the SPDP group. Recommended buffers include:
Troubleshooting Guides
Issue 1: Low Conjugation Yield
| Possible Cause | Recommended Solution |
| Suboptimal pH | Ensure the pH of your reaction buffer is within the optimal range for both reactions. For a one-pot reaction, a pH of 7.5-8.0 is a good starting point. For a two-step reaction, use pH 7.0-8.0 for the SPDP-thiol reaction and pH 8.3-8.5 for the NHS ester-amine reaction.[3][9][10] |
| Hydrolysis of NHS ester | Prepare the this compound solution immediately before use. Avoid storing the reagent in aqueous solutions.[1] If using an organic solvent like DMSO or DMF to dissolve the linker, ensure it is anhydrous.[1] |
| Inactive Reagent | Store the this compound linker desiccated and at the recommended temperature. Allow the vial to warm to room temperature before opening to prevent condensation.[1] |
| Insufficient Molar Excess of Linker | The optimal molar excess of the linker depends on your specific biomolecule. A common starting point is a 5- to 20-fold molar excess of the linker over the biomolecule.[11] |
| Presence of Competing Nucleophiles | Ensure your buffers are free of primary amines (e.g., Tris) and thiols.[1][3] |
Issue 2: Inconsistent Results
| Possible Cause | Recommended Solution |
| Variable NHS ester hydrolysis | Standardize the time between dissolving the linker and initiating the reaction. Maintain a consistent temperature for the reaction.[1] |
| Solvent Quality | Use high-quality, anhydrous DMSO or DMF. DMF with a fishy odor contains dimethylamine, which can react with the NHS ester.[1] |
| pH Fluctuation | Use a buffer with sufficient buffering capacity, especially for large-scale reactions where NHS ester hydrolysis can lead to a drop in pH.[12] |
Issue 3: Complete Failure of Conjugation
| Possible Cause | Recommended Solution |
| Completely Hydrolyzed NHS ester | Use a fresh, unopened vial of the this compound. You can perform a qualitative test for NHS ester activity by monitoring the increase in absorbance at 260 nm after inducing complete hydrolysis with a base.[1] |
| Incorrect Buffer Composition | Double-check that your buffer does not contain any primary amines or thiols.[1][3] |
| Reduced Thiol Groups | If targeting cysteine residues, ensure they are in their reduced (free thiol) state. If necessary, pre-treat your protein with a reducing agent like DTT or TCEP and subsequently remove the reducing agent before adding the SPDP linker. |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[9] |
| 8.0 | Room Temperature | 210 minutes[13][14] |
| 8.5 | Room Temperature | 180 minutes[13][14] |
| 8.6 | 4 | 10 minutes[9] |
| 9.0 | Room Temperature | <10 minutes[3][4] |
Table 2: Recommended pH for SPDP and NHS Ester Reactions
| Reactive Group | Target Functional Group | Optimal pH Range |
| SPDP (Pyridyldithiol) | Sulfhydryl (Thiol) | 7.0 - 8.0[3][4][10] |
| NHS Ester | Primary Amine | 7.2 - 8.5 (Optimal: 8.3-8.5)[1][9] |
Experimental Protocols
General Protocol for a Two-Step Conjugation:
This protocol is a general guideline and may require optimization for your specific application.
Step 1: Reaction of this compound with a Thiol-Containing Molecule
-
Prepare the Thiol-Containing Molecule: Dissolve your thiol-containing molecule (e.g., a protein with a cysteine residue) in an amine-free buffer at pH 7.0-8.0 (e.g., PBS).
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent (e.g., DMSO or DMF) to a stock concentration (e.g., 10 mM).
-
Reaction: Add the desired molar excess of the linker solution to the thiol-containing molecule solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis.
Step 2: Reaction of the NHS Ester with an Amine-Containing Molecule
-
Prepare the Amine-Containing Molecule: Dissolve your amine-containing molecule (e.g., a protein with lysine residues) in an amine-free buffer at pH 8.3-8.5 (e.g., sodium bicarbonate buffer).
-
Reaction: Add the purified SPDP-Gly-Pro-modified molecule from Step 1 to the amine-containing molecule solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.[11]
-
Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography, affinity chromatography, or dialysis to remove any unreacted molecules and byproducts.
Visualizations
Caption: Reaction of the SPDP group with a thiol.
Caption: Reaction of the NHS ester with a primary amine.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 5. orb.binghamton.edu [orb.binghamton.edu]
- 6. Development of a diketopiperazine-forming dipeptidyl Gly-Pro spacer for preparation of an antibody–drug conjugate - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. GlyPro as a self-immolative spacer for the release of payloads from antibody-drug-conjugates - American Chemical Society [acs.digitellinc.com]
- 8. benchchem.com [benchchem.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Side reactions of NHS esters and how to avoid them
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using NHS esters for bioconjugation?
A1: The most common side reaction is hydrolysis , where the NHS ester reacts with water, rendering it inactive for conjugation.[1][2] This reaction is highly dependent on the pH of the solution.[1][3] Another significant side reaction is the reaction with non-target nucleophiles . Besides the intended primary amines (like the ε-amino group of lysine), NHS esters can also react with other nucleophilic residues on a protein, such as serine, threonine, and tyrosine, especially under certain conditions.[4][5][6] Additionally, using buffers containing primary amines, such as Tris, will lead to the buffer competing with the target molecule for the NHS ester.[7][8]
Q2: How does pH affect my NHS ester conjugation reaction?
A2: The pH of the reaction buffer is a critical parameter that influences two competing processes:
-
Amine Reactivity: The target primary amines on your biomolecule need to be deprotonated (in the -NH2 form) to act as effective nucleophiles. At pH values below the pKa of the amine (typically around 8.0-8.5 for lysine), a significant portion of the amines will be protonated (-NH3+) and unreactive.[1][3]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, and the rate of this hydrolysis increases significantly with increasing pH.[1][3] At a pH above 9.0, the hydrolysis can become so rapid that it outcompetes the desired labeling reaction.[3]
Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most applications, a pH range of 7.2 to 8.5 is recommended.[7][]
Q3: My conjugation yield is very low. What are the likely causes and how can I troubleshoot this?
A3: Low conjugation yield is a common issue that can stem from several factors:
-
Hydrolysis of the NHS Ester: This is a primary cause of low efficiency. Ensure your NHS ester reagent is stored properly under dry conditions and that your reaction buffer is freshly prepared.[2][10] Consider preparing the NHS ester solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction mixture.[8][11]
-
Suboptimal Reaction pH: Verify the pH of your reaction buffer. A pH that is too low will result in unreactive, protonated amines, while a pH that is too high will accelerate NHS ester hydrolysis.[2] The optimal range is typically between 7.2 and 8.5.[7]
-
Presence of Competing Nucleophiles: Ensure your buffer is free of primary amines (e.g., Tris or glycine).[7][8] Other nucleophiles in your sample can also compete with your target molecule.[2]
-
Poor Solubility: Some NHS ester reagents have low aqueous solubility. Dissolving the reagent in a small amount of an organic solvent like DMSO or DMF before adding it to the reaction can improve solubility and reaction efficiency.[11]
-
Steric Hindrance: If the target amine on your molecule is in a sterically hindered environment, the reaction rate can be slow, allowing more time for hydrolysis to occur.[2][] Increasing the reaction time or the molar excess of the NHS ester may help.
Q4: What type of buffer should I use for my NHS ester reaction?
A4: Amine-free buffers are essential for successful NHS ester conjugations. Commonly used buffers include:
-
Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.5.[11]
Buffers to avoid are those that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the target molecule for reaction with the NHS ester.[7][13]
Q5: How can I stop or "quench" the NHS ester reaction?
A5: To stop the reaction, you can add a small molecule containing a primary amine. Common quenching agents include:
Adding these reagents will consume any unreacted NHS ester, preventing further modification of your target molecule. Alternatively, you can stop the reaction by proceeding directly to a purification step to remove the excess NHS ester.[15] Increasing the pH to 8.6 or higher can also rapidly hydrolyze the remaining NHS ester.[14]
Troubleshooting Guides
Issue 1: Low or No Labeling Efficiency
| Possible Cause | Troubleshooting Step |
| Hydrolyzed NHS Ester Reagent | Test the reactivity of your NHS ester. A simple method involves measuring the absorbance at 260-280 nm before and after intentional hydrolysis with a strong base.[10] Always store NHS esters desiccated and allow them to equilibrate to room temperature before opening to prevent moisture condensation.[10] |
| Incorrect Reaction pH | Measure the pH of your reaction buffer immediately before use. Adjust if necessary to be within the optimal 7.2-8.5 range.[7][] |
| Presence of Competing Amines | Ensure your protein solution and reaction buffer are free from extraneous primary amines like Tris, glycine, or ammonium (B1175870) salts.[16] Consider buffer exchange into an appropriate amine-free buffer before starting the conjugation.[11] |
| Insufficient Molar Excess of NHS Ester | Increase the molar ratio of the NHS ester to the target molecule. A common starting point is a 5- to 20-fold molar excess.[8] |
| Poor Solubility of NHS Ester | Dissolve the NHS ester in a minimal amount of dry DMSO or DMF before adding it to the aqueous reaction mixture. The final concentration of the organic solvent should typically be below 10% to avoid denaturing the protein.[11] |
Issue 2: Protein Aggregation or Precipitation During Labeling
| Possible Cause | Troubleshooting Step |
| High Concentration of Organic Solvent | If using an organic solvent to dissolve the NHS ester, ensure the final concentration in the reaction mixture is low (typically <10%) to prevent protein denaturation.[11] |
| Change in Protein Charge | The reaction of NHS esters with primary amines neutralizes the positive charge of the amine. This change in the protein's isoelectric point can sometimes lead to aggregation. Try performing the reaction at a lower protein concentration. |
| Unstable Protein | The protein itself may be unstable under the reaction conditions (e.g., pH, temperature). Ensure the chosen buffer and pH are compatible with your protein's stability. |
Quantitative Data Summary
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[7][12]
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS Ester
This protocol provides a general guideline for conjugating an NHS ester to a protein. Optimal conditions may vary depending on the specific protein and NHS ester used.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.[8]
-
-
Prepare the NHS Ester Solution:
-
Allow the NHS ester reagent to warm to room temperature before opening the vial.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.[11]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved NHS ester to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[7][]
-
-
Quench the Reaction (Optional):
-
Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).
-
Incubate for 15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Characterize the Conjugate:
-
Determine the protein concentration and the degree of labeling using appropriate spectrophotometric or other analytical methods.
-
Visualizations
Caption: Reaction pathways for NHS ester conjugation and the competing hydrolysis side reaction.
Caption: A typical experimental workflow for NHS ester bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. glenresearch.com [glenresearch.com]
How to minimize hydrolysis of SPDP-Gly-Pro-NHS ester in solution
Welcome to the technical support center for SPDP-Gly-Pro-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this linker by providing detailed troubleshooting guides and frequently asked questions. Our goal is to help you minimize hydrolysis and achieve optimal results in your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional crosslinker.[1][2][3] It contains two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds.[1][2][4]
-
A pyridyl disulfide (SPDP) group that reacts with sulfhydryl groups (e.g., on cysteine residues) to form a reversible disulfide bond.
This linker is often used to conjugate molecules containing amines to molecules containing thiols.[5][6] The Gly-Pro dipeptide sequence can act as a spacer and may be designed for specific enzymatic cleavage in certain biological contexts.
Q2: What is NHS ester hydrolysis and why is it a major concern?
A2: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, breaking the ester bond. This results in the formation of an inactive carboxylic acid and free N-hydroxysuccinimide (NHS).[7] This is a significant problem because the hydrolyzed ester can no longer react with the target primary amines on your molecule of interest, leading to reduced conjugation efficiency and lower yields of your desired product.[7][8][9]
Q3: What are the primary factors that influence the rate of this compound hydrolysis?
A3: The rate of hydrolysis is primarily influenced by three main factors:
-
pH: The rate of hydrolysis significantly increases as the pH becomes more alkaline.[8][10][11]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[11]
-
Time: The longer the NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Hydrolysis of this compound: The ester has reacted with water instead of the target amine. 2. Suboptimal pH: The pH of the reaction buffer is too low (protonating the amine) or too high (accelerating hydrolysis).[8][10] 3. Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with your target molecule for reaction with the NHS ester.[8][12] 4. Inactive this compound: The reagent may have hydrolyzed due to improper storage. | 1. Prepare the this compound solution immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[8][13][14] Minimize the time the ester is in an aqueous solution before the conjugation reaction. 2. The optimal pH for NHS ester coupling is a balance between amine reactivity and ester stability. A pH range of 7.2-8.5 is generally recommended, with an optimal pH often cited as 8.3-8.5.[8][10][15] Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[7][12] 3. Ensure your buffer is free of primary amines. If necessary, perform a buffer exchange on your sample using dialysis or a desalting column.[13] 4. Store the solid this compound desiccated at -20°C.[5] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[13] You can test the reactivity of the NHS ester using a hydrolysis assay.[7][16][17] |
| Inconsistent Results | 1. Variable hydrolysis: Inconsistent timing in the preparation and use of the aqueous NHS ester solution. 2. pH drift during reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture, especially in poorly buffered solutions.[8][15] | 1. Standardize your protocol to ensure the time between dissolving the NHS ester and initiating the reaction is consistent. 2. Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, it may be necessary to monitor and adjust the pH during the reaction.[8][15] |
| Precipitation during reaction | 1. Low solubility of the conjugate: While the Gly-Pro linker can enhance solubility, extensive modification of a protein can lead to precipitation. 2. Hydrophobic nature of the linker: Although this compound has some hydrophilic character, it is less soluble in aqueous solutions than sulfo-NHS esters. | 1. Optimize the molar ratio of the NHS ester to your target molecule to control the degree of labeling. 2. If solubility is a persistent issue, consider using a water-soluble sulfo-NHS ester version of your linker if available. Sulfo-NHS esters contain a sulfonate group that increases their water solubility.[4][14] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life is the time it takes for 50% of the reactive ester to hydrolyze.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[4][12][18] |
| 8.6 | 4 | 10 minutes[4][12][18] |
| 7.0 | Room Temperature | Hours[16][17] |
| 9.0 | Room Temperature | Minutes[16][17] |
This data highlights the critical importance of performing conjugation reactions promptly after preparing the aqueous NHS ester solution.[7]
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.[7]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, sodium bicarbonate, or borate buffer)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[10]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[10]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[7][13]
-
Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing.[7][10] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7][10]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[10]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[10]
Protocol 2: Assessing the Reactivity of this compound
This protocol can be used to determine if your this compound has hydrolyzed and is still active. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which absorbs light at 260 nm.[16][17]
Materials:
-
This compound
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)[7]
-
0.5-1.0 N NaOH[7]
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a Control and a Sample Solution: Prepare a control tube with 2 mL of amine-free buffer. In a separate tube, dissolve 1-2 mg of the this compound in 2 mL of the same buffer.[7]
-
Measure Initial Absorbance (A_initial): Zero the spectrophotometer at 260 nm using the control tube. Immediately measure the absorbance of the NHS ester solution.[7]
-
Induce Complete Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.[7]
-
Measure Final Absorbance (A_final): Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed reagent.
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates the presence of active NHS ester.[7]
Visualizations
Caption: Competing reactions of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. This compound, 2655501-79-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. covachem.com [covachem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
Strategies to improve the stability of SPDP-Gly-Pro-NHS ester conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and success of conjugation reactions involving SPDP-Gly-Pro-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound conjugates?
A1: The primary cause of instability in the this compound linker is the hydrolysis of the N-hydroxysuccinimide (NHS) ester moiety.[1][2][3][4] The NHS ester is highly susceptible to hydrolysis in aqueous environments, particularly at neutral to high pH.[1][3][5] This hydrolysis reaction is the main competitor to the desired conjugation reaction with primary amines on your target molecule.[6][7]
Q2: How does pH affect the stability of the NHS ester?
A2: The stability of the NHS ester is highly dependent on the pH of the solution. The rate of hydrolysis increases significantly as the pH becomes more alkaline.[3][5][8] While the reaction with primary amines is also more efficient at slightly alkaline pH (typically 7.2-8.5), a compromise must be made to minimize hydrolysis.[7][9] At lower pH, the primary amines on the target molecule are more likely to be protonated and thus less reactive.[10][11]
Q3: What is the recommended storage and handling procedure for this compound?
A3: To maximize the stability and reactivity of your this compound, it is crucial to store it under desiccated conditions at -20°C.[5][12][13] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[2][4] It is also advisable to purge the vial with an inert gas like nitrogen or argon before resealing.[2] Solutions of the NHS ester, especially in aqueous buffers, are not stable and should be prepared fresh immediately before use.[9][10]
Q4: What are the components of the this compound linker and what are their functions?
A4: The this compound is a heterobifunctional crosslinker with several key components:
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This group contains a pyridyldithiol moiety that reacts with sulfhydryl groups (thiols) to form a cleavable disulfide bond.[3][8][14]
-
Gly-Pro (Glycine-Proline): This dipeptide can act as a self-immolative spacer in the context of antibody-drug conjugates (ADCs). Following enzymatic cleavage of a neighboring linker component, the Gly-Pro unit can undergo cyclization to form a diketopiperazine, leading to the release of a conjugated payload.[15][16]
-
NHS ester (N-hydroxysuccinimide ester): This is an amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins.[1][12][17][18]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: The reagent may have been compromised by moisture during storage or handling. | 1. Use a fresh vial of this compound. 2. Ensure the reagent is warmed to room temperature before opening.[2][4] 3. Store the reagent under desiccated conditions.[2][13] |
| Hydrolysis during reaction: The pH of the reaction buffer is too high, or the reaction time is too long. | 1. Optimize the reaction pH to a range of 7.2-8.0.[3][5] 2. Decrease the reaction time. 3. Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis.[9] | |
| Buffer incompatibility: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the NHS ester. | 1. Use amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate buffer.[9][10][19] | |
| Inconsistent Conjugation Results | Variability in reagent activity: The NHS ester may have partially hydrolyzed between experiments. | 1. Prepare the NHS ester solution immediately before each use.[9] 2. If dissolving in an organic solvent first, use high-quality, anhydrous DMSO or DMF.[20][21] |
| Protein concentration is too low: Dilute protein solutions can lead to less efficient conjugation as hydrolysis becomes a more dominant competing reaction. | 1. Increase the concentration of the protein in the reaction mixture.[21][22] | |
| Precipitation of Conjugate | Excessive modification: High molar excess of the hydrophobic SPDP linker can lead to precipitation of the modified protein. | 1. Reduce the molar excess of the this compound in the reaction. 2. Consider using a PEGylated version of the SPDP linker to increase the solubility of the conjugate.[5][23] |
Data Presentation
Table 1: Influence of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life | Reference(s) |
| 7.0 | 0 | 4-5 hours | [6][7] |
| 7.0 | Room Temperature | Several hours | [3][5][8] |
| 8.0 | Room Temperature | ~1 hour | [1] |
| 8.6 | 4 | 10 minutes | [6][7] |
| 9.0 | Room Temperature | <10 minutes | [3][5][8] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Prepare the Protein Solution:
-
Dissolve the protein to be conjugated in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer or purified using a desalting column.[18]
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10-20 mM).[10][13]
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution. A molar excess of 5-20 fold of the linker over the protein is a common starting point, but this should be optimized for your specific application.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[13]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule containing a primary amine, such as 1 M Tris-HCl or glycine, can be added to a final concentration of 20-50 mM.[1] This will react with any remaining NHS ester.
-
-
Purification of the Conjugate:
Protocol 2: Qualitative Assessment of NHS Ester Activity
This protocol allows for a quick check to see if the NHS ester is still active.
-
Materials:
-
This compound
-
Amine-free buffer (e.g., PBS, pH 7.5)
-
0.5 M NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Prepare a 1-2 mg/mL solution of the this compound in the amine-free buffer.
-
Measure the absorbance of this solution at 260 nm. This is your initial reading.
-
Add a small volume of 0.5 M NaOH to the solution to rapidly hydrolyze the NHS ester.
-
Immediately measure the absorbance at 260 nm again.
-
Interpretation: A significant increase in absorbance at 260 nm after the addition of NaOH indicates the presence of active NHS ester, as the hydrolysis product (N-hydroxysuccinimide) has a strong absorbance at this wavelength.[2][4] If there is little to no change in absorbance, the NHS ester in your reagent has likely already hydrolyzed.
-
Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 8. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. confluore.com [confluore.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. GlyPro as a self-immolative spacer for the release of payloads from antibody-drug-conjugates - American Chemical Society [acs.digitellinc.com]
- 16. orb.binghamton.edu [orb.binghamton.edu]
- 17. medchemexpress.com [medchemexpress.com]
- 18. biotium.com [biotium.com]
- 19. hiyka.com [hiyka.com]
- 20. covachem.com [covachem.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. glenresearch.com [glenresearch.com]
- 23. vectorlabs.com [vectorlabs.com]
Technical Support Center: Troubleshooting Cleavable Linkers in ADCs
Welcome to the technical support center for Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common pitfalls and challenges encountered when working with cleavable linkers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address specific issues.
Category 1: Premature Payload Release & Linker Instability
Premature release of the cytotoxic payload in systemic circulation is a critical issue that can lead to increased off-target toxicity and a reduced therapeutic window.[1][2][3][4]
Question 1: My in vitro plasma stability assay shows a rapid decrease in the average Drug-to-Antibody Ratio (DAR) over time. What is the likely cause and how can I troubleshoot this?
Answer: A rapid decrease in DAR during a plasma stability assay strongly suggests premature cleavage of the linker.[2] The ideal linker must be stable in the bloodstream to prevent the premature release of the toxin.[4] This is a significant concern as it can increase off-target toxicity and reduce the amount of payload delivered to the tumor, compromising efficacy.[2]
Troubleshooting Workflow for Premature Payload Release
Here is a logical workflow to diagnose and address this issue:
Caption: Troubleshooting workflow for investigating premature payload release.
Detailed Troubleshooting Steps:
-
Run Controls: Include a control where the ADC is incubated in a simple buffer (e.g., PBS) at 37°C. If the DAR is stable in the buffer but not in plasma, it confirms that plasma components are responsible for the cleavage.[2]
-
Evaluate Linker-Specific Susceptibility:
-
Disulfide Linkers: These are cleaved by reducing agents. While the intracellular concentration of reductants like glutathione (B108866) is high (1-10 mM), trace amounts in plasma (2-20 µM) can cause premature cleavage.[5] Increasing steric hindrance around the disulfide bond can significantly improve stability.[2]
-
Hydrazone Linkers: These are acid-labile and designed to cleave in the low pH of endosomes/lysosomes.[5][] However, some hydrazones show poor stability even at neutral pH in plasma, which may not be evident from buffer-only stability tests.[7]
-
Peptide Linkers (e.g., Val-Cit): While generally stable, some peptide linkers can be cleaved prematurely by plasma enzymes like neutrophil elastase or carboxylesterases, leading to off-target toxicity.
-
-
Consider Alternative Chemistries: If a specific linker chemistry proves consistently unstable, exploring alternatives is necessary. For instance, enzyme-cleavable linkers often show greater systemic stability compared to chemically labile ones like hydrazones.[5]
Category 2: Inefficient Payload Release at Target Site
For an ADC to be effective, the linker must be efficiently cleaved upon internalization into the target cancer cell.
Question 2: My ADC shows good binding and internalization, but low in vitro cytotoxicity. How can I determine if inefficient linker cleavage is the problem?
Answer: Low cytotoxicity despite successful internalization points to a potential failure in the final step: payload release. This can be caused by several factors, including low levels of the necessary cleavage agent (e.g., specific proteases) in the target cell line or a linker that is too stable.
Mechanisms of Intracellular Cleavage
The cleavage strategy must match the target cell's biology.
Caption: Overview of ADC internalization and intracellular linker cleavage pathways.
Experimental Protocols to Diagnose Cleavage Efficiency:
-
Lysosomal Cleavage Assay: This assay directly measures the rate of payload release in an environment that mimics the lysosome.
-
Objective: To quantify the rate of linker cleavage by lysosomal enzymes.
-
Methodology:
-
Preparation: Isolate lysosomes from relevant cancer cell lines or use commercially available human liver lysosomal fractions.[8][9]
-
Incubation: Incubate the ADC with the lysosomal fraction at 37°C in a buffer that maintains metabolic activity.[8] Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[9]
-
Sample Processing: Stop the reaction (e.g., heat inactivation) and separate the released payload from the intact ADC, typically by protein precipitation.[8][9]
-
Analysis: Quantify the released payload in the supernatant using LC-MS.[8]
-
-
Data Interpretation: An effective linker will show efficient and rapid payload release. For example, Val-Cit linkers can show over 80% cleavage within 30 minutes in human liver lysosomes.[9] If cleavage is slow or incomplete, it is a likely cause of low cytotoxicity.
-
-
Turn-On Fluorescence Assay: This is a higher-throughput method to screen linker susceptibility to cleavage.
-
Objective: To rapidly screen different peptide linker sequences for their cleavage by lysosomal enzymes.[10][11]
-
Methodology: Synthesize linker sequences with a fluorophore like 7-Amino-4-methylcoumarin (AMC) attached. The AMC is non-fluorescent when part of the peptide but becomes highly fluorescent upon cleavage of the amide bond.[10][11] By incubating these fluorescently-tagged linkers with lysosomal extracts, cleavage rates can be monitored in real-time by measuring the increase in fluorescence.[12]
-
Comparative Cleavage Rates of Common Peptide Linkers in Lysosomes
| Linker Sequence | Relative Cleavage Rate | Primary Cleaving Enzyme | Reference |
| Val-Cit (vc) | Very High | Cathepsin B | [9] |
| Val-Ala (va) | Moderate | Cathepsin B | [7] |
| Gly-Gly-Phe-Gly (GGFG) | Moderate-Slow | Cathepsin L | [13] |
| Ala-Ala | Slow | Cathepsins | [12] |
This table summarizes general trends. Actual rates can vary based on experimental conditions.
Category 3: Off-Target Toxicity & Bystander Effect
While the bystander effect—where a released payload kills neighboring antigen-negative tumor cells—can be beneficial, uncontrolled payload diffusion can also exacerbate off-target toxicities.[14][15] This is a particular concern for ADCs with cleavable linkers and membrane-permeable payloads.[15]
Question 3: My ADC is causing significant off-target toxicity in vivo, such as neutropenia or peripheral neuropathy. How can I assess if this is related to my cleavable linker?
Answer: Off-target toxicity is often driven by the premature release of the payload in circulation or an overly potent bystander effect that affects healthy tissues.[1][3][16] The linker's stability and the payload's properties are key determinants.
Assessing the Bystander Effect and Off-Target Cytotoxicity:
-
In Vitro Co-culture Bystander Assay: This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[14][17]
-
Objective: To quantify the bystander killing effect of an ADC.
-
Methodology:
-
Cell Lines: Use two cell lines: one that is antigen-positive (Ag+) and one that is antigen-negative (Ag-). The Ag- cells are often engineered to express a fluorescent tag (e.g., GFP) for easy identification.[17][18]
-
Co-culture: Seed the Ag+ and Ag- cells together in varying ratios.
-
Treatment: Treat the co-culture with the ADC.
-
Analysis: After a set incubation period, use flow cytometry or high-content imaging to quantify the viability of the Ag- (GFP-positive) and Ag+ (GFP-negative) populations separately.[14][17]
-
-
Data Interpretation: A potent bystander effect is observed when the ADC causes significant death in the Ag- cell population, which would not be killed by direct targeting.[17] Comparing this effect between different linker-payload combinations can help select for a more controlled release.
-
-
Conditioned Medium Transfer Assay: This method helps distinguish the effect of the released payload from direct cell-to-cell interactions.[17][19]
-
Methodology:
-
Treat an Ag+ cell culture with the ADC.
-
After incubation, collect the conditioned medium, which now contains any released payload.
-
Transfer this conditioned medium to a culture of only Ag- cells.
-
Assess the viability of the Ag- cells.
-
-
Data Interpretation: If the conditioned medium induces cytotoxicity in the Ag- cells, it confirms that a stable, cell-permeable payload is being released and is responsible for the bystander effect.[17][19]
-
By combining data from plasma stability assays and these cytotoxicity assays, you can build a comprehensive profile of your ADC's behavior and identify whether linker instability or an excessive bystander effect is the root cause of off-target toxicity.
References
- 1. dls.com [dls.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abzena.com [abzena.com]
- 5. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 11. "Design and optimization of a turn-on fluorescence assay for the identi" by Caitlin Vitro, Jared Miller et al. [orb.binghamton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. iphasebiosci.com [iphasebiosci.com]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. agilent.com [agilent.com]
- 18. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Reducing non-specific binding in SPDP-Gly-Pro-NHS ester conjugations
Welcome to the technical support center for SPDP-Gly-Pro-NHS ester conjugations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional crosslinker used to conjugate molecules containing primary amines to molecules with sulfhydryl groups. It consists of three main components:
-
NHS ester: This group reacts with primary amines (like those on lysine (B10760008) residues of proteins) to form a stable amide bond.[1][2]
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This group reacts with sulfhydryl (-SH) groups to form a disulfide bond.[1][2][3]
-
Gly-Pro Linker: The Glycine-Proline dipeptide serves as a spacer and is often incorporated as a protease-cleavable linker, particularly by enzymes like Cathepsin B, which can be relevant in cellular applications for drug delivery.[4][5][6]
Q2: What are the primary causes of non-specific binding in this compound conjugations?
Non-specific binding can arise from several factors:
-
Hydrolysis of the NHS ester: The NHS ester is sensitive to moisture and can hydrolyze, becoming non-reactive with amines. This hydrolyzed linker can then non-specifically adsorb to your protein or other surfaces.
-
Inappropriate Buffer Conditions: Using buffers that contain primary amines (e.g., Tris, Glycine) will compete with your target molecule for reaction with the NHS ester.[7][8] The pH of the buffer is also critical; a pH that is too high can accelerate hydrolysis, while a pH that is too low will protonate the amines, reducing their reactivity.[7][9]
-
Ionic and Hydrophobic Interactions: The Gly-Pro peptide linker or the molecule being conjugated may have inherent properties that lead to non-covalent binding to proteins or surfaces.
-
Insufficient Quenching: Failure to quench the reaction effectively can lead to the linker reacting with unintended molecules in subsequent steps.
-
Inadequate Purification: Not removing excess, unreacted, or hydrolyzed linker after the conjugation reaction is a major source of non-specific binding and background signal.
Q3: Can the Gly-Pro linker itself contribute to non-specific binding?
While the primary role of the Gly-Pro linker is often for specific enzymatic cleavage, the peptide itself could potentially contribute to non-specific interactions. Peptides can engage in weak ionic or hydrophobic interactions with other proteins. However, in the context of the entire conjugate, this is often a minor contributor compared to factors like unreacted linker or improper buffering.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to non-specific binding.
| Problem | Potential Cause | Recommended Solution |
| High background signal in downstream assays (e.g., ELISA, Western Blot) | Unreacted or hydrolyzed linker present. | - Ensure thorough purification after conjugation using size-exclusion chromatography or dialysis.[7][9]- Optimize quenching step by increasing the concentration of the quenching agent (e.g., Tris or glycine) or the incubation time. |
| Non-covalent adsorption of the conjugate. | - Add blocking agents like Bovine Serum Albumin (BSA) or casein to buffers in downstream applications.- Incorporate non-ionic surfactants (e.g., Tween-20 at 0.05-0.1%) in washing buffers.- Increase the salt concentration (e.g., up to 0.5 M NaCl) in washing buffers to disrupt ionic interactions. | |
| Precipitation of the protein during or after conjugation | Protein aggregation due to over-labeling or inappropriate buffer conditions. | - Reduce the molar excess of the this compound in the reaction.- Perform a titration to find the optimal linker-to-protein ratio.- Ensure the reaction buffer pH is optimal for your protein's stability.[7]- Add the dissolved linker to the protein solution slowly and with gentle mixing.[7] |
| Low conjugation efficiency | Hydrolysis of the NHS ester. | - Allow the linker vial to warm to room temperature before opening to prevent condensation.[7]- Reconstitute the linker in anhydrous DMSO or DMF immediately before use.[7][8]- Do not store the linker in solution.[7][8] |
| Presence of primary amines in the buffer. | - Perform a buffer exchange into an amine-free buffer (e.g., PBS) before starting the reaction.[7][8] | |
| Suboptimal pH. | - Ensure the reaction pH is between 7.2 and 8.5 for the NHS ester reaction.[7][10] |
Experimental Protocols
Protocol 1: General Two-Step Conjugation
This protocol describes the conjugation of a protein with primary amines (Protein A) to a protein with sulfhydryl groups (Protein B).
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein A (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein B (with free sulfhydryl groups)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
Step 1: Modification of Protein A with this compound
-
Prepare this compound Stock Solution: Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the Protein A solution (1-10 mg/mL).
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation to Sulfhydryl-Containing Protein B
-
Reaction: Add the purified, SPDP-modified Protein A to the solution of Protein B. A 1.5- to 2-fold molar excess of Protein B over Protein A is a good starting point.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Purification: Purify the final conjugate using size-exclusion chromatography to remove unreacted proteins.
Protocol 2: Reducing Non-Specific Binding with Blocking Agents
This protocol outlines the use of blocking agents in an immunoassay as an example of reducing non-specific binding in a downstream application.
Materials:
-
Conjugate from Protocol 1
-
Blocking Buffer (e.g., 1-5% BSA or non-fat dry milk in PBS)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Blocking: Before adding your conjugate, incubate the surface (e.g., microplate well) with Blocking Buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the surface multiple times with Washing Buffer to remove excess blocking agent.
-
Conjugate Incubation: Add your conjugate, diluted in Blocking Buffer, and incubate for the desired time.
-
Final Washes: Wash thoroughly with Washing Buffer to remove any non-specifically bound conjugate before detection.
Visualizations
Caption: Workflow for a two-step conjugation using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. orb.binghamton.edu [orb.binghamton.edu]
- 5. GlyPro as a self-immolative spacer for the release of payloads from antibody-drug-conjugates - American Chemical Society [acs.digitellinc.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
Impact of buffer choice on SPDP-Gly-Pro-NHS ester reaction efficiency
Welcome to the technical support center for SPDP-Gly-Pro-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this linker in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the impact of buffer choice on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound reaction?
The optimal pH for reacting the NHS ester moiety of this compound with primary amines is between 7.2 and 8.5.[1] The reaction is highly dependent on pH.[2] At a lower pH, the primary amine groups on the target molecule are protonated, which makes them unreactive.[2] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction with the amine (aminolysis) and reduces the overall conjugation efficiency. For many applications, a pH of 8.3-8.5 is considered optimal as it provides a good balance between amine reactivity and NHS ester stability.[2][3]
Q2: Which buffers are recommended for this compound conjugations?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5. A 0.1 M sodium bicarbonate solution is a frequently recommended choice.[2] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used; however, this will slow down the reaction rate and may necessitate longer incubation times.[4]
Q3: Are there any buffers I should avoid?
Yes, it is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218). These buffers will compete with the target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of undesired byproducts. However, Tris or glycine buffers can be useful for quenching (stopping) the reaction at the end of the procedure.[3]
Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters, including this compound, have poor water solubility.[5] In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[5][6] It is critical to use high-quality, anhydrous, and amine-free solvents, as contaminants can interfere with the reaction.
Q5: How does temperature affect the reaction?
NHS ester conjugations are typically performed at room temperature or at 4°C.[6] Higher temperatures can accelerate both the desired aminolysis reaction and the competing hydrolysis reaction. For proteins that may be sensitive to prolonged exposure to room temperature or higher, performing the reaction at 4°C is a good option. While the reaction will be slower at 4°C, the rate of hydrolysis of the NHS ester will also be significantly reduced.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Conjugation Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH of the reaction buffer is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often ideal.[2][3] |
| Use of an incompatible buffer. | Avoid buffers containing primary amines like Tris or glycine. Switch to a recommended buffer such as phosphate, bicarbonate, or borate. | |
| Hydrolysis of the this compound. | Prepare the NHS ester solution immediately before use. Avoid storing it in aqueous solutions.[3][6] Perform the reaction promptly after adding the ester to the aqueous buffer. Consider running the reaction at a lower temperature (4°C) to slow down hydrolysis.[3] | |
| Poor solubility of the NHS ester. | Dissolve the this compound in a small amount of anhydrous DMSO or DMF before adding it to the reaction buffer.[5][6] | |
| Degraded reagent. | Ensure the this compound has been stored correctly at -20°C with desiccant.[6] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[6] | |
| Inconsistent Results | Acidification of the reaction mixture. | During large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture. Monitor the pH during the reaction or use a more concentrated buffer to maintain pH stability. |
| Variable reagent quality. | Use high-quality, anhydrous DMSO or amine-free DMF. Impurities in solvents or the NHS ester itself can negatively impact the reaction. |
Quantitative Data
The stability of the NHS ester is critically dependent on the pH of the aqueous solution. The half-life is the time it takes for 50% of the reactive ester to hydrolyze.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[7] |
| 8.0 | Not specified | ~1 hour[8] |
| 8.6 | 4 | 10 minutes[7][8] |
| 9.0 | Not specified | Minutes[9] |
This data underscores the importance of performing conjugation reactions promptly after preparing the aqueous NHS ester solution and carefully controlling the pH.
Experimental Protocols
General Procedure for Protein Labeling with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein of interest in an appropriate amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a different buffer, perform a buffer exchange into the Reaction Buffer.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. This compound, 2655501-79-2 | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. nanocomposix.com [nanocomposix.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Managing Hydrophobic Aggregation with SPDP Linkers
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding hydrophobic aggregation when using N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and related linkers in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during bioconjugation with SPDP linkers.
Issue 1: Visible Precipitation or Turbidity Observed During the Conjugation Reaction
Visible precipitation is a clear indicator of significant protein aggregation, often occurring when the protein's stability is compromised under the reaction conditions.
-
Possible Cause 1: High Hydrophobicity of the SPDP Linker.
-
Solution: Standard SPDP linkers are inherently hydrophobic. Consider switching to a more hydrophilic version, such as an SPDP linker containing a polyethylene (B3416737) glycol (PEG) spacer (e.g., SPDP-PEG4-NHS ester). The PEG spacer increases the water solubility of the linker and the resulting conjugate, which can significantly reduce aggregation.
-
-
Possible Cause 2: Suboptimal Buffer Conditions.
-
Solution: The pH and ionic strength of your buffer can dramatically impact protein stability. It is crucial to perform a buffer optimization screen. The optimal pH for the NHS ester reaction with primary amines is between 7.2 and 8.5, while the pyridyldithiol group reacts best with sulfhydryls between pH 7.0 and 7.5. A buffer with a pH in the range of 7.2-7.5 is a good starting point. Increasing the ionic strength of the buffer (e.g., with 150-500 mM NaCl) can help to mitigate electrostatic interactions that may lead to aggregation.
-
-
Possible Cause 3: High Protein Concentration.
-
Solution: High concentrations of protein increase the likelihood of intermolecular interactions and aggregation. Try reducing the protein concentration during the conjugation step. If a high final concentration is required, consider concentrating the conjugate after purification and formulation in a stability-optimized buffer.
-
-
Possible Cause 4: Over-labeling of the Protein.
-
Solution: Attaching too many hydrophobic linker-payload molecules can significantly increase the overall hydrophobicity of the protein, leading to aggregation. Carefully control the molar ratio of the SPDP linker to your protein to achieve a lower drug-to-antibody ratio (DAR).
-
dot
Caption: Troubleshooting workflow for visible protein precipitation.
Issue 2: Increased Soluble Aggregates Detected by Analytical Methods (SEC, DLS) Post-Conjugation
Even in the absence of visible precipitation, the formation of soluble aggregates can compromise the efficacy, safety, and stability of your bioconjugate.
-
Possible Cause 1: Exposure of Hydrophobic Patches on the Protein.
-
Solution: The conjugation process itself can induce conformational changes in the protein, exposing previously buried hydrophobic regions. The addition of stabilizing excipients to your buffer can help mitigate this. See the FAQ section and Experimental Protocols for more details on selecting and screening excipients.
-
-
Possible Cause 2: Insufficient Purification.
-
Solution: Ensure your purification method is adequate to remove aggregates. Size-exclusion chromatography (SEC) is a standard method for separating monomers from dimers and higher-order aggregates. Hydrophobic interaction chromatography (HIC) can also be used to separate species with different hydrophobicities, which often correlates with aggregation state.
-
-
Possible Cause 3: Inappropriate Storage Conditions.
-
Solution: The final formulation and storage conditions are critical for long-term stability. Lyophilization or storage in a cryoprotectant-containing buffer at -80°C is often preferable to storage at 4°C. Avoid repeated freeze-thaw cycles.
-
dot
Caption: Decision tree for troubleshooting soluble aggregates.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of hydrophobic aggregation with SPDP linkers?
A1: Hydrophobic aggregation is primarily driven by the tendency of nonpolar molecules or parts of molecules to associate in an aqueous environment to minimize their contact with water. The SPDP linker, particularly when conjugated to a hydrophobic payload, increases the overall surface hydrophobicity of the protein. These hydrophobic "patches" on different protein molecules are drawn to each other, leading to self-association and the formation of aggregates. This process can be exacerbated if the conjugation process itself causes the protein to partially unfold, exposing its own hydrophobic core.
dot
Caption: Mechanism of SPDP-linker induced aggregation.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?
A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter influencing the propensity for aggregation. A higher DAR means more linker-payload molecules are attached to the antibody, which generally leads to a significant increase in the overall hydrophobicity of the conjugate. This increased hydrophobicity is directly correlated with a higher tendency to aggregate. Therefore, optimizing the conjugation reaction to achieve a lower, more homogenous DAR is a key strategy to minimize aggregation.
Q3: What are common excipients used to prevent aggregation, and at what concentrations?
A3: Various excipients can be added to the conjugation and formulation buffers to stabilize the protein and prevent aggregation. The choice and concentration of these additives should be optimized for each specific protein and conjugation system.
| Excipient Category | Examples | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol, Mannitol | 2% - 10% (w/v) | Preferentially excluded from the protein surface, promoting a more compact, stable conformation. |
| Amino Acids | Arginine, Glycine, Proline, Histidine | 25 - 250 mM | Can suppress aggregation by binding to hydrophobic patches, increasing solubility, and inhibiting protein-protein interactions. |
| Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01% - 0.1% (v/v) | Reduce surface tension and prevent aggregation at air-water or solid-liquid interfaces. |
| Polymers | Polyethylene Glycol (PEG) | 1% - 10% (w/v) | Increases the viscosity of the solution and can act as a steric hindrance to aggregation. |
| Salts | NaCl, KCl | 50 - 500 mM | Modulate electrostatic interactions that can contribute to aggregation. |
| Chelating Agents | EDTA | Varies | Can prevent metal-catalyzed oxidation, which can lead to aggregation. |
| Chaotropes (low conc.) | Urea, Guanidine-HCl | Low concentrations | Can disrupt hydrophobic interactions that lead to aggregation. |
Q4: Which analytical techniques are best for detecting and quantifying aggregation?
A4: A combination of orthogonal methods is recommended for a comprehensive assessment of aggregation.
| Analytical Technique | Principle | Information Provided |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Quantifies the percentage of monomer, dimer, and higher-order soluble aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle movement. | Provides information on the size distribution of particles in solution, sensitive to the presence of large aggregates. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the protein surface. | Can resolve species with different drug-to-antibody ratios (DARs) and can be indicative of aggregation propensity. |
| UV-Vis Spectroscopy | Measures light absorbance. | An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates (turbidity). |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under centrifugal force. | Provides detailed information on the size, shape, and distribution of soluble aggregates. |
Experimental Protocols
Protocol 1: Buffer Optimization to Minimize Aggregation
This protocol outlines a systematic approach to screen for the optimal buffer pH and ionic strength to maintain protein stability during conjugation.
Materials:
-
Protein of interest
-
A series of buffers with varying pH values (e.g., acetate, citrate, phosphate, Tris)
-
Stock solution of a salt (e.g., NaCl)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 350 nm (for turbidity)
-
Dynamic Light Scattering (DLS
Technical Support Center: Optimizing Drug-to-Antibody Ratio with SPDP-Gly-Pro-NHS Ester
Welcome to the technical support center for optimizing your antibody-drug conjugate (ADC) development using SPDP-Gly-Pro-NHS ester. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of ADCs using the this compound linker.
Table 1: Common Issues and Solutions in ADC Conjugation
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient NHS Ester Reaction: Incorrect pH, presence of primary amine-containing buffers (e.g., Tris), or hydrolyzed NHS ester reagent.[1] | - Ensure the reaction pH is within the optimal range of 7.2-8.5.[1] - Use amine-free buffers such as phosphate, bicarbonate, or borate (B1201080).[1] - Use fresh, high-quality this compound. Allow the reagent to warm to room temperature before opening to prevent moisture condensation and hydrolysis.[2] |
| Insufficient Molar Excess of Linker: The molar ratio of the linker to the antibody may be too low for the desired DAR.[3] | - Increase the molar excess of the this compound in the reaction. Empirical testing is often required to find the optimal ratio for a specific antibody and desired DAR.[3] | |
| Low Antibody Concentration: Dilute antibody solutions can lead to inefficient conjugation.[3] | - It is recommended to have an antibody concentration of at least 1 mg/mL.[4] | |
| Suboptimal Reaction Kinetics: Incubation time may be too short for the reaction to go to completion.[] | - Increase the incubation time for the conjugation reaction. The reaction is typically performed for 30-60 minutes at room temperature or 2 hours at 4°C.[4] | |
| High Levels of Aggregation | Increased Hydrophobicity: High drug loading increases the overall hydrophobicity of the ADC, which can promote aggregation.[6] | - Optimize the DAR to the desired level, as higher DARs can increase the propensity for aggregation.[] The ideal DAR is often between 2 and 4.[] - Consider using a more hydrophilic linker if aggregation is a persistent issue. |
| Improper Buffer Conditions: The choice of buffer and excipients can influence ADC stability.[3] | - Screen different buffer formulations to find one that minimizes aggregation. | |
| Process-Induced Stress: Certain manufacturing steps like filtration or chromatography can induce aggregation.[7] | - Optimize the purification workflow to handle the ADC gently, especially the more hydrophobic high-DAR species.[7] | |
| Inconsistent DAR Between Batches | Variability in Reaction Conditions: Small changes in pH, temperature, or reaction time can lead to batch-to-batch differences.[7] | - Tightly control all reaction parameters.[8] |
| Reagent Quality: Degradation or incorrect concentration of stock solutions is a common source of error.[7] | - Verify the purity and concentration of the linker, antibody, and buffers before each conjugation.[7] Prepare fresh reagent solutions.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the this compound and how does it work?
The this compound is a heterobifunctional crosslinker used in the development of ADCs.[10][11] It contains two reactive moieties:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond.[10][11]
-
Pyridyldithiol (SPDP): This group can react with sulfhydryl groups to form a disulfide bond, which is cleavable under reducing conditions.[4]
This linker is particularly useful for creating ADCs with a cleavable linkage, allowing for the release of the cytotoxic payload within the target cell.[9]
Q2: How can I control the Drug-to-Antibody Ratio (DAR)?
Controlling the DAR is a critical aspect of ADC development.[8] The primary method for controlling the DAR when using an NHS ester linker is by carefully adjusting the molar ratio of the this compound to the antibody during the conjugation reaction.[8] Other factors that influence the final DAR include reaction time, temperature, pH, and antibody concentration.[][8]
Q3: What are the optimal reaction conditions for conjugation?
For the NHS ester reaction with primary amines on the antibody, the following conditions are generally recommended:
-
pH: The optimal pH range is typically between 7.2 and 8.5.[1] At lower pH values, the primary amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes more rapid, reducing conjugation efficiency.[1][12]
-
Temperature and Time: The reaction can be carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[4][13]
-
Buffer: Use amine-free buffers such as phosphate, bicarbonate, or borate to avoid competition with the antibody's primary amines.[1]
Q4: How can I accurately measure the DAR?
Several analytical techniques can be used to determine the average DAR and the distribution of drug-loaded species:
-
UV-Vis Spectroscopy: This is a relatively simple method that can be used if the drug and the antibody have distinct absorbance maxima.[14][15] By measuring the absorbance at two different wavelengths, the concentrations of the drug and the antibody can be determined, and the average DAR can be calculated.[14]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for characterizing ADCs, especially those conjugated via cysteine residues.[15][16] It separates the different drug-loaded species based on their hydrophobicity, allowing for the determination of the drug load distribution and the calculation of the average DAR from the peak areas.[6][16]
-
Reversed-Phase Liquid Chromatography (RPLC): RPLC is another chromatographic method used to estimate the average DAR.[15] Unlike HIC, RPLC is performed under denaturing conditions.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information about the DAR and can also be used to identify the specific sites of conjugation.[17][18]
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol outlines the first step of the conjugation process, where the antibody is modified with the this compound linker.
Materials:
-
Antibody (in an amine-free buffer like PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Dialyze or desalt the antibody into the conjugation buffer to remove any interfering substances. Adjust the antibody concentration to 1-10 mg/mL.[3]
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.[4]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[4]
-
Purification: Remove the excess, unreacted linker and the N-hydroxysuccinimide by-product using a desalting column equilibrated with the conjugation buffer.[4]
Protocol 2: DAR Characterization by UV-Vis Spectroscopy
This protocol describes how to determine the average DAR using UV-Vis spectroscopy.
Principle: This method is applicable when the drug and the antibody have different absorbance maxima (e.g., antibody at 280 nm and the drug at another wavelength).[14]
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the maximum absorbance wavelength of the drug (Amax_drug).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and solving a set of two simultaneous equations, taking into account the extinction coefficients of both the antibody and the drug at both wavelengths.
-
The average DAR is then calculated as the molar ratio of the drug to the antibody.
Protocol 3: DAR Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for analyzing the distribution of drug-loaded species in an ADC preparation.[15]
Principle: HIC separates molecules based on their hydrophobicity.[6] As the number of hydrophobic drug-linker molecules attached to the antibody increases, the ADC becomes more hydrophobic and binds more strongly to the HIC column.[6] Elution is typically achieved by decreasing the salt concentration in the mobile phase.[14]
General Procedure:
-
Equilibrate the HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute the bound ADC species using a gradient of decreasing salt concentration.
-
Monitor the elution profile using a UV detector, typically at 280 nm.
-
The different peaks in the chromatogram correspond to the antibody with different numbers of drugs attached (DAR 0, 2, 4, etc.).
-
The average DAR can be calculated by integrating the peak areas of the different species.[14]
Visualizations
ADC Conjugation and Purification Workflow
Caption: Experimental workflow for ADC synthesis and characterization.
Chemical Reaction Pathway
Caption: Two-step reaction of this compound with an antibody and drug.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | AxisPharm [axispharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. neb.com [neb.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmiweb.com [pharmiweb.com]
- 16. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 18. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: SPDP-Gly-Pro-NHS Ester Bioconjugation
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals using SPDP-Gly-Pro-NHS ester in bioconjugation experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key quantitative data to ensure the success of your conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during bioconjugation with this compound, providing potential causes and actionable solutions.
Q1: Why is my conjugation yield consistently low?
Low conjugation yield is a frequent challenge and can stem from several factors throughout the two-step process. The primary areas to investigate are the integrity of the crosslinker, the reactivity of your biomolecules, the reaction conditions, and the efficiency of the purification steps.[1]
Q2: How can I determine if the this compound is still active?
The NHS ester moiety is susceptible to hydrolysis.[2] To ensure your crosslinker is active:
-
Storage: Store the reagent at -20°C, protected from moisture.[3][4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2]
-
Solvent Quality: Use anhydrous (dry) DMSO or DMF to reconstitute the crosslinker, as any moisture will lead to hydrolysis.[3][5] Prepare the stock solution immediately before use.[5][6]
-
Activity Test: The activity of the NHS ester can be indirectly assessed by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis. In an amine-free buffer, the absorbance at 260-280 nm will increase as the NHS is released. A significant increase in absorbance after forced hydrolysis with a strong base compared to the initial solution indicates an active reagent.[2][7]
Q3: My protein modification with the NHS ester is inefficient. What could be the problem?
Several factors can lead to poor modification of the amine-containing protein:
-
Suboptimal pH: The reaction of the NHS ester with primary amines is most efficient at a pH of 7.2-8.5.[3][7] If the pH is too low, the amine groups will be protonated and less nucleophilic.[8]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for reaction with the NHS ester and should be avoided.[1][7] Phosphate-buffered saline (PBS) or sodium phosphate (B84403) buffers are good choices.[5][9]
-
Inaccessible Amine Groups: The primary amines (e.g., lysine (B10760008) residues) on your protein may be sterically hindered or buried within the protein's tertiary structure, making them inaccessible to the crosslinker.[1]
-
Hydrolysis of NHS Ester: As mentioned in Q2, the NHS ester can hydrolyze, rendering it inactive.
Q4: The subsequent reaction with my sulfhydryl-containing molecule is not working. What should I check?
If the initial amine modification is successful, but the sulfhydryl reaction fails, consider the following:
-
Suboptimal pH: The pyridyldithiol group of the SPDP moiety reacts optimally with sulfhydryl groups at a pH between 7.0 and 8.0.[6][9]
-
Absence of Free Sulfhydryls: Ensure that your second biomolecule has free (reduced) sulfhydryl groups available for reaction. If the sulfhydryls are present as disulfide bonds, they will need to be reduced prior to conjugation using a reducing agent like DTT or TCEP, followed by the removal of the reducing agent.[5]
-
Presence of Reducing Agents: The reaction buffer for the sulfhydryl conjugation step must be free of any reducing agents (e.g., DTT, β-mercaptoethanol), as they will cleave the disulfide bond within the SPDP linker.[6]
Q5: How can I confirm that my protein has been successfully modified and determine the degree of labeling?
Successful modification can be confirmed and quantified by measuring the release of the pyridine-2-thione byproduct upon reduction of the disulfide bond. This compound has a characteristic absorbance at 343 nm. By treating a small sample of the purified, SPDP-modified protein with an excess of a reducing agent like DTT, you can spectrophotometrically quantify the amount of released pyridine-2-thione and thereby determine the number of SPDP molecules conjugated per protein.[6][9]
Q6: I'm observing precipitation of my protein conjugate. What can I do to prevent this?
Protein aggregation and precipitation can be caused by several factors:
-
Over-labeling: A high degree of conjugation can alter the protein's surface properties, leading to aggregation. Optimize the molar ratio of the crosslinker to the protein to avoid excessive modification.[5]
-
Suboptimal Buffer Conditions: The conjugation or storage buffer may not be optimal for your protein's stability.
-
Hydrophobicity: The crosslinker may increase the overall hydrophobicity of the protein. Using a PEGylated version of the SPDP-NHS ester can enhance the water solubility of the resulting conjugate and reduce aggregation.[3]
Quantitative Data Summary
The following tables provide key quantitative parameters for planning your this compound bioconjugation experiments.
Table 1: Recommended Reaction Conditions
| Parameter | NHS Ester Reaction (Amine Modification) | SPDP Reaction (Sulfhydryl Conjugation) |
| pH | 7.2 - 8.5[3][7] | 7.0 - 8.0[6][9] |
| Buffer | Phosphate, Bicarbonate, Borate, HEPES[7] | Phosphate, PBS-EDTA[6][9] |
| Temperature | Room Temperature or 4°C[5][7] | Room Temperature or 4°C[5][6] |
| Reaction Time | 30 - 120 minutes[5][7] | 1 - 18 hours[5][6] |
| Molar Excess of Linker | 10 - 20 fold (over protein)[5] | 1 - 3 fold (modified protein to sulfhydryl protein)[6] |
Table 2: Spectrophotometric Properties for Quantification
| Compound | Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) |
| N-hydroxysuccinimide (NHS) | 260 nm[2][7] | 9,700 M⁻¹cm⁻¹ (in NH₄OH)[2] |
| Pyridine-2-thione | 343 nm[6][9] | 8,080 M⁻¹cm⁻¹ |
Experimental Protocols
This section provides detailed methodologies for a typical two-step bioconjugation using this compound.
Protocol 1: Modification of an Amine-Containing Protein (Protein A)
Materials:
-
This compound
-
Amine-containing protein (Protein A)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][5]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.[5] (Ensure the buffer is free of primary amines).
-
Desalting column or dialysis equipment for purification.[5]
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.[5]
-
Prepare Protein A Solution: Dissolve Protein A in the conjugation buffer at a concentration of 1-10 mg/mL.[5]
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein A solution.[5] Mix gently and thoroughly.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[5]
-
Purification: Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column or by dialysis against the conjugation buffer.[5]
Protocol 2: Conjugation to a Sulfhydryl-Containing Protein (Protein B)
Materials:
-
SPDP-modified Protein A (from Protocol 1)
-
Sulfhydryl-containing protein (Protein B)
-
Conjugation Buffer (as in Protocol 1)
-
(Optional) Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification equipment (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein B: Dissolve Protein B in the conjugation buffer. If the sulfhydryl groups are not free (i.e., are in disulfide bonds), they must be reduced first. This can be done by incubating with a reducing agent like DTT or TCEP, followed by the complete removal of the reducing agent via a desalting column.[5]
-
Conjugation Reaction: Add the purified, SPDP-modified Protein A to the solution of Protein B. The optimal molar ratio of modified Protein A to Protein B should be determined empirically for the specific application, but a starting point is a 1:1 to 3:1 molar ratio.[6]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Monitoring (Optional): The progress of the reaction can be monitored by measuring the increase in absorbance at 343 nm due to the release of pyridine-2-thione.[5]
-
Purification: Purify the final conjugate using size-exclusion chromatography or another suitable chromatographic technique to separate the conjugate from unreacted Protein A and Protein B.[5]
Visualizations
Chemical Reaction Mechanism
Caption: Reaction mechanism of this compound bioconjugation.
Experimental Workflow
Caption: General experimental workflow for a two-step bioconjugation.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low bioconjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 2655501-79-2 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. confluore.com [confluore.com]
Technical Support Center: SPDP-Gly-Pro-NHS Ester Reactions
This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively quenching SPDP-Gly-Pro-NHS ester reactions, ensuring the stability and purity of the final conjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the this compound reaction?
Quenching is a critical step to terminate the conjugation reaction. The N-hydroxysuccinimide (NHS) ester group on the linker is highly reactive towards primary amines.[1][2][3] If left unreacted, residual NHS esters can continue to react with other molecules in subsequent steps or during storage, leading to non-specific labeling, cross-linking of conjugates, and inconsistent results. Adding a quenching agent ensures that all excess, unreacted this compound is deactivated.[1][4]
Q2: What are the recommended quenching agents for the NHS ester moiety?
The most effective quenching agents are small molecules containing a primary amine. These agents react rapidly with the NHS ester to form stable amide bonds, effectively capping the reactive group.[5] Common and recommended quenching agents include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Ethanolamine
-
Lysine
These molecules are used in molar excess to ensure all reactive linkers are consumed.[1][4][6][7]
Q3: Will the quenching agents affect the SPDP group or the Gly-Pro linker?
The recommended amine-based quenching agents are highly specific for the NHS ester and will not react with the pyridyldithiol (SPDP) group under standard quenching conditions.[8][9] The SPDP moiety's reactivity is directed towards sulfhydryl (thiol) groups.[8][] Similarly, the Glycine-Proline dipeptide bond is a stable amide linkage that is not susceptible to cleavage under the mild, near-neutral pH and short incubation times used for quenching.
Q4: What happens if I fail to quench the reaction?
Failure to quench the reaction can lead to several undesirable outcomes:
-
Non-Specific Binding: The still-active linker on your molecule of interest can bind to other primary amines it encounters, leading to high background signals or loss of sample.
-
Aggregation: Unquenched conjugates can cross-link with each other, leading to the formation of aggregates that can be difficult to remove and may affect the biological activity of the conjugate.
-
Inconsistent Results: The extent of non-specific reactions can vary between experiments, leading to poor reproducibility.
Q5: Can I use hydrolysis to quench the reaction instead of adding a chemical agent?
While the NHS ester does hydrolyze in aqueous solutions, this process can be slow and is highly pH-dependent.[1][4] The half-life of an NHS ester can be several hours at neutral pH.[1][4][8] Although raising the pH (e.g., to 8.6) can significantly shorten the half-life to around 10 minutes, this may not be suitable for all proteins or molecules.[1][4][6][11] Relying solely on hydrolysis is generally not recommended as it is less efficient and controlled than active quenching with an amine-containing agent. Active quenching provides a definitive and rapid termination of the reaction.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background / Non-Specific Signal | Incomplete quenching of the NHS ester. | Ensure the quenching agent is added at a sufficient molar excess (typically 20-100 mM final concentration).[5][12][13] Verify the pH of the quenching buffer is appropriate (pH 7.5-8.5) and increase incubation time to 30 minutes. |
| Low Conjugation Yield | Premature hydrolysis of the NHS ester before or during conjugation. | Ensure the reaction buffer is free of primary amines (e.g., use PBS, HEPES, or borate (B1201080) buffer).[1][4] Prepare the NHS ester stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[3][14] Maintain the optimal conjugation pH of 7.2-8.5.[12] |
| Precipitation or Aggregation of Conjugate | Cross-linking of molecules due to unquenched NHS esters. | Add the quenching agent promptly after the desired conjugation time. Ensure thorough mixing to distribute the quenching agent evenly. After quenching, proceed immediately to a purification step like desalting or dialysis to remove aggregates and reaction byproducts.[5] |
| Loss of Disulfide Bond Integrity | The reaction buffer was contaminated with a reducing agent. | Ensure that buffers used during the NHS ester reaction and quenching steps are free of thiols or reducing agents like DTT or TCEP.[8][15][16] These should only be introduced if cleavage of the disulfide bond is the intended next step. |
Quantitative Data Summary
The following table summarizes typical conditions for quenching NHS ester reactions. The optimal choice depends on the specific biomolecules and downstream applications.
| Quenching Agent | Stock Solution | Final Concentration | Incubation Time | Incubation Temperature |
| Tris-HCl | 1 M, pH 8.0 | 20-100 mM | 15-30 minutes | Room Temperature or 4°C |
| Glycine | 1 M | 50-100 mM | 15-30 minutes | Room Temperature or 4°C |
| Ethanolamine | 1 M | 20-50 mM | 15-30 minutes | Room Temperature or 4°C |
| Hydroxylamine | 0.5 M, pH 8.5 | 10-50 mM | 15-60 minutes | Room Temperature |
Experimental Protocols
Detailed Methodology for Quenching this compound Reactions
This protocol outlines the standard procedure for terminating a conjugation reaction involving the NHS ester moiety of the this compound linker.
Materials:
-
Completed conjugation reaction mixture.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or 1 M Glycine).[14]
-
Purification equipment (e.g., desalting column, dialysis cassette).
Procedure:
-
Complete Conjugation: Allow the primary amine conjugation reaction with the this compound to proceed for the desired duration (typically 30-60 minutes at room temperature or 2 hours at 4°C).[14]
-
Prepare Quenching Agent: Ensure the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) is at room temperature and well-mixed.
-
Add Quenching Agent: Add the quenching buffer to the reaction mixture to achieve a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume to get a final concentration of 50 mM.
-
Incubate: Gently mix the solution and incubate for 15-30 minutes at room temperature.[12][13] This allows the primary amines in the quenching agent to react with and neutralize any remaining NHS esters.
-
Purify the Conjugate: Immediately following the quenching incubation, remove excess quenching agent, the hydrolyzed NHS group, and unreacted linker by using a desalting column, spin filtration, or dialysis against an appropriate buffer for your downstream application.[5][14]
Visualizations
Workflow for Quenching and Purification
Caption: A logical workflow diagram illustrating the key steps from reaction completion to the final purified product.
Chemical Quenching Mechanism
Caption: The reaction of an unreacted NHS ester with a primary amine quenching agent to form a stable, inactive amide bond.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 9. store.sangon.com [store.sangon.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: SPDP-Gly-Pro-NHS Ester Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SPDP-Gly-Pro-NHS ester conjugates. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is sparingly soluble in aqueous buffers.[1] It is recommended to first dissolve the ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution immediately before use.[2][3] Anhydrous solvents are crucial to prevent premature hydrolysis of the NHS ester.[4]
Q2: What is the optimal pH for the conjugation reaction?
A2: The optimal pH for the reaction of an NHS ester with primary amines (like the lysine (B10760008) residues on a protein) is between 8.3 and 8.5.[2][5] This pH range offers a good compromise between maximizing the availability of deprotonated, reactive amine groups on your biomolecule and minimizing the rate of NHS ester hydrolysis.[5]
Q3: My conjugate has precipitated out of solution. What could be the cause?
A3: Precipitation of your this compound conjugate can be due to several factors. The conjugation process can alter the overall physicochemical properties of your biomolecule, leading to decreased solubility. Key causes include:
-
Hydrophobicity: The SPDP-Gly-Pro linker itself may increase the hydrophobicity of the resulting conjugate.[]
-
Aggregation: The conjugation process can sometimes expose hydrophobic regions of a protein, leading to aggregation and precipitation.[7]
-
Solvent Change: A sudden change in solvent polarity when adding the organic stock solution of the NHS ester to your aqueous buffer can cause the conjugate to precipitate.[8]
-
Concentration: The final concentration of the conjugate may have exceeded its solubility limit in the chosen buffer.[8]
Q4: How can I improve the solubility of my this compound conjugate?
A4: Improving the solubility of your conjugate often requires optimizing the experimental conditions. Here are several strategies:
-
pH Adjustment: Ensure the pH of your final solution is not at the isoelectric point (pI) of the protein, as proteins are least soluble at their pI.[9]
-
Co-solvents: The inclusion of a small percentage of an organic co-solvent (like DMSO, up to a final concentration of 1-10%) in the final solution can help maintain solubility.[9][10]
-
Additives: The use of solubility-enhancing excipients such as polyethylene (B3416737) glycol (PEG) or certain detergents can be beneficial.[]
-
Linker Modification: For future experiments, consider using a more hydrophilic linker if solubility issues persist. The inclusion of PEG chains in the linker design is a common strategy to enhance the solubility of the final conjugate.[][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound conjugates.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conjugation Efficiency | Hydrolysis of NHS ester: The NHS ester has been prematurely hydrolyzed by moisture or inappropriate pH. | - Use anhydrous DMSO or DMF to prepare the NHS ester stock solution immediately before use. - Ensure the reaction buffer is at the optimal pH of 8.3-8.5.[5] - Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the intended reaction.[3] |
| Inactive Biomolecule: The primary amines on your protein or peptide are not available for reaction. | - Confirm the purity and integrity of your biomolecule. - Ensure the reaction buffer conditions do not denature your protein. | |
| Precipitation During Reaction | Poor Solubility of the NHS Ester: The NHS ester is not fully dissolved in the organic solvent. | - Ensure the NHS ester is completely dissolved in the organic solvent before adding it to the reaction buffer. Gentle vortexing can help.[4] |
| Rapid Addition of Organic Solvent: Adding the organic stock solution too quickly to the aqueous buffer can cause localized high concentrations and precipitation. | - Add the NHS ester stock solution dropwise to the biomolecule solution while gently stirring or vortexing.[8] | |
| Precipitation After Purification | Buffer Exchange: The buffer used for storage or downstream applications is not suitable for the conjugate. | - Test the solubility of the conjugate in a small aliquot of the new buffer before performing a full buffer exchange. - Consider including a small amount of a co-solvent or a stabilizing additive in the final buffer. |
| High Concentration: The conjugate is too concentrated for the buffer system. | - Determine the solubility limit of your conjugate in the desired buffer and adjust the concentration accordingly. |
Quantitative Data
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[12] |
| 8.0 | Room Temperature | 210 minutes[13] |
| 8.5 | Room Temperature | 180 minutes[5] |
| 8.6 | 4 | 10 minutes[12] |
| 9.0 | Room Temperature | 125 minutes[5][13] |
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates of a Porphyrin-NHS Ester
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.
| pH | t1/2 for Hydrolysis (min) | t1/2 for Amidation (min) |
| 8.0 | 190 - 210[13] | 25 - 80[13] |
| 8.5 | 130 - 180[13] | 10 - 20[13] |
| 9.0 | 110 - 125[13] | 5 - 10[13] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[2]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[5]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of approximately 10 mg/mL. Vortex briefly to ensure complete dissolution.[4]
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (a 5- to 20-fold molar excess is a common starting point).
-
Slowly add the dissolved NHS ester to the protein solution while gently vortexing.[8]
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[4]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts from the labeled protein using a suitable method such as gel filtration or dialysis.[4]
Protocol 2: Solubilizing a Precipitated Hydrophobic Conjugate
Materials:
-
Precipitated conjugate
-
Organic solvent (DMSO, DMF, or acetonitrile)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sonicator
Procedure:
-
Initial Dissolution: Centrifuge the precipitated conjugate and discard the supernatant. Add a minimal volume of a suitable organic solvent (e.g., DMSO) to the pellet to create a concentrated stock solution.[8]
-
Vortexing and Sonication: Vortex the mixture thoroughly. If the precipitate does not fully dissolve, briefly sonicate the sample to help break up aggregates.[8]
-
Slow Dilution: Once the conjugate is dissolved in the organic solvent, slowly add this solution dropwise into your desired aqueous buffer with constant, vigorous stirring. This gradual change in solvent polarity can help prevent re-precipitation.[8]
-
Final Concentration Adjustment: Continue to add the aqueous buffer until the desired final concentration is reached. If the conjugate begins to precipitate again, you may have exceeded its solubility limit in that buffer.
Visualizations
Caption: Workflow for protein labeling using an NHS ester.
Caption: Decision tree for troubleshooting conjugate precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jpt.com [jpt.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Validation & Comparative
Characterization of SPDP-Gly-Pro-NHS Ester Conjugates by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their efficacy, safety, and batch-to-batch consistency. The SPDP-Gly-Pro-NHS ester is a heterobifunctional crosslinker designed for conjugating amine-containing molecules to thiol-containing molecules, often employed in the development of antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of mass spectrometry-based methods for the characterization of this compound conjugates, contrasting its performance with common alternatives and providing supporting experimental data and detailed protocols.
Introduction to this compound Conjugation
The this compound linker possesses three key components:
-
N-hydroxysuccinimide (NHS) ester: This amine-reactive group forms a stable amide bond with primary amines, such as the lysine (B10760008) residues on an antibody.
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This moiety contains a pyridyldithiol group that reacts with sulfhydryl (thiol) groups to form a cleavable disulfide bond.
-
Glycine-Proline (Gly-Pro) dipeptide: This peptide spacer can be incorporated to potentially enhance solubility and provide a specific cleavage site for certain proteases.
The conjugation process typically involves a two-step reaction where the NHS ester first reacts with an amine-containing biomolecule. The resulting SPDP-modified molecule is then reacted with a thiol-containing molecule to form the final conjugate linked by a disulfide bond.
Mass Spectrometry for Conjugate Characterization
Mass spectrometry is an indispensable tool for the detailed structural characterization of bioconjugates. It provides information on the molecular weight of the intact conjugate, the drug-to-antibody ratio (DAR) in ADCs, the location of the conjugation sites, and the stability of the linker. The two primary mass spectrometry techniques employed for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with Time-of-Flight (TOF) mass analyzers.
Data Presentation: Mass Spectrometry Analysis of a Model Conjugate
The following tables summarize hypothetical but representative quantitative data for the characterization of a monoclonal antibody (mAb, ~150 kDa) conjugated with a small molecule drug (~1 kDa) using the this compound linker.
Table 1: Intact Mass Analysis of mAb-SPDP-Gly-Pro-Drug Conjugate by LC-ESI-TOF MS
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Unconjugated mAb | 150,000 | 150,003 | 5 |
| DAR 1 | 151,467 | 151,470 | 15 |
| DAR 2 | 152,934 | 152,938 | 30 |
| DAR 3 | 154,401 | 154,405 | 25 |
| DAR 4 | 155,868 | 155,873 | 15 |
| DAR 5 | 157,335 | 157,340 | 7 |
| DAR 6 | 158,802 | 158,809 | 3 |
| Average DAR | 3.0 |
Table 2: Peptide Mapping Analysis by LC-MS/MS for Localization of Conjugation
| Peptide Sequence | Modification | Precursor m/z | Key Fragment Ions (b/y series) |
| K.THTCPPCPAPELLG.G | Unmodified | 845.42 | y7, y8, b9, b10 |
| K.THTCPPCPAPELLG.G | + SPDP-Gly-Pro-Drug | 1578.78 | y7, y8, b9, b10 (with mass shift) |
| V.S N K A L P A P I E K.T | Unmodified | 789.94 | y6, y7, b8, b9 |
| V.S N K A L P A P I E K.T | + SPDP-Gly-Pro-Drug | 1523.30 | y6, y7, b8, b9 (with mass shift) |
*Indicates fragment ions containing the linker-drug modification.
Comparison with Alternative Linkers: SPDP vs. Maleimide (B117702)
A common alternative to SPDP for thiol-reactive conjugation is the use of maleimide-based linkers. The choice of linker significantly impacts the stability and, consequently, the in vivo performance of the bioconjugate.
Table 3: Comparative Stability of SPDP- and Maleimide-Linked Conjugates in Human Plasma (Incubated at 37°C)
| Linker Type | Time Point | % Intact Conjugate (determined by LC-MS) |
| SPDP (Disulfide) | 0 h | 100 |
| 24 h | 85 | |
| 72 h | 60 | |
| 168 h | 35 | |
| Maleimide (Thioether) | 0 h | 100 |
| 24 h | 95 | |
| 72 h | 88 | |
| 168 h | 75 |
The disulfide bond of the SPDP linker is designed to be cleaved in the reducing intracellular environment, which can be advantageous for drug release. However, it can also be susceptible to premature cleavage in the bloodstream by reducing agents like glutathione.[1] Maleimide linkers form a more stable thioether bond, which generally results in higher plasma stability.[2][3] However, traditional maleimide conjugates can undergo a retro-Michael reaction, leading to drug deconjugation.[3] Next-generation maleimide derivatives have been developed to improve stability.[2][4]
Experimental Protocols
Protocol 1: LC-MS Analysis of Intact this compound Conjugate
-
Sample Preparation:
-
Desalt the conjugate sample using a desalting column (e.g., SEC) equilibrated with an MS-compatible buffer (e.g., 100 mM ammonium (B1175870) acetate).
-
Adjust the concentration to 1 mg/mL in water.
-
-
LC Conditions:
-
Column: A reversed-phase column suitable for large proteins (e.g., C4, 300 Å, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: 20-80% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60°C.
-
-
MS Conditions (ESI-TOF):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3500 V.
-
Cone Voltage: 50 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: 1000-4000 m/z.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different drug-loaded species.
-
Calculate the average DAR by taking the weighted average of the different species.
-
Protocol 2: MALDI-TOF MS Analysis of Intact Conjugate
-
Sample Preparation:
-
Desalt the sample as described in Protocol 1.
-
Prepare a matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA).[5][6]
-
Mix the sample and matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[7][8]
-
-
MALDI-TOF MS Conditions:
-
Ionization Mode: Positive, linear.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Optimized for the sample, typically in the range of 30-50%.
-
Mass Range: 50,000 - 200,000 Da.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded species.
-
Calculate the average DAR from the peak intensities.
-
Protocol 3: Peptide Mapping by LC-MS/MS
-
Sample Preparation:
-
Denature the conjugate in 6 M guanidine (B92328) HCl.
-
Reduce the disulfide bonds (including the linker) with 10 mM DTT at 37°C for 1 hour.
-
Alkylate the free cysteines with 25 mM iodoacetamide (B48618) in the dark for 30 minutes.
-
Buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Digest with trypsin (1:20 enzyme:protein ratio) overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Use a standard peptide mapping workflow with a C18 column and a gradient of acetonitrile in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (CID or HCD).
-
-
Data Analysis:
-
Use a database search engine to identify the peptides and the modifications corresponding to the SPDP-Gly-Pro-drug adduct on specific lysine residues.
-
Visualizations
Conclusion
Mass spectrometry is a powerful and essential technique for the in-depth characterization of this compound conjugates. A multi-level approach, including intact mass analysis and peptide mapping, provides crucial information on the average DAR, drug distribution, and site of conjugation. When selecting a linker, a thorough understanding of its characteristics is vital. The SPDP linker offers the advantage of intracellular cleavability, which can be beneficial for payload release, but this comes at the cost of potentially lower plasma stability compared to maleimide-based linkers. The choice between these linkers should be guided by the specific requirements of the therapeutic application, and mass spectrometry provides the necessary tools to verify the quality and characteristics of the final bioconjugate.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Virtual Labs [pe-iitb.vlabs.ac.in]
- 8. static.igem.org [static.igem.org]
Analytical methods for determining drug-to-antibody ratio (DAR)
A Comprehensive Guide to Analytical Methods for Determining Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy, safety, and pharmacokinetic properties. Accurate and precise determination of the average DAR and the distribution of different drug-loaded species is paramount during ADC development and for quality control. This guide provides a detailed comparison of the most widely used analytical methods for DAR determination: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Comparison of Analytical Methods for DAR Determination
Each analytical method for DAR determination possesses distinct advantages and limitations in terms of the information provided, sample requirements, and compatibility with different ADC formats. The choice of method often depends on the stage of drug development, the specific characteristics of the ADC, and the desired level of detail.
| Parameter | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC-HPLC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Principle | Measures absorbance of the ADC at two wavelengths to determine the concentrations of the antibody and the drug based on the Beer-Lambert law.[] | Separates ADC species based on differences in hydrophobicity.[2][3][4][5][6] | Separates ADC components under denaturing conditions based on hydrophobicity.[7][8][9][10][11] | Measures the mass-to-charge ratio of intact or fragmented ADC species to determine the mass of conjugated drugs.[12][13] |
| Information Provided | Average DAR.[] | Average DAR, drug-load distribution, and detection of unconjugated antibody.[3][6] | Average DAR, drug-load distribution on light and heavy chains (after reduction).[7][9][10] | Average DAR, drug-load distribution, precise mass of ADC species, and identification of modifications.[12][13] |
| Typical Application | Rapid estimation of average DAR for well-characterized ADCs.[] | Gold standard for characterization and quality control of cysteine-linked ADCs.[2][3] | Orthogonal method to HIC for cysteine-linked ADCs; suitable for ADCs that are not well-resolved by HIC.[9][10] | Detailed characterization of all types of ADCs, including lysine-linked and site-specific conjugates.[12][14] |
| Advantages | Simple, fast, and requires minimal sample preparation.[] | Analysis of intact ADCs under native conditions, providing information on the overall distribution of drug-loaded species.[3][6] | High resolution, compatible with MS, and can provide information on drug distribution on antibody subunits.[9][15] | High specificity and sensitivity, provides detailed molecular information, and applicable to heterogeneous mixtures.[12][13] |
| Limitations | Only provides an average DAR and is susceptible to interference from free drug and other UV-absorbing components.[16] | Lower resolution compared to RP-HPLC, and the high salt mobile phases are not directly compatible with MS.[17] | Requires denaturation and reduction of the ADC, which alters the native structure.[3] | Complex instrumentation and data analysis, and ionization efficiency can vary between different DAR species, potentially affecting quantitation.[18] |
| Accuracy | Generally lower compared to other methods due to potential interferences. | High for well-resolved peaks. | High, with improved peak integration leading to better accuracy.[9] | High, provides exact mass measurements. |
| Precision | Good for repeated measurements on the same sample. | Excellent retention time and area precision have been reported.[2] | Good, with high reproducibility.[8] | High, with good reproducibility of mass measurements. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible DAR values. Below are representative protocols for each of the key analytical methods.
UV/Vis Spectroscopy
This method is based on the Beer-Lambert law and requires that the antibody and the drug have distinct wavelengths of maximum absorbance.[]
1. Sample Preparation:
-
Prepare a solution of the ADC in a suitable buffer (e.g., PBS) at a known concentration (e.g., 1 mg/mL).
-
Prepare solutions of the unconjugated antibody and the free drug at known concentrations in the same buffer to determine their respective extinction coefficients.
2. Instrumentation:
-
Use a calibrated UV/Vis spectrophotometer.
3. Data Acquisition:
-
Measure the absorbance of the ADC solution at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another where the drug has maximum absorbance.
-
Measure the absorbance of the unconjugated antibody and free drug solutions at the same two wavelengths to determine their molar extinction coefficients (ε).
4. Data Analysis:
-
Calculate the concentration of the antibody and the drug in the ADC sample using the following equations, which account for the contribution of each component at both wavelengths:
-
A280 = εAb,280 * CAb * l + εDrug,280 * CDrug * l
-
Aλmax,Drug = εAb,λmax,Drug * CAb * l + εDrug,λmax,Drug * CDrug * l
-
Where A is the absorbance, ε is the molar extinction coefficient, C is the molar concentration, and l is the path length of the cuvette.
-
-
The average DAR is then calculated as the ratio of the molar concentration of the drug to the molar concentration of the antibody:
-
DAR = CDrug / CAb
-
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[2][3]
1. Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A (high salt buffer).
2. Instrumentation:
3. Chromatographic Conditions:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).[5]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with a small percentage of organic modifier like isopropanol).[4]
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
4. Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula:
-
Average DAR = Σ (Peak Areai * DARi) / Σ Peak Areai
-
Where i represents each ADC species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates the light and heavy chains of the reduced ADC based on their hydrophobicity.
1. Sample Preparation:
-
Reduce the ADC sample to break the interchain disulfide bonds. This is typically done by incubating the ADC (e.g., 1 mg/mL) with a reducing agent like dithiothreitol (B142953) (DTT) at 37°C.[9]
-
Quench the reaction after a specific time.
2. Instrumentation:
-
HPLC or UHPLC system with a UV detector.
-
Reversed-phase column (e.g., C4, C8, or C18).[9]
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Often elevated (e.g., 60-80°C) to improve peak shape.
-
Detection: UV absorbance at 280 nm.
4. Data Analysis:
-
Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the peak area for each species.
-
The average DAR is calculated by summing the contributions from the light and heavy chains, weighted by their respective peak areas.
Mass Spectrometry (MS)
LC-MS provides detailed information on the mass of each ADC species, allowing for precise DAR determination.
1. Sample Preparation:
-
For intact mass analysis, the ADC sample is often desalted online using a reversed-phase or size-exclusion column.
-
For subunit analysis, the ADC is reduced as described in the RP-HPLC protocol.
-
Deglycosylation using an enzyme like PNGase F can be performed to simplify the mass spectra.
2. Instrumentation:
-
LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
3. LC-MS Conditions:
-
LC Separation: Similar to RP-HPLC for denaturing conditions or size-exclusion chromatography for native conditions.
-
MS Detection: The mass spectrometer is operated in positive ion mode to acquire the mass-to-charge (m/z) ratios of the eluting species.
4. Data Analysis:
-
The raw mass spectra, which consist of a series of multiply charged ions, are deconvoluted to obtain the zero-charge state masses of the different ADC species.
-
The relative abundance of each species is determined from the intensity of the deconvoluted mass peaks.
-
The average DAR is calculated by a weighted average of the different DAR species, similar to the HIC-HPLC calculation.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each analytical method.
References
- 2. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 3. agilent.com [agilent.com]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. biocompare.com [biocompare.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ymc.eu [ymc.eu]
A Head-to-Head Comparison: SPDP-Gly-Pro-NHS Ester vs. Maleimide Linkers for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a linker for antibody-drug conjugation (ADC) is a critical decision that profoundly impacts the stability, efficacy, and safety of the therapeutic. This guide provides an objective comparison of two prominent linker technologies: the cleavable SPDP-Gly-Pro-NHS ester and the conventional maleimide-based linkers.
This comparison delves into their mechanisms of action, performance characteristics, and the experimental data supporting their use. We will explore the nuances of their stability in circulation and their payload release mechanisms, providing a comprehensive resource to inform linker selection in ADC development.
At a Glance: Key Differences in Linker Chemistry and Performance
| Feature | This compound Linker | Maleimide (B117702) Linker |
| Bond Type | Amide bond (to antibody), Disulfide bond (to drug), Peptide bond (internal) | Thioether bond (to drug) |
| Cleavage Mechanism | Multi-step: Enzymatic (peptide) and/or Reductive (disulfide) | Generally non-cleavable thioether bond, but susceptible to retro-Michael reaction leading to premature payload release. Can be stabilized by hydrolysis of the succinimide (B58015) ring. |
| Release Trigger | Intracellular enzymes (e.g., Cathepsins) and high intracellular glutathione (B108866) concentration. | Primarily relies on lysosomal degradation of the antibody for payload release, but premature release can occur in plasma. |
| Stability in Circulation | Generally stable, with the disulfide bond being relatively stable in the bloodstream. The peptide component is designed for intracellular cleavage. | Prone to instability due to the retro-Michael reaction, which can lead to off-target toxicity.[1] |
| Bystander Effect | Capable of inducing a bystander effect if the released payload is membrane-permeable. | The bystander effect is limited as the payload is released with a charged amino acid after lysosomal degradation, hindering cell membrane permeability. |
Mechanism of Action: A Tale of Two Conjugation and Release Strategies
The fundamental difference between these two linker types lies in their conjugation chemistry and how they release the cytotoxic payload.
This compound: A Multi-Stage Release System
The this compound is a heterobifunctional linker that facilitates a two-step conjugation process. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the antibody, typically the ε-amino groups of lysine (B10760008) residues, to form a stable amide bond.[2][3][4][5] The pyridyldithiol (SPDP) group reacts with a thiol-containing payload to form a disulfide bond.
The "Gly-Pro" dipeptide within the linker is designed as a substrate for intracellular proteases, such as cathepsins, which are often upregulated in tumor cells.[1][6] Upon internalization of the ADC, these enzymes can cleave the peptide bond. Subsequently, or alternatively, the disulfide bond can be cleaved in the reducing environment of the cell, which has a high concentration of glutathione.[1] This multi-stage cleavage mechanism allows for controlled, intracellular release of the payload.
Maleimide Linkers: Thiol-Reactive Conjugation and a Stability Challenge
Maleimide linkers are widely used for their high reactivity and specificity towards thiol groups, which are typically introduced by reducing the interchain disulfide bonds of the antibody, exposing cysteine residues. The maleimide group undergoes a Michael addition reaction with the thiol to form a stable thioether bond.[7][8]
However, the resulting thiosuccinimide ring is susceptible to a retro-Michael reaction in plasma. This can lead to the transfer of the drug-linker to other thiol-containing molecules in the bloodstream, such as albumin, resulting in premature drug release and potential off-target toxicity.[1] Strategies to mitigate this instability include the development of self-hydrolyzing maleimides that rapidly open the succinimide ring to a more stable form.
Quantitative Data Comparison
Direct head-to-head comparisons of this compound and maleimide linkers using the same antibody and payload in a single study are limited in publicly available literature. The following tables summarize representative data from studies comparing disulfide-based cleavable linkers (as a surrogate for this compound) and maleimide-based linkers.
Table 1: Drug-to-Antibody Ratio (DAR)
| Linker Type | Antibody Target | Payload | Average DAR | Reference |
| Disulfide | CD22 | DM1 | 1.8 - 2.0 | |
| Maleimide (rebridging) | HER2 | MMAE | ~4 | [7] |
Note: The DAR is highly dependent on the conjugation method and reaction conditions.
Table 2: Plasma Stability
| Linker Type | ADC | Species | Time | % Intact ADC | Reference |
| Disulfide (site-specific) | anti-CD22-DM1 | Mouse | 7 days | >50% | |
| Maleimide (conventional) | Trastuzumab-mcVC-PABC-Auristatin | Human Plasma (in vitro) | 144 hours | Significant loss of DAR | |
| Maleimide (N-phenyl stabilized) | Generic ADC | Mouse Plasma (in vitro) | 7 days | >90% |
Table 3: In Vitro Cytotoxicity (IC50)
| Linker Type | ADC | Cell Line | IC50 (nM) | Reference |
| Disulfide | anti-CD22-PBD | Human non-Hodgkin lymphoma | Similar to maleimide-ADC | |
| Maleimide (rebridging) | anti-HER2-MMAE | BT-474 (HER2+) | Low nanomolar | [7] |
| Maleimide (rebridging) | anti-HER2-MMAE | MCF-7 (HER2-) | No cytotoxicity | [7] |
Disclaimer: The data presented in these tables are compiled from different studies and may not be directly comparable due to variations in experimental conditions, antibodies, and payloads.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for antibody conjugation using this compound and maleimide linkers.
Experimental Workflow
Protocol 1: Antibody Conjugation with this compound
This protocol describes a two-step conjugation process.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
Step 1: Activation of Antibody with this compound
-
Prepare Antibody: Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction (Amine-Reactive): Add a 5- to 20-fold molar excess of the linker solution to the antibody solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess linker by size-exclusion chromatography or dialysis into the Reaction Buffer.
Step 2: Conjugation of Thiol-Payload to Activated Antibody
-
Prepare Payload Solution: Dissolve the thiol-containing payload in an appropriate solvent.
-
Conjugation Reaction (Thiol-Reactive): Add the payload solution to the purified, linker-activated antibody. The molar ratio of payload to antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final ADC using size-exclusion chromatography to remove unconjugated payload and antibody.
-
Characterization: Determine the DAR using UV/Vis spectroscopy or mass spectrometry. Assess purity by SDS-PAGE and SEC.
Protocol 2: Antibody Conjugation with a Maleimide Linker
This protocol involves the reduction of antibody disulfide bonds followed by conjugation.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-functionalized payload
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Add a 5- to 10-fold molar excess of TCEP to the antibody solution (typically 5-10 mg/mL).
-
Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column, exchanging the buffer to a degassed conjugation buffer (e.g., PBS, pH 7.0).
-
-
Conjugation Reaction:
-
Immediately dissolve the maleimide-payload in DMSO or DMF to a concentration of 10-20 mM.
-
Add a 5- to 10-fold molar excess of the maleimide-payload solution to the reduced antibody.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Quenching:
-
Add an excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unreacted payload and quenching agent.
-
-
Characterization:
-
Determine the DAR and purity of the ADC as described in Protocol 1.
-
Signaling Pathway: Payload-Induced Apoptosis
The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell to induce cell death. Many common payloads, such as auristatins and maytansinoids, function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Conclusion
The choice between an this compound and a maleimide linker is a critical decision in ADC design, with significant implications for the therapeutic's performance.
This compound linkers offer the advantage of a multi-stage, cleavable system that is designed for enhanced stability in circulation and targeted intracellular payload release. This can lead to a wider therapeutic window and the potential for a bystander effect.
Maleimide linkers , while widely used due to their straightforward conjugation chemistry, present a notable challenge with their inherent instability in plasma. While newer generations of maleimide linkers have been developed to address this issue, careful consideration of their stability profile is essential.
Ultimately, the optimal linker choice depends on the specific antibody, payload, and target indication. A thorough evaluation of linker stability, payload release kinetics, and in vivo performance is crucial for the successful development of a safe and effective antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 7. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cleavable Linkers for Intracellular Drug Delivery
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and characteristics of different cleavable linkers in Antibody-Drug Conjugates (ADCs), supported by experimental data and detailed methodologies.
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload.[1] Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells.[1][2] This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity.[1] This guide provides an objective comparison of the three main classes of cleavable linkers—pH-sensitive, enzyme-sensitive, and redox-sensitive linkers—supported by experimental data.
Mechanisms of Cleavage: A Tale of Three Triggers
Cleavable linkers exploit the physiological differences between the bloodstream and the tumor microenvironment or the intracellular compartments of cancer cells.[1]
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are designed to be stable at the physiological pH of blood (around pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][][4]
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[1] The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[1][5] Other enzyme-cleavable linkers include those sensitive to β-glucuronidase or β-galactosidase.[6]
-
Redox-Sensitive Linkers: These linkers utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of the antioxidant glutathione (B108866) (GSH) compared to the extracellular space.[1][7][]
Each of these cleavage mechanisms is designed to ensure that the potent cytotoxic payload is released preferentially at the site of the tumor, thereby enhancing the therapeutic window of the ADC.[1]
Figure 1. Mechanisms of payload release for different cleavable linkers.
Comparative Performance Data
The choice of a cleavable linker has a significant impact on the stability, potency, and overall therapeutic index of an ADC.[1] The following tables summarize key quantitative data from comparative studies of different linker technologies.
Plasma Stability
A critical attribute of an ADC linker is its stability in systemic circulation.[1] Premature release of the payload can lead to off-target toxicity and reduced efficacy.[1][2]
| Linker Type | Specific Linker | Stability in Human Plasma (Half-life) | Stability in Mouse Plasma (Half-life) | Key Findings |
| Enzyme-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[1] | 80 hours[9] | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterases.[1][5] |
| Phenylalanine-Lysine (Phe-Lys) | 30 days[9] | 12.5 hours[9] | Less stable than Val-Cit linkers in both human and mouse plasma.[9] | |
| β-Glucuronide | Highly Stable[1] | - | Shows greater stability and efficacy in vivo compared to some peptide linkers.[1][10] | |
| Sulfatase-Cleavable | - | High (over 7 days)[1][11] | Demonstrates high plasma stability and potent in vitro cytotoxicity.[1][11] | |
| pH-Sensitive | Hydrazone | Variable[1] | - | Stability is pH-dependent; can undergo slow hydrolysis at physiological pH.[6][9] |
| Redox-Sensitive | Disulfide | Variable[12] | - | Stability can be an issue in plasma.[12] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.[1]
In Vitro Cytotoxicity (IC50)
The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically expressed as the half-maximal inhibitory concentration (IC50).
| Linker Type | Specific Linker | Payload | Target Cell Line | IC50 (pM) | Key Findings |
| Enzyme-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3[1] | Potent cytotoxicity, but efficacy can be influenced by protease expression levels.[1] |
| Valine-Alanine (Val-Ala) | MMAE | HER2+ | Similar to Val-Cit[1] | Comparable in vitro activity to Val-Cit, with lower hydrophobicity.[1] | |
| β-Galactosidase-cleavable | MMAE | HER2+ | 8.8[1] | Demonstrated higher in vitro potency compared to a Val-Cit ADC and Kadcyla® (T-DM1).[1] | |
| Sulfatase-cleavable | MMAE | HER2+ | 61[1][11] | Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[1][11] | |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | Variable[1] | Generally less potent than protease-sensitive linker-ADCs in direct comparisons.[1] |
Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.[1]
The Bystander Effect
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells.[1][13] This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.[1]
Figure 2. The bystander effect enables killing of neighboring antigen-negative cells.
Experimental Protocols
To aid researchers in the evaluation of ADCs with different linkers, detailed methodologies for key experiments are provided below.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC in human or mouse plasma at 37°C for a specified period (e.g., up to 7 days).
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Quantification: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the intact ADC. Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the amount of released payload.[14]
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.[1]
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.
Methodology:
-
Cell Seeding: Seed target cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and a control antibody.
-
Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo®) to each well and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Administer the ADC, a control antibody, and a vehicle control to different groups of mice via intravenous injection.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice two to three times per week.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor activity. Statistical analysis can be used to determine the significance of the observed effects.[15]
Figure 3. A typical workflow for the comparative evaluation of ADC linkers.
Conclusion
The choice of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index.[1] Protease-sensitive linkers, particularly the Val-Cit dipeptide, are well-established and demonstrate high stability in human plasma and potent anti-tumor activity.[1] However, newer generations of cleavable linkers, such as β-glucuronide and sulfatase-cleavable linkers, offer potential advantages in terms of stability and payload release mechanisms.[1] The development of novel linker technologies, such as tandem-cleavage linkers that require two sequential enzymatic steps for payload release, continues to expand the toolkit for designing safer and more effective drug delivery systems.[16][17] Rigorous experimental evaluation of linker stability and cleavage kinetics is paramount to the successful clinical translation of these promising therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 4. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to SPDP-Gly-Pro-NHS Ester and PEGylated SPDP Linkers for Enhanced Solubility in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and developability. Among the myriad of available crosslinkers, those facilitating the attachment of payloads to biomolecules via amine and thiol reactive groups are of significant interest. This guide provides an objective comparison of two such linker systems: SPDP-Gly-Pro-NHS ester and PEGylated SPDP linkers, with a specific focus on their impact on the solubility of the resulting bioconjugate. While direct head-to-head quantitative data in the published literature is limited, a comparison based on the fundamental properties of their constituent parts provides clear guidance.
Introduction to SPDP-Based Linkers
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a heterobifunctional crosslinker widely used in bioconjugation. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) and a pyridyldithiol group that reacts with sulfhydryl (thiol) groups to form a cleavable disulfide bond.[1] However, the inherent hydrophobicity of the basic SPDP structure can contribute to aggregation and reduced solubility of the final bioconjugate, especially when conjugating hydrophobic payloads.[2][3] To address this limitation, derivatives such as this compound and PEGylated SPDP linkers have been developed.
Chemical Structures and Functional Moieties
The fundamental difference between these two linkers lies in the nature of their spacer arms, which significantly influences their physicochemical properties.
This compound: This linker incorporates a dipeptide, Glycyl-Proline (Gly-Pro), into its backbone. The NHS ester provides reactivity towards amines, while the SPDP group enables disulfide linkage with thiols.[4][5] The Gly-Pro dipeptide is primarily included for specific enzymatic cleavage strategies rather than for solubility enhancement.[6]
PEGylated SPDP Linkers: These linkers incorporate a polyethylene (B3416737) glycol (PEG) chain of varying lengths (e.g., PEG4, PEG12, PEG24) as a spacer arm.[7] PEG is a highly hydrophilic and flexible polymer known to increase the aqueous solubility and stability of conjugated molecules.[8]
Impact on Solubility: A Comparative Analysis
The solubility of a bioconjugate is a critical parameter, affecting its formulation, in vivo stability, and pharmacokinetic profile. Aggregation, often driven by the hydrophobicity of the linker and/or payload, can lead to loss of efficacy and potential immunogenicity.[2]
This compound: The linker itself is sparingly soluble in aqueous solutions and is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dichloromethane (B109758) (DCM) for conjugation reactions.[4] The Gly-Pro dipeptide does not significantly increase the overall hydrophilicity of the linker. While some peptide sequences can be designed to improve solubility by incorporating charged or polar amino acids, the Gly-Pro motif is not primarily chosen for this purpose.[9] Consequently, bioconjugates synthesized with this linker, especially those with a high drug-to-antibody ratio (DAR) of a hydrophobic payload, may be prone to aggregation.
PEGylated SPDP Linkers: The inclusion of a PEG spacer is a well-established strategy to enhance the solubility and reduce the aggregation of bioconjugates.[10][11] The ethylene (B1197577) glycol units of the PEG chain form a hydration shell, effectively increasing the hydrodynamic radius of the conjugate and masking the hydrophobicity of the payload and the core linker structure.[8][12] This enhanced hydrophilicity is a key advantage of PEGylated linkers, often enabling the development of ADCs with higher DARs without compromising their solubility and stability.[10] While the PEGylated SPDP linkers themselves may have limited aqueous solubility and require initial dissolution in an organic solvent, they confer significant hydrophilicity to the final bioconjugate.[7]
Quantitative Data Summary
The following table summarizes the expected performance based on the chemical properties of the linkers.
| Property | This compound | PEGylated SPDP Linkers | Rationale |
| Linker Solubility | Low aqueous solubility (soluble in DMSO, DCM)[4] | Limited aqueous solubility (typically dissolved in DMSO/DMF)[7] | Both linkers have limited water solubility in their unconjugated form. |
| Bioconjugate Solubility | Potentially low, risk of aggregation, especially with hydrophobic payloads and high DAR. | High, significantly improved aqueous solubility and reduced aggregation.[10][11] | The hydrophilic PEG chain effectively shields hydrophobic components.[12] |
| Aggregation Propensity | Higher, due to the hydrophobic nature of the core linker.[2][3] | Lower, due to the steric hindrance and hydration shell provided by the PEG spacer.[14] | PEGylation is a standard method to prevent protein aggregation.[2] |
Experimental Protocols
To empirically compare the solubility of bioconjugates prepared with these two linkers, the following experimental workflow can be employed.
Bioconjugation Protocol
This protocol describes the conjugation of a thiol-containing payload to an antibody using either this compound or a PEGylated SPDP linker.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
PEGylated SPDP linker (e.g., SPDP-PEG12-NHS ester)
-
Thiol-containing payload
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Sephadex G-25)
-
Reducing agent (e.g., DTT or TCEP) for disulfide cleavage (optional, for characterization)
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Stock Solution Preparation:
-
Allow the linker vials (this compound and PEGylated SPDP linker) to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of each linker in anhydrous DMSO or DMF immediately before use.
-
-
Antibody-Linker Conjugation:
-
Add a calculated molar excess (e.g., 5- to 20-fold) of the linker stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Purification of Linker-Modified Antibody:
-
Remove the excess, unreacted linker using a desalting column equilibrated with the reaction buffer.
-
-
Payload Conjugation:
-
Prepare a stock solution of the thiol-containing payload in DMSO.
-
Add the payload to the purified, linker-modified antibody. The pyridyldithiol group on the antibody will react with the thiol group on the payload to form a disulfide bond.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove unconjugated payload and linker.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation state of the bioconjugate by SEC-HPLC.
-
Aqueous Solubility Assay Protocol (Turbidimetric Method)
This protocol provides a method to assess the kinetic aqueous solubility of the prepared bioconjugates.
Materials:
-
Purified bioconjugates (from SPDP-Gly-Pro-NHS and PEGylated SPDP linker conjugations)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring absorbance at a wavelength sensitive to turbidity (e.g., 620 nm)
Procedure:
-
Sample Preparation: Prepare a series of dilutions of each bioconjugate in the aqueous buffer.
-
Assay Setup:
-
Add a fixed volume of each dilution to the wells of a 96-well microplate in triplicate.
-
Include a buffer-only control.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measurement: Measure the absorbance (turbidity) of each well at 620 nm.
-
Data Analysis:
-
Plot the absorbance versus the concentration of the bioconjugate.
-
The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit. A higher concentration before precipitation indicates better solubility.
-
Visualizations
References
- 1. SPDP NHS Ester Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorunstar.com [biorunstar.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. purepeg.com [purepeg.com]
- 13. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents | MDPI [mdpi.com]
A Comparative Guide to the Plasma Stability of ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of an antibody-drug conjugate (ADC) in plasma is a critical determinant of its therapeutic index, directly impacting both efficacy and safety.[1][2] Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while a linker that is too stable may prevent efficient drug release at the tumor site.[2] This guide provides an objective comparison of the plasma stability of different ADC linkers, supported by experimental data and detailed protocols.
The Critical Role of the Linker in ADC Design
An ADC consists of a monoclonal antibody that targets a specific antigen on cancer cells, a potent cytotoxic payload, and a chemical linker that connects the two.[3][4] The linker is a key component that influences the overall performance of the ADC.[3][5] An ideal linker must remain stable in the bloodstream and only release the payload upon reaching the target tumor cells.[5][]
Comparative Plasma Stability of ADC Linkers
The choice of linker chemistry is pivotal to an ADC's performance.[2] Linkers are broadly categorized as cleavable or non-cleavable, with each type having distinct stability profiles. Non-cleavable linkers generally exhibit higher plasma stability as they rely on the degradation of the antibody backbone within the lysosome to release the payload.[7][] Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment, such as enzymes or pH changes.[5][7]
| Linker Type | Sub-Type | Stability Characteristics | Key Considerations |
| Cleavable | Hydrazone | Acid-labile; prone to hydrolysis in systemic circulation, leading to lower plasma stability.[7][9] | Stability is pH-dependent; may not be ideal for payloads requiring high stability.[5] |
| Disulfide | Cleaved in the reducing environment of the cell; stability can be modulated by steric hindrance around the disulfide bond.[3][][10] | Susceptible to premature cleavage by circulating thiols like glutathione.[10][] | |
| Peptide (e.g., Val-Cit, Val-Ala) | Cleaved by lysosomal proteases (e.g., Cathepsin B); generally exhibit good plasma stability.[7][9][12] The Val-Cit linker has shown high stability in primate and human plasma.[13] | The Val-Ala linker is less hydrophobic than Val-Cit, allowing for a higher drug-to-antibody ratio (DAR) with limited aggregation.[9] The VC-PABC linker can be unstable in mouse plasma due to carboxylesterase 1c sensitivity.[12] | |
| β-Glucuronide | High plasma stability; cleaved by β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes.[9] | Demonstrates strong in vivo efficacy and low levels of aggregation.[9] | |
| Non-Cleavable | Thioether (e.g., SMCC) | Generally high plasma stability as they are resistant to enzymatic cleavage.[7][14] | Payload is released after complete lysosomal degradation of the antibody.[14] The stability of maleimide-based linkers can be compromised by retro-Michael addition, though N-aryl maleimides show higher stability.[15] |
Experimental Protocols for Assessing Plasma Stability
The in vitro plasma stability assay is a crucial experiment to predict the in vivo behavior of an ADC.[1][2]
In Vitro Plasma Stability Assay
This assay measures the amount of payload released from the ADC over time when incubated in plasma.[1][2]
Detailed Protocol:
-
Preparation: Prepare ADC stock solutions in an appropriate buffer.
-
Incubation: Incubate the ADC sample in plasma (e.g., human, mouse, rat) from different species at a concentration of 1 mg/mL at 37°C.[1]
-
Time Points: Collect aliquots at various time points, for example, 0, 6, 24, 48, 72, 96, and 168 hours.
-
Sample Processing: At each time point, quench the reaction by placing the sample on ice. Separate the ADC from the plasma proteins, often using immuno-affinity capture methods.
-
Analysis:
-
Quantify Free Payload: Analyze the plasma supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.[1]
-
Determine DAR: Measure the amount of total antibody and conjugated antibody using an enzyme-linked immunosorbent assay (ELISA) to calculate the degree of drug loss and the drug-to-antibody ratio (DAR).[1]
-
-
Data Interpretation: A stable ADC will show minimal payload release and a small change in DAR over the incubation period.
Mechanisms of Payload Release and Linker Stability
The mechanism of payload release is intrinsically linked to the type of linker used.
Factors Influencing ADC Plasma Stability
Several factors beyond the linker chemistry itself can influence the plasma stability of an ADC:[1]
-
Conjugation Site: The specific amino acid residue on the antibody to which the linker-payload is attached can impact stability.[3] Steric hindrance around the conjugation site can protect the linker from premature cleavage.[3]
-
Drug-to-Antibody Ratio (DAR): A higher DAR can sometimes lead to increased aggregation and reduced stability.[9]
-
Linker Length and Composition: The length and chemical makeup of the linker can affect its flexibility and accessibility to cleaving agents.[3]
Conclusion
The selection of an appropriate linker is a critical step in the design of a safe and effective ADC. A thorough understanding of the plasma stability of different linker technologies is essential for optimizing the therapeutic window. Non-cleavable linkers generally offer higher stability, while the stability of cleavable linkers can be modulated to achieve controlled payload release. Rigorous in vitro and in vivo stability testing is paramount to selecting the optimal linker for a given ADC candidate.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. researchgate.net [researchgate.net]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Evaluating the Bystander Effect of Antibody-Drug Conjugates with Different Cleavable Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) in cancer therapy is significantly influenced by their ability to induce a "bystander effect," where the cytotoxic payload kills not only the target antigen-positive cancer cells but also adjacent antigen-negative tumor cells. This phenomenon is particularly crucial for treating heterogeneous tumors with varied antigen expression. The choice of linker, which connects the antibody to the cytotoxic payload, is a critical determinant of an ADC's ability to mediate this effect. This guide provides a comparative analysis of the bystander effect of ADCs equipped with different cleavable linkers, supported by experimental data and detailed methodologies.
The Mechanism of Bystander Killing with Cleavable Linkers
The bystander effect of ADCs with cleavable linkers is a multi-step process that begins with the ADC binding to a target antigen on a cancer cell.[1] Upon internalization, the ADC is trafficked to the lysosome where acidic pH or specific enzymes cleave the linker, releasing the cytotoxic payload.[2][3] For a bystander effect to occur, the released payload must be able to diffuse across the cell membrane of the target cell and into neighboring cells.[] This requires the payload to be sufficiently membrane-permeable, a property often associated with neutral, uncharged molecules with a degree of hydrophobicity.[][5] In contrast, ADCs with non-cleavable linkers release the payload with an attached amino acid residue, which is typically charged and cannot efficiently cross cell membranes, thus limiting the bystander effect.[1]
dot
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody-Drug Conjugate Efficacy: The Critical Role of Linker Technology
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a pivotal decision that profoundly influences its therapeutic success. This guide provides an objective comparison of ADC efficacy with different linker technologies, supported by experimental data, to inform the rational design of next-generation targeted cancer therapies.
The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, governs the stability, payload release mechanism, and ultimately, the overall efficacy and safety of an ADC. The two primary categories of linkers, cleavable and non-cleavable, offer distinct advantages and disadvantages that must be carefully considered in the context of the target antigen, tumor microenvironment, and the nature of the payload itself.
Unveiling the Mechanism: How Linkers Dictate ADC Action
The journey of an ADC from administration to tumor cell death is a multi-step process heavily influenced by the linker. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis. The fate of the ADC within the cell is where the linker's role becomes paramount.
Cleavable linkers are designed to be labile under specific conditions prevalent within the tumor microenvironment or inside cancer cells. These triggers can include acidic pH in endosomes and lysosomes, the presence of specific enzymes like cathepsins, or the reducing environment of the cytoplasm. This controlled release of the payload can lead to a potent "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells, a significant advantage in treating heterogeneous tumors.[1][2]
Non-cleavable linkers , in contrast, remain stable and only release the payload after the complete degradation of the antibody component within the lysosome.[3] This results in the release of the payload still attached to the linker and an amino acid residue from the antibody. This complex is often charged and less membrane-permeable, which generally limits the bystander effect but can contribute to a better safety profile due to increased plasma stability and reduced off-target toxicity.[3]
In Vitro Performance: A Head-to-Head Comparison
The in vitro efficacy of ADCs with different linkers is typically assessed through a series of assays that measure cytotoxicity, bystander killing potential, and stability.
Cytotoxicity
The direct cell-killing ability of an ADC is quantified by its half-maximal inhibitory concentration (IC50). While the potency is highly dependent on the specific antibody, payload, and target cell line, general trends can be observed.
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Cleavable (Val-Cit) | MMAE | N87 (High HER2) | 13-43 | [4] |
| Cleavable (Val-Cit) | MMAE | MDA-MB-361-DYT2 (Moderate HER2) | 77 (for DAR > 3.5) | [4] |
| Non-cleavable (SMCC) | DM1 | SK-BR-3 (High HER2) | Not specified | [3] |
| Novel Peptide Linker | Topoisomerase 1 Inhibitor | NCI-N87 | Low nM range (similar to T-DXd) | [5] |
Table 1: Representative In Vitro Cytotoxicity of ADCs with Different Linkers. Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Bystander Effect
The ability of a released payload to kill neighboring antigen-negative cells is a key feature of many cleavable linkers. This is often evaluated in co-culture assays. For instance, in a co-culture of HER2-positive (SK-BR-3) and HER2-negative (MCF7) cells, an ADC with a cleavable linker (DS-8201a) demonstrated significant killing of the HER2-negative cells, while an ADC with a non-cleavable linker (T-DM1) did not.[1]
| Linker Type | Payload | Bystander Killing | Reference |
| Cleavable (enzyme-sensitive) | DXd (in DS-8201a) | Yes | [1] |
| Non-cleavable (thioether) | DM1 (in T-DM1) | No | [1] |
| Cleavable (Val-Cit) | MMAE | Yes | [6] |
Table 2: Bystander Effect of ADCs with Cleavable vs. Non-cleavable Linkers.
Plasma Stability
The stability of the linker in circulation is crucial for minimizing off-target toxicity. This is often assessed by measuring the drug-to-antibody ratio (DAR) over time in plasma. A decrease in DAR indicates premature payload release.
| Linker Type | ADC | Plasma Stability (DAR retention) | Reference |
| Cleavable (GGFG) | T-DXd | ~50% decrease in 7 days (rat plasma) | [7] |
| Novel "Exolinker" | Exo-EVC-Exatecan ADC | Superior retention compared to T-DXd | [7] |
| Cleavable (Val-Cit-PABC) | Trastuzumab-vc-MMAE | Decrease from DAR ~4.5 to ~3 over 7 days (rat serum) | [8] |
| Novel Peptide Linker | Araris Topo 1 ADC | No payload deconjugation over 14 days (mouse, cynomolgus, human sera) | [5] |
| OHPAS linker | ITC6103RO | Stable in mouse and human plasma | [9] |
| Cleavable (VC-PABC) | ITC6104RO | Unstable in mouse plasma | [9] |
Table 3: In Vitro Plasma/Serum Stability of ADCs with Different Linkers.
In Vivo Efficacy: Performance in Preclinical Models
The ultimate test of an ADC's efficacy lies in its ability to control tumor growth in vivo. Xenograft models, where human tumor cells are implanted in immunocompromised mice, are commonly used for these evaluations.
| Linker Type | ADC | Xenograft Model | Outcome | Reference |
| Novel Peptide Linker | Araris Topo 1 ADC (DAR 2) | NCI-N87 | Superior anti-tumor activity compared to T-DXd (DAR 8) at the same payload dose. | [5] |
| Novel "Exolinker" | Exo-EVC-Exatecan ADC | Not specified | Improved pharmacokinetic profile suggested by stability data. | [7] |
| Non-cleavable | C16 Site A-PEG6-C2-MMAD | BxPC3 | Significant tumor growth inhibition. | [10] |
| Cleavable (Val-Cit) | Erbitux-vc-PAB-MMAE | A549 | Effectively inhibited tumor growth. | [11] |
| Dual TOP1i Linker | Araris Dual-TOP1i ADC (DAR 4) | JIMT-1 | Superior anti-tumor efficacy compared to T-DXd. | [12] |
Table 4: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models.
Visualizing the Process: Workflows and Pathways
To better understand the experimental evaluation and mechanism of action of ADCs, the following diagrams illustrate a typical experimental workflow and the intracellular signaling pathway.
Caption: A typical experimental workflow for comparing ADC efficacy.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the HPLC Analysis of SPDP-Gly-Pro-NHS Ester and Alternative Conjugation Chemistries
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SPDP-Gly-Pro-NHS ester with alternative linker technologies for the synthesis and analysis of antibody-drug conjugates (ADCs). The performance of different linkers is evaluated based on established High-Performance Liquid Chromatography (HPLC) methods, with supporting experimental data and detailed protocols to inform your conjugation strategies.
Introduction to ADC Linker Chemistries
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component influencing the stability, efficacy, and safety of an Antibody-Drug Conjugate (ADC).[1] Linkers are broadly classified as cleavable or non-cleavable, with the choice dictating the mechanism of drug release.[2] this compound is a heterobifunctional crosslinker featuring an NHS ester for reaction with amines on the antibody and a pyridyldithiol (SPDP) group for subsequent reaction with a thiol-containing payload. The Gly-Pro peptide sequence is incorporated to potentially enhance stability and provide a specific cleavage site. This guide compares this linker system with two widely used alternatives: the non-cleavable maleimide-based SMCC linker and the cleavable peptide-based Val-Cit-PABC linker.
Comparative Performance Analysis
The selection of a linker technology has a direct impact on the physicochemical properties, stability, and ultimately the therapeutic index of an ADC. The following tables summarize key performance parameters of this compound and its alternatives, with analysis typically performed by Hydrophobic Interaction Chromatography (HIC) or Reverse Phase HPLC (RP-HPLC) to determine Drug-to-Antibody Ratio (DAR) and conjugation efficiency.
Table 1: Comparison of Linker Characteristics
| Feature | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Val-Cit-PABC-PNP (Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-p-nitrophenyl carbonate) |
| Linker Type | Cleavable (Disulfide bond) | Non-cleavable (Thioether bond) | Cleavable (Peptide bond) |
| Antibody Reactive Group | NHS ester (reacts with primary amines, e.g., lysine) | NHS ester (reacts with primary amines, e.g., lysine) | Maleimide (B117702) (reacts with thiols, e.g., from reduced cysteines) |
| Payload Reactive Group | Pyridyldithiol (reacts with thiols) | Maleimide (reacts with thiols) | PNP carbonate (reacts with amines on the payload) |
| Cleavage Mechanism | Reduction of the disulfide bond in the high glutathione (B108866) environment of the cell cytoplasm. | Proteolytic degradation of the antibody in the lysosome.[3] | Enzymatic cleavage of the Val-Cit dipeptide by lysosomal proteases (e.g., Cathepsin B).[4] |
| Plasma Stability | Generally stable, but the disulfide bond can be susceptible to exchange with circulating thiols. | High stability due to the robust thioether bond.[3] | High stability in human plasma.[5] |
| Bystander Effect | Yes, the released payload can diffuse out of the target cell and kill neighboring antigen-negative cells. | No, the payload is released as an amino acid adduct and is less likely to cross the cell membrane. | Yes, the released payload can exert a bystander effect. |
Table 2: HPLC Analysis Performance Indicators
| Parameter | This compound | SMCC | Val-Cit-PABC | HPLC Method |
| Typical DAR Heterogeneity | Moderate to high, depending on the number of accessible lysines. | Moderate to high, depending on the number of accessible lysines. | Lower when conjugated to engineered cysteines, resulting in more defined DAR species (e.g., DAR2, DAR4). | HIC-HPLC, RP-HPLC |
| Conjugation Efficiency | Generally high, but requires a two-step process. | High, with a stable maleimide group.[5] | High, with efficient maleimide-thiol reaction. | RP-HPLC |
| Stability in HPLC Analysis | The disulfide bond is generally stable under typical HPLC conditions. | The thioether bond is highly stable during HPLC analysis. | The peptide bond is stable during HPLC analysis. | HIC-HPLC, RP-HPLC |
| Hydrophobicity Impact | The linker itself has moderate hydrophobicity. | The cyclohexane (B81311) ring in SMCC can increase the hydrophobicity of the conjugate. | The Val-Cit-PABC moiety can be hydrophobic, potentially leading to aggregation at high DARs.[1] | HIC-HPLC |
Experimental Protocols
Detailed methodologies for antibody conjugation using each of the discussed linkers are provided below. These protocols serve as a starting point and should be optimized for specific antibodies and payloads.
Protocol 1: Two-Step Conjugation using this compound
This protocol first involves the modification of the antibody with the NHS ester end of the linker, followed by conjugation of a thiol-containing payload to the introduced pyridyldithiol group.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 5-10 mg/mL.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Thiol-containing payload.
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns.
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Antibody Modification: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. Incubate for 1-2 hours at room temperature.
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with Reaction Buffer.
-
Payload Conjugation: Add the thiol-containing payload to the purified, linker-modified antibody. The molar ratio of payload to antibody should be optimized to achieve the desired DAR.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final ADC using a desalting column or size-exclusion chromatography.
-
HPLC Analysis: Analyze the purified ADC by HIC-HPLC or RP-HPLC to determine DAR and purity.
Protocol 2: Conjugation using SMCC Linker
This protocol describes the modification of an antibody with SMCC to introduce maleimide groups, followed by conjugation to a thiol-containing payload.[5]
Materials:
-
Antibody in Amine Reaction Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 7.2) at 1-10 mg/mL.[5]
-
SMCC.
-
Anhydrous DMSO or DMF.
-
Thiol-containing payload.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns.
Procedure:
-
Antibody Preparation: Ensure the antibody is in the appropriate Amine Reaction Buffer.[5]
-
SMCC Stock Solution: Prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF immediately before use.
-
Antibody Activation: Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody. Incubate for 1-2 hours at room temperature.
-
Purification of Activated Antibody: Remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.0).
-
Payload Conjugation: Add the thiol-containing payload to the maleimide-activated antibody.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add a final concentration of 1 mM N-acetylcysteine to quench any unreacted maleimide groups.
-
Purification: Purify the ADC using size-exclusion chromatography.
-
HPLC Analysis: Characterize the ADC using HIC-HPLC or RP-HPLC.
Protocol 3: Conjugation using Val-Cit-PABC-PNP Linker
This protocol is for the conjugation of a payload containing a primary amine to a thiol-modified antibody via the Val-Cit-PABC linker.
Materials:
-
Thiol-modified antibody (e.g., from reduction of interchain disulfides) in a suitable buffer (e.g., PBS with EDTA, pH 7.4).
-
Mc-Val-Cit-PABC-PNP.[4]
-
Amine-containing payload.
-
Anhydrous DMSO or DMF.
-
Desalting columns.
Procedure:
-
Linker-Payload Synthesis: First, react the Mc-Val-Cit-PABC-PNP with the amine-containing payload to form the maleimide-linker-payload construct. This reaction is typically performed in an organic solvent.
-
Antibody Reduction: Reduce the antibody's interchain disulfides using a reducing agent like DTT or TCEP to generate free thiol groups.
-
Purification of Reduced Antibody: Remove the excess reducing agent using a desalting column.
-
Conjugation: Add the maleimide-linker-payload construct (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the reduced antibody.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine.
-
Purification: Purify the final ADC using HIC or size-exclusion chromatography.
-
HPLC Analysis: Analyze the final product by HIC-HPLC or RP-HPLC.
HPLC Analysis Methodologies
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for characterizing ADCs, particularly for determining the DAR distribution.[6] It separates molecules based on their hydrophobicity under non-denaturing conditions.
-
Column: A column with a hydrophobic stationary phase (e.g., butyl or phenyl).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt to low salt.
-
Detection: UV absorbance at 280 nm.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is often used to analyze the purity of the ADC and can also be used to determine the DAR after reduction of the ADC into its light and heavy chain fragments.
-
Column: C4 or C8 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high organic content.
-
Detection: UV absorbance at 280 nm and/or 254 nm (for payloads with UV absorbance).
Visualizing the Workflow
Caption: General workflows for ADC synthesis.
Caption: Workflow for HPLC analysis of ADCs.
References
A Head-to-Head Comparison of Gly-Pro and Val-Cit Peptide Linkers for Enzymatic Cleavage in Targeted Drug Delivery
A detailed guide for researchers, scientists, and drug development professionals on the characteristics, performance, and experimental evaluation of two pivotal enzyme-cleavable peptide linkers: Glycine-Proline and Valine-Citrulline.
In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs), the linker connecting the targeting moiety to the cytotoxic payload is a critical determinant of both efficacy and safety. Among the various strategies, enzyme-cleavable linkers have gained prominence for their ability to remain stable in systemic circulation and release the payload specifically at the tumor site. This guide provides an objective, data-driven comparison of two widely utilized peptide linkers: the Fibroblast Activation Protein (FAP)-cleavable Glycine-Proline (Gly-Pro) linker and the Cathepsin B-cleavable Valine-Citrulline (Val-Cit) linker.
Mechanism of Action: A Tale of Two Microenvironments
The fundamental difference between Gly-Pro and Val-Cit linkers lies in the location and nature of the enzymatic cleavage.
Val-Cit Linker: This linker is the gold standard for ADCs that undergo internalization.[1] Its cleavage occurs intracellularly within the acidic and protease-rich environment of the lysosome.[1][2] Cancer cells often overexpress lysosomal proteases like Cathepsin B, making the Val-Cit linker a highly specific substrate for tumor-targeted payload release.[1] Upon cleavage of the dipeptide, a self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC), spontaneously decomposes to release the unmodified active drug.[3] While Cathepsin B is the primary enzyme, other cathepsins such as L, S, and F can also contribute to Val-Cit cleavage.[3]
Gly-Pro Linker: In contrast, the Gly-Pro linker is designed for cleavage within the tumor microenvironment (TME) itself. Its target enzyme, Fibroblast Activation Protein (FAP), is a serine protease highly expressed on the surface of cancer-associated fibroblasts (CAFs) in a wide variety of solid tumors, with minimal expression in healthy tissues. FAP exhibits a strict endopeptidase specificity for the Gly-Pro sequence. This mechanism allows for the extracellular release of the payload, which can then act on the tumor cells. This is particularly advantageous for non-internalizing ADCs or SMDCs, or to induce a potent bystander effect.
Quantitative Performance Data
Direct head-to-head comparative studies with identical experimental conditions are scarce in published literature. The following tables summarize key performance data for each linker, compiled from various sources. It is crucial to note that these values may not be directly comparable due to differences in ADC/SMDC constructs, payloads, and assay conditions.
Table 1: Enzymatic Cleavage Kinetics
| Linker | Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Half-life (t½) of Cleavage | Source |
| Val-Cit | Human Cathepsin B | anti-HER2-VCit-MMAF ADC | Not widely published for full ADCs | ~4.6 hours | [4] |
| Gly-Pro | Human FAP | Z-Gly-Pro-AMC | ~1.5 x 10⁶ | Not available | [5] |
Note: Kinetic parameters are highly dependent on the specific substrate and experimental setup. The Val-Cit half-life was determined for a full ADC, while the Gly-Pro kcat/Km was determined using a small fluorogenic substrate.
Table 2: Plasma Stability
| Linker | Species | Plasma Half-life (t½) | Key Observations | Source |
| Val-Cit | Human | >230 days | Generally considered highly stable. | [5] |
| Val-Cit | Mouse | ~80 hours (can be as low as 2 days) | Susceptible to premature cleavage by carboxylesterase Ces1c, posing challenges for preclinical studies. | [5][6] |
| Glu-Val-Cit (EVCit) | Mouse | ~12 days | Addition of a P3 glutamic acid residue significantly enhances stability in mouse plasma. | [4][6] |
| Gly-Pro | Not specified | Not widely published | Preclinical data suggests high and selective payload accumulation at the tumor site, implying adequate stability. | [7] |
The Bystander Effect: Killing the Neighbors
The bystander effect, where a released payload diffuses from the target cell to kill adjacent antigen-negative tumor cells, is a critical advantage in treating heterogeneous tumors.[8][9]
-
Val-Cit: When linked to a membrane-permeable payload like MMAE, Val-Cit-containing ADCs are well-documented to induce a potent bystander effect.[8] The intracellular release of the unmodified, cell-permeable drug allows it to exit the target cell and affect its neighbors.[8]
-
Gly-Pro: The extracellular cleavage mechanism of the Gly-Pro linker is inherently designed to maximize the bystander effect. The payload is released directly into the tumor microenvironment, allowing it to diffuse and act on multiple surrounding tumor cells, regardless of their antigen expression or internalization capacity. Some studies suggest that this extracellular cleavage may be mediated by cathepsins secreted by tumor cells into the conditioned media.[10]
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of linker performance.
Protocol 1: In Vitro Cathepsin B Cleavage Assay for Val-Cit Linkers (HPLC-Based)
Objective: To quantify the rate of payload release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
Test ADC with Val-Cit linker
-
Recombinant Human Cathepsin B (activated)
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5 (DTT should be added fresh)
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Incubator at 37°C
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation: Pre-warm the Assay Buffer to 37°C. Prepare a stock solution of the test ADC in an appropriate buffer (e.g., PBS).
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer. A typical final ADC concentration is in the micromolar range (e.g., 1 µM).
-
Initiate Reaction: Start the cleavage reaction by adding activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[3]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[3]
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing the cold Quenching Solution. This will precipitate the protein and halt the enzymatic activity.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the intact ADC, released payload, and any intermediates. The rate of payload release can be determined by plotting its concentration over time.
Protocol 2: In Vitro FAP Cleavage Assay (Fluorogenic)
Objective: To measure the kinetic activity of FAP on a Gly-Pro-containing substrate.
Materials:
-
Recombinant Human FAP
-
Fluorogenic Substrate: e.g., Z-Gly-Pro-AMC (7-amino-4-methylcoumarin) or Suc-Gly-Pro-AMC.
-
Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5.[11]
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)[11]
Procedure:
-
Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM). Dilute the substrate to the working concentration (e.g., 100 µM) in Assay Buffer.[11] Dilute the rhFAP to a working concentration (e.g., 0.2 µg/mL) in Assay Buffer.[11]
-
Assay Setup: To the wells of the 96-well plate, add 50 µL of the diluted rhFAP solution. Include a substrate blank control with 50 µL of Assay Buffer instead of the enzyme.
-
Initiate Reaction: Start the reaction by adding 50 µL of the diluted substrate solution to each well (final substrate concentration, e.g., 50 µM).[11]
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the increase in fluorescence intensity in kinetic mode for a set period (e.g., 5-10 minutes), taking readings every 30-60 seconds.[11]
-
Data Analysis: The rate of cleavage is determined from the linear slope of the fluorescence versus time plot (RFU/min). This rate can be converted to pmol/min/µg of enzyme using a standard curve generated with free AMC.[11] Kinetic parameters like Km and Vmax can be determined by measuring the initial reaction rates at various substrate concentrations.
Visualizing the Pathways and Workflows
Caption: Enzymatic cleavage pathways for Val-Cit and Gly-Pro linkers.
Caption: A typical workflow for the comparative evaluation of ADC linkers.
Conclusion and Future Perspectives
The choice between a Gly-Pro and a Val-Cit linker is not a matter of inherent superiority but of strategic design tailored to the specific target, payload, and desired mechanism of action.
-
Val-Cit remains the industry standard for classical, internalizing ADCs, backed by extensive clinical data. Its intracellular cleavage mechanism is well-understood, and strategies to overcome its limitations (e.g., instability in mouse plasma) are established. It is a robust choice for targets with high internalization rates and when a controlled intracellular payload release is desired.
-
Gly-Pro represents a compelling alternative, particularly for non-internalizing targets or when maximizing the bystander effect is a primary goal. By leveraging the unique biology of the tumor microenvironment and the specificity of FAP, it opens new avenues for treating solid tumors that are heterogeneous or have poor ADC internalization.
Future research will likely focus on developing next-generation linkers with even greater stability and more specific cleavage triggers. The continued exploration of novel enzyme-substrate pairs and a deeper understanding of the complex interplay between the ADC, the linker, and the tumor microenvironment will be crucial in designing safer and more effective targeted cancer therapies.
References
- 1. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pyxisoncology.com [pyxisoncology.com]
- 11. researchgate.net [researchgate.net]
Stability of SPDP-Gly-Pro-NHS Ester in Serum: A Comparative Guide for Researchers
For researchers and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. This guide provides an in-depth assessment of the serum stability of SPDP-Gly-Pro-NHS ester, a heterobifunctional crosslinker, and compares its performance with other common linker technologies. The information presented is supported by experimental data and detailed protocols to aid in the rational design of next-generation ADCs.
The this compound linker combines three key functionalities: an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation, a pyridyl disulfide (SPDP) group for thiol-reactive conjugation or disulfide exchange-based payload release, and a Gly-Pro dipeptide sequence that introduces a specific enzymatic cleavage site. The overall stability of an ADC constructed with this linker is a composite of the stability of each of these components in the physiological environment of serum.
Comparative Stability of ADC Linkers in Serum
The choice of linker profoundly impacts an ADC's stability, influencing its pharmacokinetic profile and off-target toxicity. The following table summarizes the serum stability of various linker types, providing a comparative landscape for this compound.
| Linker Type | Specific Linker Example | Half-life in Human Serum/Plasma | Cleavage Mechanism | Key Characteristics |
| Enzyme-Cleavable (Dipeptide) | Gly-Pro | Data not available for ADCs; cleavage is dependent on Fibroblast Activation Protein (FAP) concentration. Small molecule drug conjugates with Gly-Pro linkers are designed for FAP-mediated release.[1] | Fibroblast Activation Protein (FAP) | High specificity for FAP, which is overexpressed in the stroma of many solid tumors.[1][2][3] |
| Enzyme-Cleavable (Dipeptide) | Val-Cit | Variable; can be unstable in mouse plasma due to carboxylesterase 1C. Tandem cleavage linkers show no payload loss over 7 days in rat serum.[4] | Cathepsin B | Widely used; susceptible to premature cleavage by other proteases like neutrophil elastase, leading to off-target toxicity.[5] |
| Enzyme-Cleavable (Dipeptide) | Val-Ala | More stable and hydrophilic than Val-Cit linkers.[6] | Cathepsin B | Reduced aggregation at high drug-to-antibody ratios (DAR) compared to Val-Cit.[6] |
| Non-Cleavable | SMCC (Thioether) | High; t1/2 of ~10.4 days for SMCC-DM1 ADCs. [6] | Proteolytic degradation of the antibody | Generally high plasma stability leading to a wider therapeutic window and reduced off-target toxicity. |
| Acid-Cleavable | Hydrazone | t1/2 ≈ 2 days[6] | Low pH (endosomes/lysosomes) | Insufficient stability limits their broad application with highly potent payloads.[6] |
| Acid-Cleavable | Carbonate | t1/2 ≈ 36 hours[6] | Low pH (endosomes/lysosomes) | Stability can be improved with the addition of a p-aminobenzyl group (PAB).[7] |
| Disulfide | SPDP/SPDB | Variable; stability can be modulated by steric hindrance around the disulfide bond. | Reduction (e.g., by glutathione) | Susceptible to reduction in the bloodstream, though steric hindrance can improve stability. |
Inherent Instability of NHS Esters and Disulfide Bonds
It is crucial to recognize that the this compound linker possesses inherent chemical liabilities outside of its enzymatic cleavage site. The NHS ester group is susceptible to hydrolysis in aqueous environments, a reaction that is highly pH-dependent. While the conjugation reaction to form a stable amide bond is rapid, any unreacted NHS ester will hydrolyze. Similarly, the disulfide bond within the SPDP moiety can be cleaved prematurely in the reducing environment of the plasma, although this is generally a slower process than intracellular reduction where glutathione (B108866) concentrations are significantly higher.
Experimental Protocols
Accurate assessment of ADC stability in serum is paramount for preclinical development. The following is a generalized protocol for an in vitro serum stability assay using LC-MS.
Protocol: In Vitro ADC Stability Assay in Human Serum
1. Materials:
-
ADC construct with this compound linker
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Digestion enzyme (e.g., Papain, IdeS) for DAR analysis (optional)
-
LC-MS grade water, acetonitrile, and formic acid
-
LC-MS system (e.g., Q-TOF or Orbitrap)
2. Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration of 1 mg/mL in human serum.
-
Incubate the mixture at 37°C in a humidified incubator.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to quench any further reactions.
-
-
Sample Preparation for LC-MS Analysis:
-
Thaw the serum samples on ice.
-
Immunoaffinity Capture: Add Protein A/G magnetic beads to the serum samples and incubate to capture the ADC. This step removes the majority of serum proteins.
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer).
-
Neutralize the eluate immediately.
-
-
LC-MS Analysis:
-
Intact ADC Analysis: Analyze the eluted ADC by LC-MS to determine the change in the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss.
-
Released Payload Analysis: Alternatively, the serum supernatant after bead capture can be analyzed to quantify the amount of released payload. This requires a specific extraction method (e.g., protein precipitation followed by solid-phase extraction) and a sensitive LC-MS/MS method for quantification.
-
4. Data Analysis:
-
Calculate the percentage of intact ADC remaining or the concentration of released payload at each time point.
-
Determine the serum half-life (t1/2) of the ADC by fitting the data to a one-phase decay model.
Visualizing the Workflow and Cleavage Mechanism
To better understand the experimental process and the specific cleavage mechanism of the this compound, the following diagrams are provided.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Fibroblast Activation Protein (FAP)-Mediated Cleavage of Type III Collagen Reveals Serum Biomarker Potential in Non-Small Cell Lung Cancer and Spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
A Researcher's Guide to Spectrophotometric Quantification of SPDP Linker Cleavage
For researchers, scientists, and drug development professionals working with bioconjugates, accurate quantification of linker cleavage is paramount. The Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker, a cornerstone in bioconjugation, incorporates a disulfide bond that can be cleaved by reducing agents, releasing a therapeutic payload or a reporter molecule. This guide provides a comprehensive comparison of the primary spectrophotometric assays used to quantify this cleavage, supported by experimental data and detailed protocols to facilitate informed decisions in your research.
Two Primary Spectrophotometric Approaches
The cleavage of the SPDP linker can be monitored using two main spectrophotometric methods:
-
Direct Measurement of Pyridine-2-thione Release: The cleavage of the dithiopyridyl group within the SPDP linker releases a stoichiometric amount of pyridine-2-thione. This molecule has a distinct UV absorbance maximum at 343 nm, allowing for direct quantification of the cleavage event.
-
Indirect Measurement via Thiol Quantification (Ellman's Test and Alternatives): The cleavage of the disulfide bond in the SPDP linker results in the formation of a free sulfhydryl (thiol) group on the biomolecule. This newly formed thiol can be quantified using chromogenic reagents, most notably 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), in what is commonly known as Ellman's test. An alternative to DTNB, 4,4'-dithiodipyridine (DTDP), offers enhanced sensitivity and a wider pH range for analysis.
Comparison of Key Performance Metrics
The choice of assay depends on several factors, including the specific experimental conditions, the required sensitivity, and the potential for interfering substances in the sample. The following table summarizes the key quantitative parameters of each assay.
| Parameter | Pyridine-2-thione Release Assay | Ellman's Test (DTNB Assay) | DTDP Assay |
| Analyte | Pyridine-2-thione | Free Thiol (-SH) | Free Thiol (-SH) |
| Wavelength (λmax) | 343 nm | 412 nm | 324 nm |
| Molar Extinction Coefficient (ε) | 8,080 M⁻¹cm⁻¹[1] | ~14,150 M⁻¹cm⁻¹ at pH 8.0 | ~21,400 M⁻¹cm⁻¹ at pH 7[2][3] |
| Optimal pH | 7.0 - 8.0[4] | 7.5 - 8.5 | 3.0 - 7.0[2][3] |
In-Depth Assay Comparison
| Feature | Pyridine-2-thione Release Assay | Ellman's Test (DTNB Assay) | DTDP Assay |
| Principle | Direct measurement of a cleavage byproduct. | Indirect measurement of the generated thiol. | Indirect measurement of the generated thiol. |
| Pros | - Direct and straightforward.- Less prone to interference from other thiols in the sample. | - Widely established and well-documented.- High molar extinction coefficient of the product. | - Higher sensitivity than the DTNB assay.[5]- Can be used at a lower pH, which can be advantageous for protein stability.[2][3][5]- The chromophore is stable over a wider pH range.[2][3] |
| Cons | - Lower molar extinction coefficient compared to the products of the thiol assays, resulting in lower sensitivity.- Potential for background absorbance from the sample at 343 nm. | - Susceptible to interference from other nucleophiles and reducing agents.- The DTNB reagent itself is sensitive to light and can be unstable at alkaline pH. | - The chromophore absorbs at a lower wavelength, which may increase the potential for interference from other sample components. |
Visualizing the Chemistry and Workflow
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the chemical reactions and a general workflow for these assays.
Caption: Chemical principle of SPDP linker cleavage and subsequent detection.
Caption: General experimental workflow for spectrophotometric quantification.
Experimental Protocols
Protocol 1: Direct Pyridine-2-thione Release Assay
Materials:
-
SPDP-conjugated biomolecule
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare a solution of the SPDP-conjugated biomolecule in the reaction buffer.
-
Take an initial absorbance reading at 343 nm as a baseline.
-
Add the reducing agent to the desired final concentration to initiate cleavage.
-
Incubate the reaction at room temperature or 37°C, monitoring the absorbance at 343 nm at regular intervals until the reading stabilizes, indicating the completion of the cleavage reaction.
-
Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (A = εcl), where A is the change in absorbance at 343 nm, ε is the molar extinction coefficient of pyridine-2-thione (8,080 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.
Protocol 2: Indirect Thiol Quantification using Ellman's Test (DTNB Assay)
Materials:
-
Cleaved biomolecule sample (containing free thiols)
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
To a cuvette, add the reaction buffer and the cleaved biomolecule sample.
-
Add the DTNB solution to the cuvette and mix well.
-
Incubate the reaction at room temperature for 15 minutes to allow for the color to develop.
-
Measure the absorbance of the solution at 412 nm.
-
Calculate the concentration of free thiols using the Beer-Lambert law, with the molar extinction coefficient of the TNB product being approximately 14,150 M⁻¹cm⁻¹.
Protocol 3: Indirect Thiol Quantification using DTDP Assay
Materials:
-
Cleaved biomolecule sample (containing free thiols)
-
DTDP solution (e.g., 2 mM in a suitable buffer)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
To a cuvette, add the reaction buffer and the cleaved biomolecule sample.
-
Add the DTDP solution to the cuvette and mix thoroughly.
-
Incubate the reaction at room temperature for approximately 5 minutes.
-
Measure the absorbance of the solution at 324 nm.
-
Calculate the concentration of free thiols using the Beer-Lambert law, with the molar extinction coefficient of the 4-thiopyridone product being approximately 21,400 M⁻¹cm⁻¹.[2][3]
Conclusion
The choice between direct and indirect spectrophotometric assays for quantifying SPDP linker cleavage depends on the specific requirements of the experiment. The direct pyridine-2-thione release assay is simple and less prone to interference from other thiols. However, its lower sensitivity may be a limitation for samples with low levels of conjugation. The indirect methods, particularly the DTDP assay, offer higher sensitivity. The DTNB assay, while widely used, has more stringent pH requirements and potential for interferences. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate assay to obtain accurate and reliable quantification of SPDP linker cleavage in their bioconjugate research and development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SPDP-Gly-Pro-NHS Ester: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and effective disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides a detailed, step-by-step protocol for the proper disposal of SPDP-Gly-Pro-NHS ester, a heterobifunctional crosslinker. The following procedures are designed to chemically inactivate the reactive moieties of the molecule, rendering it safe for disposal.
Summary of Inactivation Reagents
To facilitate the proper disposal of this compound, the following table summarizes the recommended reagents and their specific functions in the inactivation process.
| Reagent | Function | Recommended Concentration | Incubation Time | Optimal pH |
| Tris Buffer or Glycine (B1666218) | Quenches the amine-reactive NHS ester.[1][2][3][4] | 20-100 mM | 15-30 minutes | 7.2 - 8.5 |
| Dithiothreitol (DTT) | Reduces the thiol-reactive pyridyldithiol group.[5][6][7][8] | 25-50 mM | 30 minutes | 7.0 - 8.0 |
| Sodium Hypochlorite (Bleach) | Oxidizes and decontaminates residual thiol-containing waste.[9] | 10% household bleach (approx. 0.5% sodium hypochlorite) | >30 minutes | N/A |
Experimental Protocol for Disposal
This protocol outlines the sequential inactivation of the NHS ester and SPDP functionalities of this compound, followed by final decontamination.
Materials:
-
This compound waste (in solution or solid form)
-
1 M Tris-HCl, pH 8.0 or 1 M Glycine solution
-
1 M Dithiothreitol (DTT) in water (prepare fresh)
-
Household bleach (at least 5% sodium hypochlorite)
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
-
Chemical fume hood
-
Appropriate waste containers
Procedure:
-
Initial Preparation:
-
Perform all steps in a chemical fume hood.
-
If the this compound waste is in a solid form, dissolve it in an appropriate organic solvent like DMSO or DMF before proceeding.
-
-
Inactivation of the NHS Ester:
-
Reduction of the Pyridyldithiol Group:
-
Following the inactivation of the NHS ester, add freshly prepared DTT to the solution to a final concentration of 50 mM.[7][8] This will cleave the disulfide bond in the SPDP group.
-
Mix the solution gently.
-
Incubate at room temperature for at least 30 minutes. The optimal pH for this reaction is between 7 and 8.[5]
-
-
Final Decontamination and Disposal:
-
The resulting solution now contains the inactivated crosslinker and DTT. This mixture should be treated as chemical waste.
-
Transfer the solution to a designated hazardous waste container.
-
For any glassware or equipment that came into contact with the this compound or DTT, decontaminate by soaking in a 10% bleach solution overnight.[9]
-
Dispose of all solid waste, including contaminated gloves and wipes, in a designated hazardous waste container.
-
Disposal Workflow Diagram
The following diagram illustrates the step-by-step logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. jcesom.marshall.edu [jcesom.marshall.edu]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Safeguarding Your Research: A Guide to Handling SPDP-Gly-Pro-NHS Ester
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling SPDP-Gly-Pro-NHS ester, a linker molecule with amine- and thiol-reactive moieties.[1][2][3][4] Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your experiments.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required and recommended PPE, categorized by the level of protection.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | - Material: Nitrile or neoprene gloves are preferred.[5] - Standard: Must be powder-free and tested to ASTM International standard D6978 or its successor.[5][6] - Procedure: Inspect for defects before each use. Change gloves every 30-60 minutes, or immediately if torn, punctured, or contaminated.[6][7] |
| Body Protection | Disposable Gown | - Material: Polyethylene-coated polypropylene (B1209903) or other laminate materials resistant to chemical permeation.[5] - Design: Long-sleeved with closed cuffs (elastic or knit) and a back closure.[6] - Note: Standard cloth lab coats are not sufficient. |
| Eye and Face Protection | Safety Goggles & Face Shield | - Requirement: Goggles are mandatory.[6] For splash hazards, a face shield must be worn in conjunction with goggles.[5][6] - Lenses: Should be reinforced and toughened to protect from splashes and fumes.[8] |
| Respiratory Protection | NIOSH-certified Respirator | - When to use: Required when working outside of a certified chemical fume hood or in case of a spill.[6] - Type: An N95 or higher particulate respirator is recommended for handling powders. For large spills, a chemical cartridge-type respirator may be necessary.[7] - Fit: Must be fit-tested to the individual user. |
| Additional Protection | Head, Hair, and Shoe Covers | - Recommendation: Disposable head, hair (including beard), and shoe covers are recommended to prevent contamination.[5][6] |
II. Operational Plan: A Step-by-Step Workflow for Safe Handling
Proper handling of this compound is crucial due to its reactivity and potential hygroscopic nature.[9] The following workflow outlines the key steps for safe handling from receipt to use.
Caption: A step-by-step workflow for the safe handling of this compound.
III. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
| Waste Stream | Disposal Procedure |
| Unused/Expired Reagent | - Treat as hazardous chemical waste. - Do not dispose of down the drain. - Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, sealed hazardous waste container. - Label the container clearly as "Hazardous Chemical Waste" and list the contents. |
| Contaminated PPE (gloves, gown, etc.) | - Dispose of as hazardous waste immediately after use.[10] - Place in a designated, sealed hazardous waste container. |
| Empty Reagent Container | - Triple-rinse with an appropriate solvent (e.g., acetone, ethanol). - Collect the rinsate as hazardous waste. - Deface the label on the empty container before disposing of it in the appropriate solid waste stream, as per institutional guidelines. |
Disclaimer: This guide provides general recommendations. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before handling this chemical. An SDS can be requested from the supplier.[1][2][3] A thorough risk assessment should be performed for any new procedure involving this reagent.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2655501-79-2 | BroadPharm [broadpharm.com]
- 4. This compound | AxisPharm [axispharm.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Recommended PPE for Sterile & Non-Sterile Compounding According to USP-800 [bluethundertechnologies.com]
- 7. pppmag.com [pppmag.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. 4 - Personal Protective Equipment (PPE) [nipcm.scot.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
